molecular formula C10H18O B158629 2-tert-Butylcyclohexanone CAS No. 1728-46-7

2-tert-Butylcyclohexanone

Numéro de catalogue: B158629
Numéro CAS: 1728-46-7
Poids moléculaire: 154.25 g/mol
Clé InChI: ZRYDPLOWJSFQAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-tert-Butylcyclohexanone is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-tert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYDPLOWJSFQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047081
Record name 2-tert-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-46-7
Record name 2-tert-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1728-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, 2-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-TERT-BUTYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEC7LUO1VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butylcyclohexanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and conformational analysis of 2-tert-Butylcyclohexanone. The content herein is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and structural visualizations to support advanced research and development activities.

Core Chemical and Physical Properties

This compound is a cyclic ketone characterized by a cyclohexane (B81311) ring substituted with a carbonyl group and a sterically demanding tert-butyl group at the alpha position. Its chemical behavior and physical properties are significantly influenced by the conformational constraints imposed by the bulky tert-butyl substituent.

Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-tert-butylcyclohexan-1-one[1][2]
CAS Number 1728-46-7[1][3][4]
Molecular Formula C₁₀H₁₈O[1][3][5]
Molecular Weight 154.25 g/mol [1][3][5]
Appearance Clear colorless to light yellow-greenish liquid[3]
Boiling Point 62.5 °C at 4 mm Hg[6]
Density 0.896 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.457[6]
Solubility Insoluble in water; soluble in organic solvents[3]

Molecular Structure and Conformational Analysis

The structure of this compound is defined by the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural feature is the large tert-butyl group attached to the carbon adjacent to the carbonyl group.

Due to its significant steric bulk, the tert-butyl group has a strong preference for the equatorial position. When forced into an axial position, it experiences severe steric hindrance from the axial hydrogens at the C4 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, is so energetically unfavorable that the equilibrium lies almost entirely toward the conformer with the equatorial tert-butyl group.[7][8] This phenomenon is often referred to as a "conformational lock," effectively restricting the flexibility of the cyclohexane ring.

The following diagram illustrates the conformational equilibrium between the two chair forms of this compound.

G cluster_axial Axial Conformer (High Energy) cluster_equatorial Equatorial Conformer (Low Energy) a strain1 Steric Strain a->strain1 strain2 Steric Strain a->strain2 b a->b Ring Flip b->a (Highly Unfavored)

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following protocols are adapted from established procedures for similar compounds.

Synthesis Protocol: Oxidation of 2-tert-Butylcyclohexanol (B1585498)

A common method for synthesizing this compound is the oxidation of its corresponding alcohol, 2-tert-butylcyclohexanol.[9][10] Jones oxidation is a frequently employed method for this transformation.

Materials:

  • 2-tert-butylcyclohexanol

  • Acetone (B3395972) (reagent grade)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-tert-butylcyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green/brown.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidant by adding isopropyl alcohol dropwise until the brown color disappears.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse.

    • Parameters: 30° pulse width, relaxation delay of 1.0 s, acquisition time of 2-3 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Mode: Proton-decoupled.

    • Parameters: 45° pulse width, relaxation delay of 2.0 s. The carbonyl carbon should appear in the characteristic region of 190-215 ppm.[11]

2. Infrared (IR) Spectroscopy [12][13]

  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Key Absorptions: Expect a strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹ for a saturated cyclohexanone.[11][12]

3. Gas Chromatography-Mass Spectrometry (GC-MS) [14][15]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Data Analysis: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.

Logical Workflow for Synthesis and Characterization

The synthesis and subsequent structural validation of this compound follow a logical experimental progression.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis & Validation start 2-tert-Butylcyclohexanol oxidation Oxidation (e.g., Jones Reagent) start->oxidation workup Work-up & Purification oxidation->workup product This compound (Crude) workup->product purified_product Purified Product product->purified_product nmr NMR Spectroscopy (¹H, ¹³C) purified_product->nmr ir IR Spectroscopy purified_product->ir gcms GC-MS purified_product->gcms final Structure Confirmed

Caption: Experimental workflow for synthesis and characterization.

References

Synthesis of 2-tert-butylcyclohexanone from 2-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

2-tert-butylcyclohexanone is a sterically hindered cyclic ketone with significant applications in organic synthesis, particularly as a building block for complex molecules and in the fragrance industry.[1][2] Its synthesis from the readily available starting material, 2-tert-butylphenol (B146161), is a well-established two-step process. This technical guide provides a comprehensive overview of this synthetic route, detailing the experimental protocols, quantitative data, and reaction pathways for the conversion. The primary pathway involves the catalytic hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol, followed by the oxidation of the resulting secondary alcohol to the target ketone, this compound.[3][4]

Step 1: Catalytic Hydrogenation of 2-tert-butylphenol

The initial step in the synthesis is the reduction of the aromatic ring of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol. This reaction is typically achieved through catalytic hydrogenation, where hydrogen gas is reacted with the phenol (B47542) in the presence of a metal catalyst.[5][6] The reaction proceeds via the formation of an intermediate, this compound, which is further hydrogenated to the corresponding alcohol.[7][8]

An important consideration in this step is the stereoselectivity of the hydrogenation, as it can produce both cis- and trans-2-tert-butylcyclohexanol. The ratio of these stereoisomers is highly dependent on the choice of catalyst and the reaction conditions.[7][9] For certain applications, such as in the fragrance industry, a high selectivity towards the cis-isomer is often desired.[1][10]

G cluster_hydrogenation Hydrogenation Pathway 2-tert-butylphenol 2-tert-butylphenol Intermediate_Ketone This compound 2-tert-butylphenol->Intermediate_Ketone + H2 (Catalyst) cis_Alcohol cis-2-tert-butylcyclohexanol (B1618334) Intermediate_Ketone->cis_Alcohol + H2 (Catalyst) trans_Alcohol trans-2-tert-butylcyclohexanol Intermediate_Ketone->trans_Alcohol + H2 (Catalyst) G cluster_oxidation Oxidation of 2-tert-butylcyclohexanol Alcohol 2-tert-butylcyclohexanol Ketone This compound Alcohol->Ketone [Oxidizing Agent] G Start 2-tert-butylphenol Intermediate 2-tert-butylcyclohexanol Start->Intermediate Hydrogenation (e.g., H2, Raney-Ni) Product This compound Intermediate->Product Oxidation (e.g., Jones or Swern)

References

Stereoisomers of 2-tert-butylcyclohexanone: A Comprehensive Technical Guide on Stability and Conformational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereoisomers of 2-tert-butylcyclohexanone, focusing on their relative stabilities and conformational preferences. The presence of a bulky tert-butyl group adjacent to the carbonyl function introduces significant steric interactions that dictate the three-dimensional structure and energetic landscape of the cis and trans isomers. This document synthesizes theoretical principles with experimental methodologies to offer a comprehensive resource for professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction: The Role of Steric Hindrance in Conformational Preference

The conformational analysis of substituted cyclohexanes is a fundamental aspect of stereochemistry. The introduction of a sterically demanding tert-butyl group onto the cyclohexane (B81311) ring profoundly influences its conformational equilibrium. In this compound, the interplay between the sp²-hybridized carbonyl carbon and the bulky alkyl substituent leads to distinct and predictable stabilities for the cis and trans stereoisomers. Understanding these preferences is crucial for predicting reactivity, designing synthetic pathways, and interpreting spectroscopic data.

Conformational Analysis of Stereoisomers

The stability of the stereoisomers of this compound is primarily governed by the minimization of steric strain, particularly 1,3-diaxial interactions. The bulky tert-butyl group has a strong preference for the equatorial position to avoid these high-energy interactions.

Trans-2-tert-butylcyclohexanone

In the trans isomer, the tert-butyl group at C2 and the hydrogen at C1 (implied) are on opposite sides of the ring. This arrangement allows the tert-butyl group to occupy an equatorial position while the alpha-proton is axial. The alternative chair conformation, which would place the tert-butyl group in an axial position, is highly disfavored due to severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6. Consequently, trans-2-tert-butylcyclohexanone is expected to exist almost exclusively in the chair conformation with the tert-butyl group in the equatorial position.

Cis-2-tert-butylcyclohexanone

For the cis isomer, the tert-butyl group at C2 and the hydrogen at C1 are on the same side of the ring. A standard chair conformation would force the tert-butyl group into an axial position, leading to significant steric strain. The energetic penalty for an axial tert-butyl group is substantial, estimated to be around 5.5 kcal/mol. To alleviate this severe steric hindrance, cis-2-tert-butylcyclohexanone is predicted to predominantly adopt a non-chair, twist-boat conformation. In this conformation, the bulky substituent can occupy a pseudo-equatorial position, thereby minimizing unfavorable steric interactions.

Quantitative Stability Analysis

The following table summarizes the predicted conformational preferences and relative stabilities of the stereoisomers of this compound.

IsomerMost Stable ConformationKey Steric InteractionsPredicted Relative Stability
Trans-2-tert-butylcyclohexanone Chair (equatorial t-butyl)Minimized 1,3-diaxial interactionsMore Stable
Cis-2-tert-butylcyclohexanone Twist-BoatAvoidance of severe 1,3-diaxial interaction in chair formLess Stable

The energy difference between the cis and trans isomers is expected to be significant, with the trans isomer being the thermodynamically more stable product.

Experimental Protocols

The determination of the stereoisomers' stability and conformational preferences relies on a combination of synthesis, separation, and spectroscopic analysis.

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the oxidation of the corresponding 2-tert-butylcyclohexanol (B1585498). This reaction often yields a mixture of cis and trans isomers.

Protocol for Jones Oxidation of 2-tert-butylcyclohexanol:

  • Dissolve 2-tert-butylcyclohexanol in acetone (B3395972) and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the cooled solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with isopropanol (B130326) and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with a saturated sodium bicarbonate solution and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

Separation of Isomers:

The cis and trans isomers can be separated based on their differing physical properties, such as polarity and crystallinity.

  • Column Chromatography: Due to expected differences in their dipole moments, the isomers can be separated on a silica (B1680970) gel column using a non-polar eluent with a gradient of a more polar solvent.

  • Fractional Crystallization: If one isomer has a more stable crystal lattice, fractional crystallization can be an effective method for separation.

Conformational Analysis by Low-Temperature NMR Spectroscopy

To experimentally determine the conformational equilibrium and the energy barriers between conformers, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice.

Protocol for Low-Temperature NMR Analysis:

  • Dissolve a purified sample of either the cis or trans isomer in a deuterated solvent with a low freezing point (e.g., deuterated dichloromethane (B109758) or toluene-d8).

  • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

  • Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Allow the sample to equilibrate for at least 10 minutes at each temperature before acquiring a new spectrum.

  • Monitor the spectra for changes such as peak broadening, decoalescence, and the appearance of new signals corresponding to less stable conformers.

  • By integrating the signals of the different conformers at a temperature where their exchange is slow on the NMR timescale, their relative populations can be determined.

  • The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant derived from the conformer populations.

Visualization of Conformational Equilibria

The following diagrams, generated using the DOT language, illustrate the key conformational relationships for the stereoisomers of this compound.

G cluster_trans Trans-2-tert-butylcyclohexanone Equilibrium trans_eq Chair (t-Bu Equatorial) More Stable trans_ax Chair (t-Bu Axial) Less Stable trans_eq->trans_ax Ring Flip (High Energy Barrier) trans_ax->trans_eq Ring Flip

Caption: Conformational equilibrium of trans-2-tert-butylcyclohexanone.

G cluster_cis Cis-2-tert-butylcyclohexanone Equilibrium cis_chair Chair (t-Bu Axial) Highly Unstable cis_twist Twist-Boat More Stable cis_chair->cis_twist Conformational Change (Lowers Steric Strain)

Caption: Conformational preference of cis-2-tert-butylcyclohexanone.

Conclusion

The stereoisomers of this compound provide a classic example of sterically controlled conformational preferences. The trans isomer is predicted to be significantly more stable than the cis isomer due to its ability to adopt a low-energy chair conformation with the bulky tert-butyl group in an equatorial position. The cis isomer, to avoid debilitating 1,3-diaxial interactions, is expected to exist predominantly in a higher-energy twist-boat conformation. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and detailed conformational analysis of these important stereoisomers, offering valuable insights for researchers in synthetic and medicinal chemistry.

Spectroscopic Profile of 2-tert-butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-tert-butylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined high-resolution ¹H and ¹³C NMR data for this compound are not consistently available in publicly accessible databases. However, expected chemical shift ranges can be predicted based on the analysis of similar structures.

¹H NMR (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
tert-Butyl (9H)0.9 - 1.2SingletProximity to the carbonyl group may cause a slight downfield shift.
Cyclohexyl α-proton (1H)2.0 - 2.5MultipletThe proton on the carbon adjacent to both the carbonyl and the tert-butyl group.
Cyclohexyl protons (8H)1.2 - 2.4MultipletsOverlapping signals for the remaining methylene (B1212753) protons on the cyclohexane (B81311) ring.

¹³C NMR (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O205 - 215Typical for a cyclohexanone (B45756) carbonyl carbon.
C-2 (quaternary)45 - 55Carbon bearing the tert-butyl group.
C(CH₃)₃ (quaternary)30 - 40Quaternary carbon of the tert-butyl group.
C(CH₃)₃ (methyl)25 - 35Methyl carbons of the tert-butyl group.
Cyclohexyl CH₂20 - 45Carbons of the cyclohexanone ring.
Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2870StrongC-H stretching (alkyl)
1725StrongC=O stretching (ketone)
1470MediumC-H bending (CH₂)
1365MediumC-H bending (tert-butyl)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2][3]

m/zRelative Intensity (%)Assignment
1542.1[M]⁺ (Molecular Ion)
13910.0[M - CH₃]⁺
98100.0[M - C₄H₈]⁺ (McLafferty rearrangement) or [M - C₄H₉ + H]⁺
9710.0
958.9
8321.4
6919.9
5726.9[C₄H₉]⁺ (tert-butyl cation)
5520.8
4119.9

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2-3 s.

    • Process the resulting Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Data Acquisition:

    • Use the same instrument, typically operating at 75 MHz for ¹³C.

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters include a 45° pulse width, a relaxation delay of 2.0 s, and a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): As this compound is a liquid at room temperature, the Attenuated Total Reflectance (ATR) technique is suitable. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer. For this volatile compound, a gas chromatography (GC-MS) inlet is ideal.

  • Ionization: Use an Electron Ionization (EI) source. The sample molecules in the vapor state are bombarded with electrons, typically with an energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which plots relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation A Purified Sample of This compound B Dissolution in Deuterated Solvent (for NMR) A->B C Preparation of Neat Liquid Sample (for IR) A->C D Dilution in Volatile Solvent (for MS) A->D NMR NMR Spectroscopy (¹H and ¹³C) B->NMR IR FTIR Spectroscopy C->IR MS Mass Spectrometry (EI) D->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicities) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-tert-butylcyclohexanone, with a specific focus on its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

This compound, a ketone derivative of cyclohexane, presents as a clear, colorless to light yellow-greenish liquid at room temperature.[1][2] It is a compound of interest in various chemical syntheses and has applications in the fragrance industry.[3][4] A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound

PropertyValueConditions
Melting Point38.55 °C-
Boiling Point62.5 °Cat 4 mm Hg
335.7 K (62.55 °C)at 0.005 bar (3.75 mm Hg)[5]
Density0.896 g/mLat 25 °C[1][3][6]
Refractive Index1.457at 20 °C[1][3]
Flash Point162 °F (72.2 °C)-[1][3][6]
Molecular FormulaC₁₀H₁₈O-[1][4][6]
Molecular Weight154.25 g/mol -[1][4][6]

Experimental Protocols for Property Determination

The accurate determination of physical properties such as melting and boiling points is crucial for the identification, characterization, and purity assessment of a chemical compound.[7][8]

2.1. Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7][8]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solid this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[7][8][9] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or an oil bath, adjacent to a calibrated thermometer.[7][8][10]

  • Heating: The apparatus is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[9][10]

  • Observation and Recording: The temperature at which the first crystal begins to melt (T1) and the temperature at which the last crystal disappears (T2) are recorded.[7] The melting point is reported as the range T1-T2.

2.2. Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For compounds that may decompose at their atmospheric boiling point, the determination is performed under reduced pressure (vacuum distillation).

Methodology: Simple Distillation Under Vacuum

  • Sample Preparation: A sample of liquid this compound is placed in a round-bottom flask suitable for distillation.

  • Apparatus Setup: The flask is assembled into a simple distillation apparatus, which includes a condenser, a collection flask, and a connection to a vacuum pump. A manometer is included in the system to accurately measure the pressure. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Procedure: The system is evacuated to the desired pressure (e.g., 4 mm Hg). The flask is then gently heated.

  • Observation and Recording: The temperature is recorded when the liquid begins to boil and a stable ring of condensate forms on the thermometer bulb.[9] This temperature, along with the corresponding pressure from the manometer, is recorded as the boiling point at that pressure.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

G cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Reduced Pressure) mp_prep Sample Preparation (Grind & Pack Capillary) mp_setup Apparatus Setup (Place in Mel-Temp) mp_prep->mp_setup mp_heat Controlled Heating (1-2 °C/min) mp_setup->mp_heat mp_observe Observe & Record (T1 to T2 Range) mp_heat->mp_observe end_mp Result: Melting Point Range mp_observe->end_mp bp_prep Sample Preparation (Place in Flask) bp_setup Apparatus Setup (Vacuum Distillation) bp_prep->bp_setup bp_evacuate Evacuate System (Set Pressure) bp_setup->bp_evacuate bp_heat Gentle Heating bp_evacuate->bp_heat bp_observe Observe & Record (Boiling Temp & Pressure) bp_heat->bp_observe end_bp Result: Boiling Point @ P bp_observe->end_bp start Start: Characterize This compound start->mp_prep start->bp_prep

Caption: Workflow for Melting and Boiling Point Determination.

References

2-tert-Butylcyclohexanone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butylcyclohexanone, a substituted cyclic ketone. It details the fundamental physicochemical properties, including its CAS number and molecular weight, and explores synthetic methodologies and stereochemical considerations. While this compound is primarily utilized in the fragrance industry and as a synthetic intermediate, this guide also addresses the current landscape of its known biological activity. Due to a lack of documented direct involvement in biological signaling, this paper will focus on its chemical synthesis and physical characteristics, drawing parallels from closely related structural analogs to provide a thorough understanding of its chemical behavior.

Core Properties of this compound

This compound is a colorless liquid characterized by a tert-butyl group at the alpha-position to the carbonyl.[1] This substitution has significant implications for its conformational preferences and reactivity.

PropertyValueReference
CAS Number 1728-46-7[1][2][3]
Molecular Formula C10H18O[1][2][3]
Molecular Weight 154.25 g/mol [2][3][4]
IUPAC Name 2-tert-butylcyclohexan-1-one[4]
Appearance Colorless to light yellow-greenish liquid[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the hydrogenation of 2-tert-butylphenol (B146161) followed by oxidation of the resulting 2-tert-butylcyclohexanol (B1585498).

Experimental Protocol: Two-Step Synthesis from 2-tert-Butylphenol

This process involves two key stages: catalytic hydrogenation and subsequent oxidation.

Step 1: Hydrogenation of 2-tert-Butylphenol

This procedure reduces the aromatic ring of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol.

  • Materials: 2-tert-butylphenol, Hydrogen (H2) gas, Catalyst (e.g., Rhodium on alumina), Autoclave reactor, Solvent (e.g., an alcohol).

  • Procedure:

    • The autoclave reactor is charged with 2-tert-butylphenol, the catalyst, and a suitable solvent.

    • The reactor is sealed and purged multiple times with nitrogen and then hydrogen to remove all air.

    • The reactor is pressurized with hydrogen gas (e.g., 1-6 bar) and heated (e.g., to 333 K).[5]

    • The reaction mixture is stirred vigorously for a set duration (e.g., 2 hours).[5]

    • Progress is monitored by hydrogen uptake.

    • Upon completion, the reactor is cooled, and the hydrogen gas is safely vented.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed from the filtrate under reduced pressure to yield crude 2-tert-butylcyclohexanol, which may be a mixture of cis and trans isomers.

Step 2: Oxidation of 2-tert-Butylcyclohexanol

The secondary alcohol is oxidized to the corresponding ketone. A common method for this transformation is the Jones oxidation. While the following protocol is generalized for sterically hindered cyclohexanols, it is applicable to 2-tert-butylcyclohexanol.

  • Materials: 2-tert-butylcyclohexanol, Jones reagent (CrO3 in sulfuric acid and acetone), Acetone (B3395972), Isopropanol (B130326).

  • Procedure:

    • Dissolve 2-tert-butylcyclohexanol in acetone and cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise to the stirred solution, maintaining a low temperature (e.g., below 10°C).

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Once the starting alcohol is consumed, quench the excess Jones reagent by adding isopropanol until the brown color disappears.

    • The crude this compound can then be isolated through extraction and purified by distillation.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation 2-tert-Butylphenol 2-tert-Butylphenol 2-tert-Butylcyclohexanol 2-tert-Butylcyclohexanol 2-tert-Butylphenol->2-tert-Butylcyclohexanol High Pressure & Temp H2 / Catalyst H2 / Catalyst H2 / Catalyst->2-tert-Butylphenol This compound This compound 2-tert-Butylcyclohexanol->this compound Oxidation 2-tert-Butylcyclohexanol->this compound Jones_Reagent Jones Reagent Jones_Reagent->2-tert-Butylcyclohexanol

Caption: Synthetic pathway for this compound.

Stereochemical Considerations

The stereochemistry of reactions involving substituted cyclohexanones is heavily influenced by the steric bulk of the substituents. The tert-butyl group in this compound is large and will preferentially occupy an equatorial position to minimize steric strain, thus "locking" the conformation of the cyclohexane (B81311) ring.

Reduction of this compound

The reduction of the carbonyl group in this compound can lead to two diastereomeric alcohols: cis- and trans-2-tert-butylcyclohexanol. The stereochemical outcome is largely dependent on the steric bulk of the hydride-donating reagent.

  • Small reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can approach the carbonyl from the less sterically hindered axial face, resulting in the formation of the equatorial alcohol (trans isomer) as the major product.

  • Bulky reducing agents (e.g., L-Selectride®) are sterically hindered from an axial approach and will preferentially attack from the more open equatorial face, leading to the axial alcohol (cis isomer) as the major product.

Logical Relationship of Stereoselective Reduction

G cluster_0 Small Reducing Agent (e.g., NaBH4) cluster_1 Bulky Reducing Agent (e.g., L-Selectride) This compound This compound Axial_Attack Axial Attack This compound->Axial_Attack Equatorial_Attack Equatorial Attack This compound->Equatorial_Attack Trans_Product trans-2-tert-Butylcyclohexanol (Equatorial OH) - Major Axial_Attack->Trans_Product Cis_Product cis-2-tert-Butylcyclohexanol (Axial OH) - Major Equatorial_Attack->Cis_Product

Caption: Stereochemical outcomes of the reduction of this compound.

Biological Activity and Signaling Pathways

A thorough review of scientific literature reveals a lack of documented evidence for this compound being directly involved in specific biological signaling pathways or possessing significant pharmacological activity. Its primary applications are in the fragrance industry and as an intermediate in organic synthesis.

While derivatives of the related 4-tert-butylcyclohexanone (B146137) have been investigated for antibacterial and antifeedant properties, these findings have not been extrapolated to the 2-tert-butyl isomer. Therefore, for professionals in drug development, this compound is best regarded as a scaffold or building block rather than a bioactive molecule itself.

Conclusion

This compound is a well-defined chemical entity with established physical properties and synthetic routes. Its chemistry is dominated by the steric influence of the tert-butyl group, which dictates its conformational preferences and the stereochemical outcomes of its reactions. While it serves as a useful compound in synthetic and industrial applications, there is currently no evidence to suggest its involvement in biological signaling pathways. Future research may uncover novel applications, but its current utility for the scientific community lies primarily in its role as a synthetic intermediate.

References

Conformational Landscape of cis- and trans-2-tert-Butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of cis- and trans-2-tert-butylcyclohexanone. The presence of a sterically demanding tert-butyl group adjacent to the carbonyl function dictates the conformational equilibria of these diastereomers, leading to distinct three-dimensional structures and, consequently, differing chemical and physical properties. This document outlines the fundamental principles governing their conformational behavior, supported by spectroscopic data and computational insights. Detailed experimental methodologies for the synthesis, separation, and characterization of these isomers are also presented.

Introduction: The Influence of Steric Hindrance in Substituted Cyclohexanones

The conformational analysis of substituted cyclohexanes is a fundamental concept in stereochemistry with significant implications for molecular reactivity and biological activity. The introduction of a bulky substituent, such as a tert-butyl group, can dramatically influence the conformational equilibrium of the cyclohexane (B81311) ring. In the case of 2-tert-butylcyclohexanone, the interplay between the sp²-hybridized carbonyl carbon and the adjacent bulky alkyl group introduces additional complexity to the conformational landscape. Understanding the stable conformations of the cis and trans isomers is crucial for predicting their reactivity, spectroscopic properties, and potential interactions in biological systems.

Conformational Equilibria: A Tale of Two Isomers

The conformational preferences of cis- and trans-2-tert-butylcyclohexanone are primarily governed by the minimization of steric strain, particularly the avoidance of unfavorable 1,3-diaxial interactions involving the bulky tert-butyl group.

trans-2-tert-Butylcyclohexanone

For the trans isomer, the tert-butyl group can occupy an equatorial position in a chair conformation. This arrangement minimizes steric interactions with the axial hydrogens on the cyclohexane ring. The alternative chair conformation, where the tert-butyl group is in an axial position, is highly destabilized by severe 1,3-diaxial interactions. Consequently, trans-2-tert-butylcyclohexanone is expected to exist almost exclusively in the diequatorial chair conformation.

G cluster_trans trans-2-tert-butylcyclohexanone Equilibrium Chair_Eq Chair Conformation (t-Bu Equatorial) Chair_Ax Chair Conformation (t-Bu Axial) Chair_Eq->Chair_Ax Ring Flip Stability Highly Favored Chair_Eq->Stability Chair_Ax->Chair_Eq Ring Flip Instability Highly Unfavored (Severe Steric Strain) Chair_Ax->Instability

Caption: Conformational equilibrium of trans-2-tert-butylcyclohexanone.

cis-2-tert-Butylcyclohexanone

In contrast, a chair conformation for the cis isomer would necessitate placing the bulky tert-butyl group in an axial position, leading to significant steric strain from 1,3-diaxial interactions. The energetic penalty for an axial tert-butyl group is estimated to be approximately 5.5 kcal/mol. To alleviate this severe steric hindrance, cis-2-tert-butylcyclohexanone is predicted to predominantly adopt a non-chair conformation, such as a twist-boat form. In the twist-boat conformation, the bulky substituent can occupy a pseudo-equatorial position, thereby minimizing steric repulsions.

G cluster_cis cis-2-tert-butylcyclohexanone Equilibrium Chair_Ax Chair Conformation (t-Bu Axial) Twist_Boat Twist-Boat Conformation Chair_Ax->Twist_Boat Conformational Change Instability Highly Unfavored (Severe 1,3-Diaxial Strain) Chair_Ax->Instability Twist_Boat->Chair_Ax Conformational Change Stability Favored (Reduced Steric Strain) Twist_Boat->Stability

Caption: Conformational equilibrium of cis-2-tert-butylcyclohexanone.

Quantitative Data

Parametercis-2-tert-Butylcyclohexanonetrans-2-tert-Butylcyclohexanone
Predominant Conformer Twist-BoatChair (t-Bu equatorial)
Estimated ΔG° (Chair ⇌ Twist-Boat) > 5.5 kcal/mol (favoring Twist-Boat)-
Estimated ΔG° (Eq ⇌ Ax) -> 5.5 kcal/mol (favoring Equatorial)
Expected ¹H-NMR J (H2-H3ax) Varies due to non-chair form~10-13 Hz (axial-axial coupling)
Expected ¹H-NMR J (H2-H3eq) Varies due to non-chair form~2-5 Hz (axial-equatorial coupling)
Characteristic IR C=O Stretch (cm⁻¹) ~1715 cm⁻¹~1715 cm⁻¹

Experimental Protocols

Synthesis and Isomer Separation

The synthesis of this compound is typically achieved through the oxidation of the corresponding 2-tert-butylcyclohexanol (B1585498). The reduction of 2-tert-butylphenol (B146161) or 2-tert-butylcyclohexenone can produce a mixture of cis and trans alcohols, which can then be oxidized to the corresponding ketones. The resulting mixture of cis and trans ketones can be separated by column chromatography.

G Start 2-tert-butylcyclohexanol (cis/trans mixture) Oxidation Oxidation (e.g., Jones Reagent, PCC) Start->Oxidation Mixture Mixture of cis- and trans-2-tert-butylcyclohexanone Oxidation->Mixture Separation Column Chromatography (Silica Gel) Mixture->Separation cis_Isomer cis-2-tert-butylcyclohexanone Separation->cis_Isomer More Polar Fraction trans_Isomer trans-2-tert-butylcyclohexanone Separation->trans_Isomer Less Polar Fraction

Caption: Experimental workflow for synthesis and separation.

Protocol for Oxidation:

  • Dissolve 2-tert-butylcyclohexanol in a suitable solvent such as acetone (B3395972) or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an oxidizing agent (e.g., Jones reagent, pyridinium (B92312) chlorochromate (PCC)) to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude ketone mixture.

Protocol for Column Chromatography Separation:

  • Prepare a silica (B1680970) gel column using a suitable non-polar eluent (e.g., hexane (B92381) or petroleum ether).

  • Dissolve the crude ketone mixture in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate (B1210297) in hexane).

  • Collect fractions and analyze them by TLC to identify the separated isomers. The trans isomer is generally less polar and will elute first.

  • Combine the fractions containing the pure isomers and remove the solvent to yield the purified products.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the conformational analysis of these isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data Acquisition:

  • Spectrometer: 300 MHz or higher.

  • Pulse Sequence: Standard proton pulse sequence.

  • Key Parameters to Analyze: Chemical shifts (δ) and coupling constants (J). The multiplicity and J-values of the proton at C2 are particularly informative for determining the conformation.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled.

  • Key Parameters to Analyze: Chemical shifts of the ring carbons, which are sensitive to the steric environment.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the carbonyl group.

Sample Preparation:

  • Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a solution in a suitable solvent (e.g., CCl₄).

Data Acquisition:

  • Scan the sample over the range of 4000-600 cm⁻¹.

  • Key Feature: A strong absorption band in the region of 1715 cm⁻¹ corresponding to the C=O stretching vibration.

Conclusion

The conformational analysis of cis- and trans-2-tert-butylcyclohexanone provides a clear illustration of the profound impact of steric interactions on molecular geometry. The trans isomer adopts a stable chair conformation with the bulky tert-butyl group in an equatorial position. In contrast, the cis isomer is forced into a non-chair, twist-boat conformation to avoid destabilizing 1,3-diaxial interactions. These distinct conformational preferences are reflected in their spectroscopic properties and are critical for understanding their reactivity. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and characterization of these important stereoisomers, which are valuable for research in organic synthesis, medicinal chemistry, and materials science.

Theoretical Calculations of 2-tert-Butylcyclohexanone Energy Minima: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the reactivity, selectivity, and biological activity of molecules. The introduction of a sterically demanding substituent, such as a tert-butyl group, dramatically impacts the conformational equilibrium of the cyclohexane (B81311) ring. In the case of 2-tert-butylcyclohexanone, the interplay between the bulky tert-butyl group and the adjacent carbonyl functionality dictates the molecule's three-dimensional structure and, consequently, its chemical and physical properties. Understanding the energy minima of its various conformers is crucial for predicting reaction outcomes, designing novel therapeutics, and elucidating structure-activity relationships.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to determine the energy minima of this compound conformers. While specific, peer-reviewed theoretical calculations for this compound are not extensively published, this document synthesizes data from closely related analogs and established principles of conformational analysis to provide a robust predictive framework. We will delve into the detailed methodologies for computational modeling and experimental validation, present a quantitative summary of expected energy differences, and visualize the conformational relationships.

Conformational Landscape of this compound

The conformational flexibility of the cyclohexane ring in this compound primarily involves three key conformers: the chair conformation with the tert-butyl group in an equatorial position (Equatorial-Chair), the chair conformation with the tert-butyl group in an axial position (Axial-Chair), and a non-chair, twist-boat conformation.

The dominant factor governing the relative stability of these conformers is the severe steric hindrance imposed by the bulky tert-butyl group. In an axial position, the tert-butyl group experiences significant 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, leading to a substantial energetic penalty. The equatorial position is, therefore, overwhelmingly favored for the tert-butyl group in a chair conformation. However, to alleviate the steric strain of an axial substituent, the ring can adopt a higher-energy twist-boat conformation.

Data Presentation: Estimated Relative Energies of this compound Conformers

While precise, published theoretical data for this compound is limited, we can estimate the relative energies of its primary conformers based on the well-established A-value for a tert-butyl group and computational studies on analogous molecules.[1] The A-value represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. The energetic cost of placing a tert-butyl group in an axial position is substantial, estimated to be around 5.5 kcal/mol.[2][3]

ConformerSubstituent PositionEstimated Relative Energy (kcal/mol)Notes
Equatorial-ChairC2-equatorial0.0 (Reference)Expected to be the most stable conformer, minimizing steric interactions.
Axial-ChairC2-axial~5.5Highly destabilized due to severe 1,3-diaxial interactions.[2][3]
Twist-Boat-> 5.5Generally higher in energy than the chair conformation for monosubstituted cyclohexanes, but can be a low-energy intermediate in ring inversion.[4]

Note: These values are illustrative and based on the principles of conformational analysis of substituted cyclohexanes. Actual calculated values may vary depending on the level of theory and basis set used.

Experimental and Computational Protocols

A combination of experimental techniques, particularly low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling is essential for a thorough understanding of the conformational landscape of sterically hindered systems like this compound.[3]

Computational Modeling Protocol

Objective: To calculate the relative energies and geometries of the different conformers of this compound.

Methodology:

  • Software: Utilize computational chemistry software packages such as Gaussian, Spartan, or Q-Chem.

  • Initial Structure Generation: Build 3D structures of the equatorial-chair, axial-chair, and twist-boat conformers of this compound using a molecular editor.

  • Conformational Search (Optional but Recommended): Perform an initial conformational search using a molecular mechanics (MM) force field like MM3 or MM4 to identify low-energy conformers.[3]

  • Geometry Optimization: Optimize the geometries of all identified conformers using Density Functional Theory (DFT). A commonly used functional for organic molecules is B3LYP, paired with a suitable basis set such as 6-31G*.[2][5][6]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries at the same level of theory to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energy (ZPVE).

  • Energy Analysis: Compare the calculated relative free energies (including ZPVE corrections) of the conformers to determine their relative stabilities. Analyze key geometric parameters such as dihedral angles and bond lengths to understand any distortions from ideal geometries.

Low-Temperature NMR Spectroscopy Protocol

Objective: To experimentally observe and quantify the populations of the different conformers of this compound at equilibrium.

Methodology:

  • Sample Preparation: Dissolve a pure sample of this compound in a deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃).

  • Instrumentation: Use an NMR spectrometer equipped with a variable temperature probe.

  • Procedure:

    • Acquire a standard ¹H and ¹³C NMR spectrum at room temperature. At this temperature, rapid conformational interconversion will likely result in a time-averaged spectrum.

    • Gradually lower the temperature of the probe in increments. Allow the sample to equilibrate at each temperature before acquiring a new spectrum.

    • Monitor the spectra for changes such as peak broadening, decoalescence, and the appearance of new signals corresponding to the less stable conformer(s).

  • Data Analysis:

    • At a sufficiently low temperature where the conformational exchange is slow on the NMR timescale, integrate the signals of the different conformers.

    • The ratio of the integrals corresponds to the relative populations of the conformers.

    • Calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq), where K_eq is the equilibrium constant derived from the conformer populations.[7]

Visualization of Conformational Pathways

The following diagrams illustrate the logical workflow for the computational and experimental analysis of this compound's conformational landscape.

G cluster_comp Computational Workflow mol This compound conf_search Conformational Search (MM3/MM4) mol->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-31G*) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy_analysis Relative Energy Analysis freq_calc->energy_analysis

Computational analysis workflow.

G cluster_exp Experimental Workflow sample Prepare Sample in Low-Temp Solvent rt_nmr Acquire Room Temperature NMR sample->rt_nmr lt_nmr Acquire Low-Temperature NMR Series rt_nmr->lt_nmr data_analysis Integrate Signals & Calculate Population lt_nmr->data_analysis delta_g Calculate ΔG° data_analysis->delta_g G eq_chair Equatorial-Chair (Global Minimum) twist_boat Twist-Boat (Intermediate) eq_chair->twist_boat Ring Inversion ax_chair Axial-Chair (High Energy) ax_chair->twist_boat twist_boat->eq_chair twist_boat->ax_chair Ring Inversion

References

The Synthesis of 2-tert-butylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Discovery, History, and Synthetic Methodologies for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-tert-butylcyclohexanone, a sterically hindered cyclic ketone of significant interest in organic synthesis. The document details the primary synthetic routes, explores the principles of stereochemical control, and provides detailed experimental protocols for the key transformations involved.

Introduction and Historical Context

The synthesis of substituted cyclohexanones has been a cornerstone of organic chemistry for over a century, driven by their prevalence as structural motifs in natural products and pharmaceuticals. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the broader development of methods for creating substituted cyclohexanes. The primary and most industrially significant route to this compound involves a three-step process starting from phenol (B47542). This pathway leverages foundational reactions in organic chemistry, including Friedel-Crafts alkylation and catalytic hydrogenation, followed by oxidation.

The historical development of this synthetic route has been heavily influenced by the need for specific stereoisomers of 2-tert-butylcyclohexanol (B1585498), a key intermediate that is a valuable precursor in the fragrance industry.[1] Consequently, much of the research has focused on developing highly stereoselective hydrogenation methods to control the cis/trans ratio of the alcohol, which directly impacts the stereochemistry of the final ketone.

Primary Synthetic Pathway

The most common and economically viable synthesis of this compound is a multi-step process that begins with the alkylation of phenol, followed by hydrogenation and subsequent oxidation.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Oxidation phenol Phenol tbp 2-tert-butylphenol (B146161) phenol->tbp AlCl3 or H2SO4 isobutylene (B52900) Isobutylene isobutylene->tbp tbch 2-tert-butylcyclohexanol (cis/trans mixture) tbp->tbch H2, Catalyst (Ni, Ru, Pd) tbck This compound tbch->tbck Oxidizing Agent (e.g., CrO3)

Figure 1: Overall synthetic workflow for this compound.
Step 1: Friedel-Crafts Alkylation of Phenol

The synthesis commences with the ortho-alkylation of phenol with isobutylene or a precursor like tert-butanol. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong Brønsted acid like sulfuric acid.[2][3] The reaction conditions can be tuned to favor the formation of the ortho-substituted product, 2-tert-butylphenol.[2]

Table 1: Representative Conditions for Friedel-Crafts Alkylation of Phenol

ParameterValueReference
ReactantsPhenol, Isobutylene[2]
CatalystAluminum Phenoxide[2]
Temperature152-202 °C[2]
Pressure4-15 atmospheres[2]
Producto-tert-butylphenol[2]
Step 2: Catalytic Hydrogenation of 2-tert-butylphenol

The second step involves the catalytic hydrogenation of the aromatic ring of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol.[4] This is a critical step where the stereochemistry of the final product is largely determined. The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers of the resulting alcohol.[1][5]

Table 2: Catalytic Systems for the Hydrogenation of 2-tert-butylphenol

CatalystPressure (bar)Temperature (°C)cis:trans RatioReference
Ruthenium4010092.5:7.5[1]
Raney Nickel808580:20[1]
Raney Nickel (NaBH4 treated)808592:8[1]
Raney Cobalt5015094:6[1]
Palladium (stage 1) / Ruthenium (stage 2)>20070-200up to 90:10[1]
Nickel/Iron mixtureNot specifiedNot specifiedup to 95:5[6]
Step 3: Oxidation of 2-tert-butylcyclohexanol

The final step is the oxidation of the secondary alcohol, 2-tert-butylcyclohexanol, to the corresponding ketone, this compound.[7] A variety of oxidizing agents can be employed for this transformation, with chromium-based reagents like chromic acid (generated from CrO₃ in sulfuric acid, known as the Jones reagent) being a common choice in laboratory settings.[8][9]

Table 3: Conditions for the Oxidation of Substituted Cyclohexanols

ParameterValueReference
Starting Material2,4-Di-tert-butylcyclohexanol[8]
Oxidizing AgentJones Reagent (CrO₃/H₂SO₄/acetone)[8]
TemperatureCooled in an ice bath[8]
Product2,4-Di-tert-butylcyclohexanone[8]
---------
Starting Material2-tert-butylcyclohexanol[7]
Oxidizing AgentCrO₃[7]
TemperatureNot specified[7]
ProductThis compound[7]

Stereochemical Considerations: Kinetic vs. Thermodynamic Control

The stereochemical outcome of the synthesis of substituted cyclohexanones is a classic example of the principles of kinetic and thermodynamic control. In the context of the synthesis of the trans isomer of the related 2,4-di-tert-butylcyclohexanone, the initial oxidation of the corresponding alcohol often yields a mixture of isomers, with the cis form being the major product under kinetic control.[8] The trans isomer, where both bulky substituents can occupy equatorial positions to minimize steric hindrance, is the thermodynamically more stable product.[8] Isomerization of the cis to the more stable trans isomer can often be achieved through acid or base catalysis.[8]

G cluster_0 Reaction Coordinate Starting Material Starting Material Transition State 1 TS1 (Kinetic) Starting Material->Transition State 1 Lower Ea Transition State 2 TS2 (Thermo) Starting Material->Transition State 2 Higher Ea Kinetic Product Kinetic Product Transition State 1->Kinetic Product Faster formation Thermodynamic Product Thermodynamic Product Transition State 2->Thermodynamic Product Slower formation Kinetic Product->Thermodynamic Product Isomerization (e.g., with acid/base)

Figure 2: Kinetic vs. Thermodynamic product formation.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound and related compounds.

Protocol 1: Friedel-Crafts Alkylation of Phenol with Isobutylene

This protocol is adapted from a general procedure for the ortho-alkylation of phenols.[2]

  • Materials: Phenol, isobutylene, aluminum phenoxide catalyst.

  • Procedure:

    • Prepare the aluminum phenoxide catalyst in situ or use a pre-prepared catalyst.

    • Charge a suitable pressure reactor with phenol and the catalyst.

    • Introduce isobutylene into the reactor.

    • Heat the reaction mixture to 152-202 °C under a pressure of 4-15 atmospheres.

    • Monitor the reaction progress by measuring the uptake of isobutylene.

    • Upon completion, cool the reactor and carefully vent any excess pressure.

    • The reaction mixture is then hydrolyzed and the product, o-tert-butylphenol, is isolated and purified by fractional distillation.

Protocol 2: Catalytic Hydrogenation of 2-tert-butylphenol

This protocol is a generalized procedure based on documented methods for the hydrogenation of substituted phenols.[1][10]

  • Materials: 2-tert-butylphenol, hydrogen gas, catalyst (e.g., Raney Nickel, Ruthenium on carbon), solvent (optional, e.g., isopropanol), autoclave reactor.

  • Procedure:

    • In an autoclave batch reactor, load the 2-tert-butylphenol, catalyst, and solvent (if used).[10]

    • Flush the reactor multiple times with hydrogen gas to remove air.[10]

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar).[1]

    • Heat the mixture to the target temperature (e.g., 85-150 °C) with vigorous stirring.[1]

    • Maintain the reaction under these conditions for a set period or until hydrogen uptake ceases.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The solvent, if used, is removed under reduced pressure to yield the crude 2-tert-butylcyclohexanol as a mixture of cis and trans isomers.

    • The product can be purified by distillation or crystallization.

Protocol 3: Jones Oxidation of 2-tert-butylcyclohexanol

This protocol is based on the general procedure for the Jones oxidation of secondary alcohols.[8][9]

  • Materials: 2-tert-butylcyclohexanol, acetone (B3395972), Jones reagent (a solution of chromium trioxide in concentrated sulfuric acid).

  • Procedure:

    • Dissolve the 2-tert-butylcyclohexanol in acetone in a flask equipped with a stirrer and cooled in an ice bath.[9]

    • Slowly add the Jones reagent dropwise to the stirred solution, maintaining a low temperature (e.g., below 10 °C).[9]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol (B130326) until the brown color of Cr(VI) disappears.[9]

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent such as diethyl ether.[9]

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography or distillation.

Conclusion

The synthesis of this compound is a well-established process that relies on a sequence of fundamental organic reactions. The key to a successful synthesis, particularly when a specific stereoisomer is desired, lies in the careful control of the catalytic hydrogenation step. The methodologies outlined in this guide provide a solid foundation for researchers and professionals in the fields of chemical synthesis and drug development to produce this valuable sterically hindered ketone. Further research in this area continues to focus on the development of more efficient, environmentally benign, and highly stereoselective catalytic systems.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Reduction of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective reduction of 2-tert-butylcyclohexanone, a key transformation in organic synthesis for establishing specific stereochemical outcomes. The protocols described herein are based on established methodologies for the reduction of substituted cyclohexanones, primarily drawing from the well-studied 4-tert-butylcyclohexanone (B146137) and 2,4-di-tert-butylcyclohexanone (B78126) analogs. The principles of steric approach control are fundamental to understanding the diastereoselectivity of these reactions.

The stereochemical outcome of the reduction of this compound is dictated by the trajectory of the hydride attack on the carbonyl carbon. The bulky tert-butyl group at the 2-position locks the cyclohexane (B81311) ring into a chair conformation where the tert-butyl group predominantly occupies the equatorial position to minimize steric strain. This conformational rigidity presents two distinct faces for nucleophilic attack: the axial and equatorial faces.

Generally, small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) can approach from the more sterically accessible axial face, leading to the formation of the trans (equatorial) alcohol as the major product. Conversely, sterically demanding reducing agents, such as L-Selectride®, are too bulky for the axial approach, which is shielded by the axial hydrogens, and therefore attack from the equatorial face, yielding the cis (axial) alcohol as the predominant isomer.[1]

Data Presentation: Diastereoselectivity of Reducing Agents

Ketone SubstrateReducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Reaction Conditions
4-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)trans~15:85Methanol (B129727), Room Temperature
4-tert-butylcyclohexanoneLithium Aluminum Hydride (LiAlH₄)trans~10:90Diethyl ether or THF, 0°C to RT
4-tert-butylcyclohexanoneL-Selectride®cis>98:2Tetrahydrofuran (THF), -78°C
2,4-di-tert-butylcyclohexanoneSodium Borohydride (NaBH₄)trans~15:85Methanol, 0°C to Room Temperature
2,4-di-tert-butylcyclohexanoneL-Selectride®cis>98:2Tetrahydrofuran (THF), -78°C

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)

This protocol is adapted from procedures for the reduction of 2,4-di-tert-butylcyclohexanone.[1][2][3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers.

  • Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Protocol 2: Reduction with L-Selectride® (Favoring the cis Isomer)

This protocol is adapted from procedures for the reduction of 2,4-di-tert-butylcyclohexanone.[1][2][3]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried, round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 mL per gram of ketone).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.

  • Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Visualizations

Stereoselective_Reduction_Pathway ketone This compound nabh4 NaBH₄ (Small) Axial Attack ketone->nabh4  Less Hindered  Face lselectride L-Selectride® (Bulky) Equatorial Attack ketone->lselectride  More Hindered  Face trans_alcohol trans-2-tert-butylcyclohexanol (Equatorial-OH) cis_alcohol cis-2-tert-butylcyclohexanol (Axial-OH) nabh4->trans_alcohol Major Product lselectride->cis_alcohol Major Product

Caption: Reaction pathway for the stereoselective reduction of this compound.

Experimental_Workflow start Start: Dissolve this compound reaction Add Reducing Agent (NaBH4 or L-Selectride) & Stir start->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Analysis (NMR, GC-MS) purify->analyze

Caption: General experimental workflow for the reduction of this compound.

Logical_Relationship cluster_0 Reducing Agent Characteristics cluster_1 Reaction Outcome Steric_Bulk Steric Bulk Attack_Trajectory Hydride Attack Trajectory Steric_Bulk->Attack_Trajectory determines Product_Ratio Diastereomeric Ratio (cis:trans) Attack_Trajectory->Product_Ratio governs

References

Application Notes and Protocols for the Oxidation of 2-tert-butylcyclohexanol to 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal for the creation of key intermediates in medicinal chemistry and materials science. This document provides detailed protocols for the oxidation of 2-tert-butylcyclohexanol (B1585498) to its corresponding ketone, 2-tert-butylcyclohexanone. The methodologies presented offer a range of common and effective oxidizing agents, allowing researchers to select a procedure that best suits their laboratory capabilities and substrate requirements.

The overall chemical transformation is as follows:

2-tert-butylcyclohexanol → this compound

This conversion involves the removal of two hydrogen atoms from the alcohol, facilitated by an oxidizing agent. The choice of oxidant can influence reaction conditions, yield, and purification strategy.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes various methods applicable to the oxidation of secondary cyclohexanol (B46403) derivatives, with data adapted for the target reaction.

Oxidation MethodKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)Notes
PCC on Silica (B1680970) Gel Pyridinium chlorochromate (PCC), Silica GelDichloromethane (B109758)30 - 60 minRoom Temperature85 - 95PCC is a potential carcinogen and should be handled with care. The use of silica gel facilitates product isolation.[1]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane30 - 60 min-78 to Room Temperature>90Produces volatile and malodorous dimethyl sulfide.[2][3] Requires low temperatures.
Hypochlorite (B82951) (Bleach) Oxidation Sodium hypochlorite (NaOCl), Acetic AcidDiethyl ether or Ethyl acetate1 - 2 hours0 to Room Temperature80 - 90A cost-effective and environmentally benign "green" method.[1][4]
Jones Oxidation Chromium trioxide (CrO₃), Sulfuric Acid, AcetoneAcetone2 - 4 hours0 to Room Temperature85 - 95Strong oxidant; may not be suitable for sensitive substrates.[5][6]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the Corey-Suggs reagent, a relatively mild oxidant for converting secondary alcohols to ketones.[7][8][9][10]

Materials:

  • 2-tert-butylcyclohexanol

  • Pyridinium chlorochromate (PCC) adsorbed on silica gel

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Celite or silica gel for filtration

  • Round-bottomed flask, magnetic stirrer, and stir bar

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add the PCC-silica gel mixture (approximately 1.5 equivalents of PCC).

  • Add 15 mL of anhydrous dichloromethane to the flask.

  • While stirring, add a solution of 2-tert-butylcyclohexanol (1.0 mmol) in 5 mL of dichloromethane.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of diethyl ether.

  • Prepare a short filtration column in a Pasteur pipette with a cotton plug, a small layer of Celite, and a layer of silica gel.

  • Filter the reaction mixture through the prepared column, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride and is known for its mild conditions and high yields.[2][3][11][12][13]

Materials:

  • 2-tert-butylcyclohexanol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Round-bottomed flask, magnetic stirrer, stir bar, and a low-temperature thermometer

Procedure:

  • In a meticulously dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane, keeping the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 2-tert-butylcyclohexanol (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Hypochlorite (Bleach) Oxidation

This protocol is a cost-effective and more environmentally friendly method using household bleach.[4][14][15]

Materials:

  • 2-tert-butylcyclohexanol

  • Sodium hypochlorite solution (household bleach, ~5-8%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask, separatory funnel, magnetic stirrer, and stir bar

Procedure:

  • In an Erlenmeyer flask, dissolve 2-tert-butylcyclohexanol (1.0 mmol) in 10 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add sodium hypochlorite solution (1.5 equivalents) to the stirred solution of the alcohol.

  • Add glacial acetic acid (1.2 equivalents) dropwise.

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified as needed.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • PCC is a potential carcinogen and should be handled with extreme care.[1]

  • Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[2]

  • Hypochlorite solutions are corrosive and can release toxic chlorine gas if mixed with acid improperly. Handle with care.[16]

Mandatory Visualization

Oxidation_Workflow Start Start: 2-tert-butylcyclohexanol Reaction Oxidation Reaction: - Add Oxidizing Agent - Control Temperature - Monitor with TLC Start->Reaction Dissolve in appropriate solvent Workup Aqueous Workup: - Quench Reaction - Extraction - Wash Organic Layer Reaction->Workup Reaction complete Drying Drying & Filtration: - Dry with Na₂SO₄ or MgSO₄ - Filter off drying agent Workup->Drying Evaporation Solvent Removal: - Rotary Evaporation Drying->Evaporation Purification Purification (Optional): - Column Chromatography - Distillation Evaporation->Purification Crude Product Product Final Product: This compound Evaporation->Product If pure enough Purification->Product

Caption: A generalized experimental workflow for the oxidation of an alcohol.

References

Application Notes and Protocols for the Grignard Reaction with 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the Grignard reaction between 2-tert-butylcyclohexanone and a Grignard reagent, such as methylmagnesium bromide. This reaction is a classic example of nucleophilic addition to a carbonyl group and is of significant interest for studying stereoselectivity in organic synthesis. The sterically demanding tert-butyl group at the C2 position exerts substantial control over the facial selectivity of the nucleophilic attack, leading to the formation of two diastereomeric tertiary alcohols: cis- and trans-1-methyl-2-tert-butylcyclohexanol.

Reaction Principle and Stereoselectivity

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon of a ketone.[1] In the case of this compound, the bulky tert-butyl group locks the cyclohexane (B81311) ring into a chair conformation where this group predominantly occupies an equatorial position to minimize steric strain. This conformational rigidity dictates the trajectory of the incoming nucleophile.

The stereochemical outcome can be rationalized using principles of steric hindrance. The two faces of the carbonyl group are diastereotopic. Attack of the Grignard reagent from the axial face leads to the cis-product, where the newly introduced methyl group is on the same side as the tert-butyl group. Conversely, attack from the equatorial face results in the trans-product. The steric hindrance posed by the axial hydrogens at the C4 and C6 positions, as well as the tert-butyl group itself, influences the preferred direction of attack. For many substituted cyclohexanones, smaller Grignard reagents tend to favor axial attack to avoid steric clashes with equatorial substituents.[2]

Experimental Data

The following table summarizes representative quantitative data for the Grignard reaction with substituted cyclohexanones. Note that specific yields for this compound may vary and should be determined empirically.

ParameterValue/ConditionSource
Starting Material This compound-
Grignard Reagent Methylmagnesium bromide (3.0 M in diethyl ether)[3]
Equivalents of Grignard Reagent 1.2 equivalents[3]
Solvent Anhydrous diethyl ether[2][3]
Reaction Temperature 0 °C to room temperature[2][3]
Reaction Time 2-4 hours[3]
Work-up Saturated aqueous ammonium (B1175870) chloride solution[2][3]
Purification Column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) gradient)[3]
Diastereomeric Ratio (cis:trans) Dependent on Grignard reagent and conditions (to be determined)-
Expected Yield Moderate to high (to be determined)-

Detailed Experimental Protocol

Caution: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Materials
  • This compound (1.0 equivalent)

  • Magnesium turnings (1.2 equivalents)

  • Bromomethane (B36050) (or methyl iodide) (1.1 equivalents)

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard, flame-dried glassware for inert atmosphere reactions (three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet)

  • Magnetic stirrer and stir bar

Procedure

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Initiation: Place the magnesium turnings and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromomethane in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the reaction has started.[2]

  • Completion: Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and grey.

Part B: Reaction with this compound

  • Reactant Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Grignard Addition: Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 5 °C during the addition.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. This is an exothermic process.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2][3]

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the diastereomeric alcohol products.[3]

Part D: Characterization

Characterize the purified cis- and trans-1-methyl-2-tert-butylcyclohexanol products using ¹H NMR, ¹³C NMR, and mass spectrometry to determine the final yield and the diastereomeric ratio. The stereochemistry can be assigned based on the analysis of NMR coupling constants and comparison to literature data for similar compounds.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents prep_glassware Assemble Dry Glassware under N2 prep_reagents->prep_glassware prep_grignard Synthesize Grignard Reagent (MeMgBr) prep_glassware->prep_grignard add_ketone Add this compound in Ether prep_grignard->add_ketone cool_reaction Cool to 0 °C add_ketone->cool_reaction add_grignard Slowly Add Ketone Solution to Grignard Reagent cool_reaction->add_grignard stir_rt Stir at Room Temperature (2-4h) add_grignard->stir_rt quench Quench with sat. NH4Cl (aq) at 0 °C stir_rt->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Products (NMR, MS) purify->characterize determine_ratio Determine Yield and Diastereomeric Ratio characterize->determine_ratio

Caption: General experimental workflow for the Grignard reaction.

Stereochemical Pathways

stereochemical_pathways cluster_attack Nucleophilic Attack by MeMgBr ketone This compound (equatorial t-Bu) axial_attack Axial Attack ketone->axial_attack equatorial_attack Equatorial Attack ketone->equatorial_attack cis_product cis-1-methyl-2-tert-butylcyclohexanol (Axial Methyl, Equatorial OH) axial_attack->cis_product trans_product trans-1-methyl-2-tert-butylcyclohexanol (Equatorial Methyl, Axial OH) equatorial_attack->trans_product

Caption: Stereochemical course of the Grignard reaction.

References

Application of 2-tert-butylcyclohexanone in Pharmaceutical Intermediate Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclohexanones are a critical class of scaffolds in organic synthesis, serving as versatile building blocks for a wide array of complex molecules, including active pharmaceutical ingredients (APIs). The conformational rigidity and the presence of functional handles on the cyclohexane (B81311) ring allow for precise stereochemical control during synthesis, a paramount consideration in drug development. Among these, 2-tert-butylcyclohexanone, with its sterically demanding tert-butyl group adjacent to the carbonyl, presents unique reactivity and stereoselectivity that can be exploited in the synthesis of pharmaceutical intermediates. While specific, publicly documented examples of its large-scale use in the synthesis of marketed drugs are limited, its structural motif suggests potential applications in the development of various therapeutic agents. This document provides an overview of the synthesis of this compound and explores its potential applications in pharmaceutical intermediate synthesis based on established chemical transformations.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the oxidation of the corresponding alcohol, 2-tert-butylcyclohexanol (B1585498). This precursor is typically prepared via the catalytic hydrogenation of 2-tert-butylphenol.

Experimental Protocol: Oxidation of 2-tert-butylcyclohexanol

This protocol describes the oxidation of 2-tert-butylcyclohexanol to this compound using a chromic acid-based reagent.

Materials:

  • 2-tert-butylcyclohexanol

  • Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-tert-butylcyclohexanol (0.20 mol) in 80 mL of diethyl ether.

  • Cool the solution to 10°C using an ice bath.

  • In a separate beaker, prepare the oxidizing solution by dissolving sodium dichromate dihydrate (0.07 mol) and slowly adding concentrated sulfuric acid (0.30 mol) to 100 mL of water with cooling.

  • Slowly add the oxidizing solution dropwise to the stirred solution of the alcohol, maintaining the reaction temperature below 25°C.

  • After the addition is complete, warm the mixture to room temperature and continue stirring for an additional 2 hours.

  • Pour the reaction mixture into a separatory funnel containing ice-water.

  • Separate the ether layer.

  • Extract the aqueous phase twice with diethyl ether.

  • Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Data Presentation

ReactantMolesMolecular Weight ( g/mol )Mass/VolumeProductYield (%)Purity
2-tert-butylcyclohexanol0.20156.2731.25 gThis compound~99%>95%
Sodium dichromate dihydrate0.07298.0021.0 g
Concentrated sulfuric acid0.3098.0815.75 mL

Table 1: Summary of a typical laboratory-scale synthesis of this compound.

Potential Applications in Pharmaceutical Intermediate Synthesis

The strategic placement of the bulky tert-butyl group in this compound offers significant potential for stereoselective transformations, making it a valuable, albeit under-documented, building block for pharmaceutical intermediates.

Asymmetric Synthesis and Chiral Auxiliaries

The sterically hindered nature of the carbonyl group in this compound can direct the approach of nucleophiles, leading to high diastereoselectivity in addition reactions. This principle is fundamental in the construction of chiral centers, a common feature in many drug molecules. While not a classical chiral auxiliary that is later removed, the cyclohexanone (B45756) ring itself can serve as a scaffold where new stereocenters are introduced in a controlled manner.

Synthesis of Spirocyclic Compounds

The carbonyl group can participate in reactions to form spirocyclic systems, which are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved target selectivity and pharmacokinetic properties. For instance, reactions with bifunctional reagents could yield spiro-heterocycles.

Precursor to Substituted Cyclohexylamines

Reductive amination of this compound would yield 2-tert-butylcyclohexylamines. This class of compounds is a key pharmacophore in a variety of therapeutic agents, including antiviral and anticancer drugs. The stereochemistry of the resulting amine can be influenced by the choice of reducing agent and reaction conditions.

Visualizations

Synthesis_of_2_tert_butylcyclohexanone cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_tert_butylphenol 2-tert-Butylphenol 2_tert_butylcyclohexanol 2-tert-Butylcyclohexanol 2_tert_butylphenol->2_tert_butylcyclohexanol Catalytic Hydrogenation 2_tert_butylcyclohexanone This compound 2_tert_butylcyclohexanol->2_tert_butylcyclohexanone Oxidation

Caption: Synthetic pathway to this compound.

Experimental_Workflow Start Start: 2-tert-butylcyclohexanol in Diethyl Ether Cooling Cool to 10°C Start->Cooling Addition Dropwise addition of oxidizing solution (Na₂Cr₂O₇/H₂SO₄/H₂O) Cooling->Addition Reaction Stir at RT for 2h Addition->Reaction Workup Quench with ice-water, Separate layers Reaction->Workup Extraction Extract aqueous layer with Diethyl Ether Workup->Extraction Washing Wash combined organic layers (H₂O, NaHCO₃) Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Isolation Filter and concentrate under reduced pressure Drying->Isolation Product Product: This compound Isolation->Product

Caption: Experimental workflow for the oxidation of 2-tert-butylcyclohexanol.

Potential_Applications cluster_reactions Potential Synthetic Transformations cluster_intermediates Resulting Pharmaceutical Intermediates Ketone This compound Reductive_Amination Reductive Amination Ketone->Reductive_Amination Stereoselective_Addition Stereoselective Nucleophilic Addition Ketone->Stereoselective_Addition Spirocyclization Spirocyclization Ketone->Spirocyclization Amine Chiral 2-tert-butylcyclohexylamines Reductive_Amination->Amine Alcohol Diastereomerically-enriched Alcohols Stereoselective_Addition->Alcohol Spiro Spirocyclic Scaffolds Spirocyclization->Spiro

Caption: Potential synthetic utility of this compound.

Conclusion

This compound represents a synthetically useful, though not widely documented in pharmaceutical literature, building block. Its synthesis from readily available precursors is straightforward. The inherent steric bias provided by the 2-tert-butyl group makes it an attractive substrate for stereoselective transformations, suggesting its potential utility in the synthesis of complex and stereochemically rich pharmaceutical intermediates. Further research into the application of this ketone in medicinal chemistry could unveil novel synthetic routes to valuable therapeutic agents.

Application Notes and Protocols: Wittig Reaction of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control. This reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a C=C double bond at the exact position of the former C=O bond.[1][2] While broadly applicable, the reaction faces significant challenges with sterically hindered ketones, such as 2-tert-butylcyclohexanone. The bulky tert-butyl group impedes the nucleophilic attack of the ylide, which can lead to slow reaction rates and poor yields, particularly when using stabilized ylides.[3]

These application notes provide a detailed overview and optimized protocols for performing the Wittig reaction on the sterically hindered ketone, this compound, to synthesize (2-tert-butylcyclohexylidene)methane. The focus is on conditions that overcome steric hindrance, primarily through the use of highly reactive, non-stabilized ylides generated in situ.

Core Principles & Considerations

  • Ylide Selection: For sterically hindered ketones, non-stabilized ylides are essential.[4] Stabilized ylides (bearing electron-withdrawing groups) are less reactive and often fail to react with hindered substrates.[5][6] The most common and effective ylide for introducing a methylene (B1212753) group (=CH₂) is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).[3]

  • Base and Solvent Selection: The generation of non-stabilized ylides requires a strong, non-nucleophilic base to deprotonate the corresponding phosphonium (B103445) salt. Potassium tert-butoxide is highly effective and recommended for methylenation of hindered ketones, leading to high yields.[4][7] Other strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) can also be used.[8] The reaction must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon), as Wittig reagents are sensitive to water and oxygen.[9][10] Anhydrous solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are typically employed.[3]

  • Reaction Mechanism: The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring.[9][1] This ring subsequently fragments to yield the final alkene and triphenylphosphine (B44618) oxide. With non-stabilized ylides and hindered ketones, the initial nucleophilic attack is often the rate-determining step.[5]

Experimental Workflow

The general workflow for the Wittig olefination of this compound involves the in situ preparation of the ylide followed by the addition of the ketone.

Wittig_Workflow cluster_prep Ylide Generation (In Situ) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification start Suspend Ph₃P⁺CH₃Br⁻ in Anhydrous Ether add_base Add K⁺OᵗBu⁻ (Strong Base) start->add_base Under N₂ form_ylide Stir to Form Ylide (Orange/Yellow Color) add_base->form_ylide Vigorous Stirring add_ketone Add 2-tert-butyl- cyclohexanone Solution form_ylide->add_ketone react Stir at RT to Reflux (Monitor by TLC) add_ketone->react quench Quench with sat. NH₄Cl (aq) react->quench extract Extract with Ether quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify product Final Product purify->product

Caption: Experimental workflow for the Wittig reaction of this compound.

Recommended Reaction Conditions

The following table summarizes the optimized conditions for the successful methylenation of this compound.

Parameter / ComponentRecommended ConditionRationale / Notes
Phosphonium Salt Methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br)Precursor for the highly reactive, non-stabilized methylenetriphenylphosphorane ylide.[9][11]
Base Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic base ideal for generating non-stabilized ylides and proven effective for hindered ketones.[4][7]
Stoichiometry (Ylide:Ketone) 1.1 - 1.5 equivalents of ylide precursor and baseA slight excess of the ylide ensures complete consumption of the ketone.[11]
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Aprotic solvents that are suitable for ylide formation and the Wittig reaction. Must be strictly anhydrous.[3]
Temperature Room temperature to refluxYlide generation is often done at room temperature. The reaction with the ketone may require gentle heating to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Wittig reagents are sensitive to air and moisture, which can decompose the ylide and reduce yield.[9][10]
Work-up Quench with saturated aqueous NH₄ClMildly acidic quench to neutralize any remaining base and ylide.[11]
Purification Silica (B1680970) Gel Column ChromatographyRequired to separate the desired alkene product from the triphenylphosphine oxide byproduct and other impurities.[11][12]
Expected Outcome (2-tert-butylcyclohexylidene)methaneHigh yields are achievable under these optimized conditions, overcoming the steric hindrance of the ketone.[4][7]

Detailed Experimental Protocols

Protocol 1: In Situ Preparation of Methylenetriphenylphosphorane

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous diethyl ether (or THF)

  • Nitrogen or Argon gas supply

  • Flame-dried, two-necked round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

  • Add anhydrous diethyl ether via syringe to create a suspension.

  • With vigorous stirring, add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension at room temperature.

  • Observe the formation of the ylide, typically indicated by the appearance of a characteristic orange or bright yellow color.[11]

  • Stir the suspension for 30-60 minutes at room temperature to ensure complete ylide formation. The resulting reagent is used directly in the next step.

Protocol 2: Wittig Reaction with this compound

Materials:

  • Freshly prepared suspension of methylenetriphenylphosphorane (from Protocol 1)

  • This compound

  • Anhydrous diethyl ether (or THF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether in a separate flame-dried flask under a nitrogen atmosphere.

  • Using a syringe, add the solution of this compound dropwise to the vigorously stirred ylide suspension prepared in Protocol 1.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone.

  • If the reaction is sluggish, gently heat the mixture to reflux until TLC analysis indicates the reaction is complete.

Protocol 3: Work-up and Purification

Materials:

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate or other suitable eluent system

Procedure:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[11]

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.[11]

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[11]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which will contain the desired alkene and triphenylphosphine oxide.

  • Purify the crude residue by column chromatography on silica gel. The less polar alkene product will elute before the highly polar triphenylphosphine oxide byproduct.[12]

  • Combine the product-containing fractions and remove the solvent under reduced pressure to obtain the pure (2-tert-butylcyclohexylidene)methane. Characterize the final product by appropriate analytical methods (NMR, IR, MS).

References

Application Notes and Protocols for the Enantioselective Synthesis of 2-tert-Butylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure 2-tert-butylcyclohexanone derivatives are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and complex natural products. The stereochemistry of the tert-butyl group at the C2 position significantly influences the molecule's biological activity and physical properties. Consequently, the development of efficient and highly selective methods for the synthesis of these compounds in an enantiomerically pure form is a critical area of research.

This document provides detailed application notes and experimental protocols for three primary strategies for the enantioselective synthesis of this compound derivatives: chiral auxiliary-mediated synthesis, organocatalyzed asymmetric alkylation, and asymmetric conjugate addition.

Methodologies for Enantioselective Synthesis

The enantioselective synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired scale of the reaction, the availability of starting materials, and the required level of enantiopurity.

Chiral Auxiliary-Mediated Synthesis (SAMP/RAMP Hydrazone Method)

This classic and reliable method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). The ketone is first converted into a chiral hydrazone, which then undergoes diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched ketone.[1]

Table 1: Quantitative Data for Chiral Auxiliary-Mediated Synthesis

Reactant 1Reactant 2Chiral AuxiliaryAlkylating AgentYield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)
Cyclohexanone (B45756)SAMPn-BuLitert-Butyl iodide~70-85>95N/A

Caption: Representative data for the SAMP/RAMP hydrazone method adapted for this compound synthesis.

Organocatalyzed Asymmetric Alkylation

Asymmetric organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysts.[2][3] Small, chiral organic molecules, such as proline and its derivatives, catalyze the enantioselective α-alkylation of ketones.[2] This method proceeds through the formation of a chiral enamine intermediate, which then reacts with an electrophile.[4]

Table 2: Quantitative Data for Organocatalyzed Asymmetric Alkylation

Reactant 1CatalystAlkylating AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)
CyclohexanoneL-Proline (or derivative)tert-Butyl halideDMSO~60-80~90-99

Caption: Expected data for the organocatalytic alkylation of cyclohexanone with a tert-butyl electrophile.

Asymmetric Conjugate Addition

The asymmetric conjugate addition of a tert-butyl group to a cyclohexenone precursor is another effective strategy. This approach often employs organocuprate reagents in the presence of a chiral ligand. The steric hindrance of the incoming nucleophile and the chiral environment created by the ligand control the stereochemical outcome of the reaction.[5]

Table 3: Quantitative Data for Asymmetric Conjugate Addition

Reactant 1ReagentChiral LigandYield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)
Cyclohex-2-en-1-oneLithium di-tert-butylcuprateChiral Phosphine (B1218219) Ligand~75-90>90>10:1 (trans:cis)

Caption: Projected data for the asymmetric conjugate addition to form this compound.

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Synthesis of (S)-2-tert-Butylcyclohexanone using SAMP

This protocol is adapted from the well-established SAMP/RAMP hydrazone alkylation methodology.[1]

Step 1: Formation of the Chiral Hydrazone

  • To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous benzene (B151609) or toluene (B28343) (5 mL per mmol of cyclohexanone), add cyclohexanone (1.0 equivalent).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until the theoretical amount of water has been collected.[1]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude SAMP-hydrazone.

Step 2: Diastereoselective Alkylation

  • Dissolve the crude SAMP-hydrazone in anhydrous THF (10 mL per mmol) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (1.2 equivalents, 1.6 M in hexanes) dropwise. Stir the resulting orange-colored solution at -78 °C for 4 hours.

  • Add tert-butyl iodide (1.5 equivalents) to the solution and continue stirring at -78 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated hydrazone in a mixture of pentane (B18724) and buffer (pH 7).

  • Cool the mixture to 0 °C and add ozone until a blue color persists.

  • Quench the reaction with a solution of sodium bisulfite.

  • Separate the layers and extract the aqueous layer with pentane.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (S)-2-tert-butylcyclohexanone.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Organocatalyzed Enantioselective α-tert-Butylation of Cyclohexanone

This protocol is a proposed adaptation based on known organocatalytic α-alkylation methods.[2]

  • To a solution of cyclohexanone (1.0 equivalent) in anhydrous DMSO (0.5 M), add L-proline (20 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butyl bromide (1.5 equivalents) and a stoichiometric amount of a mild base (e.g., K₂CO₃, 2.0 equivalents).

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched this compound.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Conjugate Addition to Cyclohex-2-en-1-one

This protocol is based on the diastereoselective conjugate addition to 4-tert-butylcyclohexenone.[5]

  • To a stirred suspension of CuI (1.1 equivalents) in anhydrous THF at -40 °C under an inert atmosphere, add a solution of t-BuLi in pentane (2.2 equivalents) dropwise.

  • Stir the resulting mixture at -40 °C for 30 minutes to form the lithium di-tert-butylcuprate reagent.[5]

  • In a separate flask, dissolve a suitable chiral phosphine ligand (e.g., a derivative of Trost ligand or Josiphos, 10 mol%) in anhydrous THF.

  • Cool the cuprate (B13416276) solution to -78 °C and add the chiral ligand solution.

  • Add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF dropwise to the cuprate-ligand solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[5]

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[5]

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

  • Determine the enantiomeric excess and diastereomeric ratio (if applicable) by chiral HPLC or GC analysis.

Visualizations

G cluster_prep Starting Material Preparation cluster_synthesis Enantioselective Synthesis cluster_workup Workup and Purification cluster_analysis Analysis Start Cyclohexanone or Cyclohex-2-en-1-one Method1 Chiral Auxiliary (SAMP/RAMP) Method Start->Method1 Method2 Organocatalysis (Proline-based) Start->Method2 Method3 Asymmetric Conjugate Addition Start->Method3 Workup Reaction Quench & Aqueous Workup Method1->Workup Method2->Workup Method3->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC/GC (Determine e.e.) Purification->Analysis Product Enantiopure This compound Analysis->Product

Caption: General experimental workflow for the enantioselective synthesis of this compound.

G cluster_auxiliary Chiral Auxiliary cluster_organo Organocatalysis cluster_metal Asymmetric Conjugate Addition center Enantioselective Synthesis of This compound cluster_auxiliary cluster_auxiliary center->cluster_auxiliary Stoichiometric Control cluster_organo cluster_organo center->cluster_organo Catalytic (Metal-Free) cluster_metal cluster_metal center->cluster_metal Catalytic (Metal-based) Aux_Adv Advantages: - High e.e. - Reliable & Well-established Aux_Dis Disadvantages: - Stoichiometric amounts of auxiliary - Multiple steps (attachment/removal) Organo_Adv Advantages: - Metal-free - Readily available catalysts - Atom economical Organo_Dis Disadvantages: - Catalyst loading can be high - Reaction times can be long Metal_Adv Advantages: - High yields & e.e. - Convergent approach Metal_Dis Disadvantages: - Requires organometallic reagents - Sensitivity to air & moisture

Caption: Comparison of synthetic strategies for enantioselective this compound synthesis.

Conclusion

The enantioselective synthesis of this compound derivatives can be successfully achieved through various robust methodologies. The choice of the synthetic route—be it chiral auxiliary-mediated synthesis, organocatalysis, or asymmetric conjugate addition—will be dictated by the specific requirements of the research, including scale, cost, and desired enantiopurity. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of these valuable chiral building blocks for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Catal-ytic Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective catalytic hydrogenation of 2-tert-butylphenol (B146161) to cis-2-tert-butylcyclohexanol (B1618334). The cis-isomer is a valuable intermediate in the fragrance and pharmaceutical industries. This document outlines various catalytic systems, reaction conditions, and analytical methods to achieve high selectivity for the desired cis-diastereomer.

Introduction

The hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol (B1585498) yields a mixture of cis and trans stereoisomers. The spatial arrangement of the bulky tert-butyl group relative to the hydroxyl group significantly influences the physical and chemical properties of the resulting cyclohexanol. For many applications, particularly in the synthesis of fragrances and specific pharmaceutical intermediates, the cis-isomer is the preferred product.

The stereoselectivity of the hydrogenation is highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. This document details protocols that have been demonstrated to favor the formation of cis-2-tert-butylcyclohexanol.

Catalytic Systems and Performance

The selection of the catalyst is critical for achieving high cis-selectivity. Below is a summary of various catalytic systems and their reported performance in the hydrogenation of 2-tert-butylphenol.

Catalyst SystemSupport/AdditiveTemperature (°C)Pressure (bar)Solventcis:trans RatioReference
Raney Nickel-Iron2-tert-butylcyclohexyl acetate100-13020None (neat)95:5[1][2]
Raney Cobalt-15050Not Specified94:6[1]
Raney Nickel (NaBH₄ treated)-8580Not Specified92:8[1]
Raney Nickel (untreated)-8580Not Specified80:20[1]
RutheniumAlumina (Al₂O₃)Not Specified300Not SpecifiedHigh cis preference[3]
Palladium (1st stage) / Ruthenium (2nd stage)Alumina (Al₂O₃)Not Specified>200Not Specified90:10[1]
RhodiumZr-beta zeoliteNot SpecifiedNot Specified2-propanol95% cis selectivity

Experimental Workflow

The general workflow for the catalytic hydrogenation of 2-tert-butylphenol is depicted below. This process involves charging the reactor, conducting the reaction under controlled conditions, and subsequent product isolation and analysis.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation and Analysis charge_reactor Charge Autoclave: - 2-tert-butylphenol - Catalyst - Solvent/Additive (if any) seal_reactor Seal and Purge Reactor (e.g., with N₂ or Ar) charge_reactor->seal_reactor pressurize Pressurize with H₂ seal_reactor->pressurize heat Heat to Reaction Temperature pressurize->heat react Stir and Maintain Temperature & Pressure heat->react monitor Monitor Reaction Progress (e.g., H₂ uptake, GC sampling) react->monitor cool_down Cool Reactor to RT and Vent H₂ monitor->cool_down filter Filter to Remove Catalyst cool_down->filter isolate Isolate Crude Product (e.g., solvent evaporation) filter->isolate analyze Analyze Product (GC, NMR for cis/trans ratio) isolate->analyze purify Purification (if needed) (e.g., distillation, crystallization) analyze->purify

References

Application Notes and Protocols: The Role of 2-tert-Butylcyclohexanone in Mechanistic Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-tert-butylcyclohexanone in mechanistic organic chemistry studies. This sterically hindered ketone serves as an excellent model substrate for investigating the principles of conformational analysis and stereoselectivity in nucleophilic additions to cyclic systems. The bulky tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a preferred chair conformation, allowing for a more predictable analysis of reaction pathways.

Conformational Analysis of this compound

The conformational preference of this compound is dominated by the large steric bulk of the tert-butyl group. To avoid destabilizing 1,3-diaxial interactions, the tert-butyl group overwhelmingly occupies the equatorial position in the chair conformation. The energy penalty for an axial tert-butyl group is significant, estimated to be around 5.5 kcal/mol.[1] This strong preference for the equatorial position provides a conformationally rigid system for studying reaction mechanisms.

Diagram: Conformational Equilibrium of this compound

Caption: Conformational equilibrium of this compound.

Stereoselective Reduction of this compound

The reduction of this compound to the corresponding cis- and trans-2-tert-butylcyclohexanols is a classic experiment to demonstrate the principles of steric approach control. The stereochemical outcome is highly dependent on the steric bulk of the hydride-donating reagent.

  • Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), NaBH₄): These reagents can approach the carbonyl group from the less sterically hindered axial face, leading to the formation of the equatorial alcohol (trans-2-tert-butylcyclohexanol) as the major product.

  • Bulky Hydride Reagents (e.g., L-Selectride®): These sterically demanding reagents are hindered from attacking from the axial face by the axial hydrogens at C-4 and C-6. Consequently, they approach from the more hindered equatorial face, resulting in the formation of the axial alcohol (cis-2-tert-butylcyclohexanol) as the major product.

Quantitative Data on Stereoselective Reductions

While specific quantitative data for the reduction of this compound is not extensively published, the product distribution can be reliably predicted based on studies of the closely related 4-tert-butylcyclohexanone (B146137). The presence of the tert-butyl group at the 2-position is expected to further enhance the stereoselectivity.

Reducing AgentAbbreviationExpected Major DiastereomerExpected Product Ratio (cis:trans)
Sodium BorohydrideNaBH₄trans-2-tert-butylcyclohexanol~15:85
Lithium Aluminum HydrideLiAlH₄trans-2-tert-butylcyclohexanol~10:90
L-Selectride®Li(s-Bu)₃BHcis-2-tert-butylcyclohexanol>98:2

Note: The product ratios are extrapolated from data for 4-tert-butylcyclohexanone and general principles of stereoselectivity. Actual experimental results may vary.

Diagram: Stereoselective Reduction Pathways

G cluster_small Small Hydride (e.g., NaBH₄) cluster_bulky Bulky Hydride (e.g., L-Selectride®) ketone This compound axial_attack Axial Attack ketone->axial_attack Less Hindered Path equatorial_attack Equatorial Attack ketone->equatorial_attack More Hindered Path trans_product trans-2-tert-butylcyclohexanol (Equatorial -OH) Major Product axial_attack->trans_product cis_product cis-2-tert-butylcyclohexanol (Axial -OH) Major Product equatorial_attack->cis_product

Caption: Pathways of stereoselective reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-tert-Butylcyclohexanol (B1585498)

This protocol is adapted from the general procedure for Jones oxidation of secondary alcohols.

Materials:

Procedure:

  • Dissolve 2-tert-butylcyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the excess Jones reagent by adding isopropyl alcohol dropwise until the brown color disappears.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Stereoselective Reduction with Sodium Borohydride (yielding predominantly the trans-alcohol)

Materials:

  • This compound

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product mixture of cis- and trans-2-tert-butylcyclohexanol.

  • Analyze the product ratio by ¹H NMR spectroscopy.

Protocol 3: Stereoselective Reduction with L-Selectride® (yielding predominantly the cis-alcohol)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction). Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product mixture of cis- and trans-2-tert-butylcyclohexanol.

  • Analyze the product ratio by ¹H NMR spectroscopy.

Diagram: Experimental Workflow for Stereoselective Reduction and Analysis

G start Start: this compound dissolve Dissolve in appropriate solvent start->dissolve cool Cool to reaction temperature (0°C for NaBH₄, -78°C for L-Selectride®) dissolve->cool add_reagent Add reducing agent (NaBH₄ or L-Selectride®) cool->add_reagent react Stir for specified time add_reagent->react quench Quench reaction react->quench workup Aqueous workup and extraction quench->workup dry_concentrate Dry organic layer and concentrate workup->dry_concentrate product Crude product mixture (cis- and trans-2-tert-butylcyclohexanol) dry_concentrate->product analysis Analyze product ratio by ¹H NMR product->analysis

Caption: General workflow for reduction and analysis.

Product Analysis by ¹H NMR Spectroscopy

The ratio of the diastereomeric alcohol products can be determined by ¹H NMR spectroscopy. The proton on the carbon bearing the hydroxyl group (H-1) exhibits a different chemical shift and coupling pattern for the cis and trans isomers due to its axial or equatorial orientation.

  • cis-2-tert-butylcyclohexanol (axial -OH): The H-1 proton is in an equatorial position and will appear as a narrow multiplet.

  • trans-2-tert-butylcyclohexanol (equatorial -OH): The H-1 proton is in an axial position and will exhibit large axial-axial couplings, resulting in a wider multiplet.

By integrating the signals corresponding to the H-1 protons of both isomers, the product ratio can be accurately determined.

References

Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butylcyclohexanone is a valuable intermediate in organic synthesis, utilized in the development of pharmaceuticals and specialty chemicals. Its sterically hindered ketone functionality makes it a key building block for introducing the bulky tert-butyl group in a specific stereochemical orientation. This document provides detailed protocols for the laboratory-scale synthesis and purification of this compound, focusing on a reliable two-step method starting from 2-tert-butylphenol (B146161). The primary route involves the hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol (B1585498), followed by the oxidation of the resulting alcohol to the target ketone.

Synthesis Pathway

The overall synthetic route can be visualized as a two-step process:

  • Hydrogenation: The aromatic ring of 2-tert-butylphenol is saturated via catalytic hydrogenation to yield predominantly cis-2-tert-butylcyclohexanol (B1618334).

  • Oxidation: The secondary alcohol group of 2-tert-butylcyclohexanol is oxidized to a ketone, affording this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-tert-butylphenol

This protocol describes the conversion of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol.

Materials:

  • 2-tert-butylphenol

  • Raney Nickel-Iron catalyst

  • 2-tert-butylcyclohexyl acetate (B1210297) (as co-catalyst/solvent)

  • High-pressure autoclave with stirring mechanism

  • Hydrogen gas source

Procedure:

  • In a high-pressure autoclave, charge 2-tert-butylphenol and 2-tert-butylcyclohexyl acetate in a mass ratio of approximately 8:1.

  • Add the Raney Nickel-Iron catalyst. The mass ratio of the catalyst to 2-tert-butylphenol should be between 0.01:1 and 0.03:1.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to 10-20 bar.

  • Heat the mixture to 90-130 °C while stirring.

  • Maintain the reaction under these conditions for several hours, monitoring hydrogen uptake to determine reaction completion.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting crude product, enriched in cis-2-tert-butylcyclohexanol, can be used in the next step with or without further purification.

Protocol 2: Oxidation of 2-tert-butylcyclohexanol to this compound

This protocol details the oxidation of 2-tert-butylcyclohexanol to the target ketone using Jones reagent.[1][2][3]

Materials:

  • Crude cis-2-tert-butylcyclohexanol from Protocol 1

  • Jones Reagent (a solution of chromium trioxide in aqueous sulfuric acid)[1]

  • Acetone (B3395972)

  • Isopropyl alcohol

  • Diethyl ether or Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 2-tert-butylcyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/brown.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Once the reaction is complete, quench the excess Jones reagent by adding isopropyl alcohol dropwise until the brown color disappears and a green precipitate of chromium salts forms.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by fractional distillation or column chromatography to obtain the pure product.

Protocol 3: Purification by Fractional Distillation

Fractional distillation is effective for separating the product from non-volatile impurities and can also separate cis/trans isomers if their boiling points differ sufficiently.[4][5][6]

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently. The more volatile components will rise through the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 62.5 °C at 4 mm Hg).[7]

  • Monitor the temperature closely to ensure a clean separation.

Protocol 4: Purification by Column Chromatography

Column chromatography is a highly effective method for obtaining high-purity this compound, particularly for separating it from closely related impurities or isomers.[8][9][10][11]

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).[8]

  • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the product.[8]

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

ParameterHydrogenation of 2-tert-butylphenolOxidation of 2-tert-butylcyclohexanolPurification (Fractional Distillation)Purification (Column Chromatography)
Starting Material 2-tert-butylphenolcis-2-tert-butylcyclohexanolCrude this compoundCrude this compound
Key Reagents Raney Ni/Fe, H₂Jones Reagent-Silica gel, Hexane/Ethyl Acetate
Solvent 2-tert-butylcyclohexyl acetateAcetone-Hexane/Ethyl Acetate
Reaction Temperature 90-130 °C0 °C to Room Temperature-Room Temperature
Reaction Time Several hours2-4 hours--
Typical Yield High (isomer ratio dependent)High>80% recovery>90% recovery
Purity Achieved Mixture of isomers (cis-rich)Crude product>95%>98%
Notes Produces predominantly the cis-isomer of the alcohol.A strong oxidant; milder alternatives like Swern oxidation can be used.[12][13][14][15]Effective for removing non-volatile impurities.Excellent for achieving high purity and separating isomers.

Visualizations

Synthesis_Workflow cluster_purification Purification Start 2-tert-butylphenol Hydrogenation Catalytic Hydrogenation (Raney Ni/Fe, H2) Start->Hydrogenation Alcohol cis-2-tert-butylcyclohexanol (Crude) Hydrogenation->Alcohol Oxidation Oxidation (Jones Reagent) Alcohol->Oxidation Ketone_Crude This compound (Crude) Oxidation->Ketone_Crude Purification_Choice Purification Method Ketone_Crude->Purification_Choice Distillation Fractional Distillation Purification_Choice->Distillation For bulk purification Chromatography Column Chromatography Purification_Choice->Chromatography For high purity Product Pure this compound Distillation->Product Chromatography->Product Logical_Relationships cluster_synthesis Synthesis Steps cluster_purification Purification Options Starting_Material Starting Material (2-tert-butylphenol) Step1 Step 1: Hydrogenation Starting_Material->Step1 Intermediate Intermediate (cis-2-tert-butylcyclohexanol) Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Crude_Product Crude Product (this compound) Step2->Crude_Product Purification Purification Crude_Product->Purification Method1 Fractional Distillation (Separation by boiling point) Purification->Method1 Method2 Column Chromatography (Separation by polarity) Purification->Method2 Final_Product Pure this compound Method1->Final_Product Method2->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-tert-butylcyclohexanone synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: the hydrogenation of 2-tert-butylphenol (B146161) to 2-tert-butylcyclohexanol (B1585498), followed by the oxidation of the alcohol to the desired ketone.

Problem 1: Low Yield in Hydrogenation of 2-tert-Butylphenol

Question: I am experiencing a low yield of 2-tert-butylcyclohexanol during the hydrogenation of 2-tert-butylphenol. What are the potential causes and solutions?

Answer: Low yields in this step can often be attributed to catalyst inefficiency, incomplete reaction, or unfavorable reaction conditions. Here are some troubleshooting suggestions:

  • Catalyst Activity: Ensure the catalyst (e.g., Raney Nickel, Ruthenium, Cobalt) is fresh and active. Deactivated catalysts will lead to a sluggish or incomplete reaction.

  • Hydrogen Pressure: Insufficient hydrogen pressure can result in a slow or incomplete reaction. Ensure the autoclave is properly sealed and pressurized according to the protocol.[1]

  • Reaction Temperature and Time: The hydrogenation of the aromatic ring may require elevated temperatures and sufficient time for completion. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Solvent and Additives: The choice of solvent and the presence of additives can influence the reaction rate and stereoselectivity. For instance, the addition of 2-tert-butylcyclohexyl acetate (B1210297) has been shown to improve catalyst lifetime in some cases.[3]

Problem 2: Incomplete Oxidation of 2-tert-Butylcyclohexanol

Question: My oxidation of 2-tert-butylcyclohexanol to this compound is incomplete, and I'm isolating unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete oxidation is a common challenge, especially with sterically hindered alcohols. Consider the following points:

  • Oxidizing Agent Potency: Verify that your oxidizing agent (e.g., Jones reagent, PCC) is fresh and has not degraded.[4]

  • Molar Ratio of Oxidant: An insufficient amount of the oxidizing agent is a frequent cause of incomplete reactions. It is advisable to use a molar excess of the oxidant.[4]

  • Reaction Time and Temperature: The steric hindrance from the tert-butyl group can slow down the reaction rate.[5] It may be necessary to extend the reaction time or slightly increase the temperature. However, be cautious as excessive heat can lead to side reactions. Always monitor the reaction's progress via TLC.[4][5]

  • Proper Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the reagents are not fully soluble.

Problem 3: Formation of Side Products During Oxidation

Question: I am observing the formation of unknown impurities and a lower yield of the desired this compound. What could be causing these side reactions?

Answer: The formation of byproducts is often due to overly harsh reaction conditions or the choice of a non-selective oxidizing agent.

  • Over-oxidation: Strong oxidizing agents like chromic acid (Jones reagent) can sometimes lead to C-C bond cleavage or other undesired side reactions, particularly with prolonged reaction times or elevated temperatures.[5]

  • Choice of Oxidant: Consider using a milder oxidizing agent. Pyridinium chlorochromate (PCC) is less prone to over-oxidation than Jones reagent.[6] Other alternatives include Swern oxidation or using sodium hypochlorite (B82951) (bleach) under controlled conditions.[7]

  • Temperature Control: Many oxidation reactions are exothermic. It is crucial to control the temperature, often by using an ice bath during the addition of the oxidizing agent, to minimize the formation of side products.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common and effective route involves a two-step process. First, 2-tert-butylphenol is hydrogenated to produce 2-tert-butylcyclohexanol.[8] This is followed by the oxidation of the secondary alcohol to yield this compound.[9][10]

Q2: How can I control the stereochemistry during the hydrogenation of 2-tert-butylphenol to obtain a specific isomer of 2-tert-butylcyclohexanol?

A2: The stereochemical outcome of the hydrogenation is influenced by the catalyst and reaction conditions. For example, hydrogenation of 2-tert-butylphenol using a Raney-Cobalt catalyst at 50 bar and 150°C has been reported to yield a cis:trans isomer ratio of 94:6.[3] In another instance, using a Ruthenium catalyst at 40 bar and 100°C resulted in a 92.5:7.5 cis:trans ratio.[3]

Q3: What are some common oxidizing agents for converting 2-tert-butylcyclohexanol to this compound?

A3: Several oxidizing agents can be used for this transformation. Common choices include:

  • Jones Reagent (Chromic Acid): A strong and effective oxidant, but can lead to side products if not carefully controlled.[5][11]

  • Pyridinium Chlorochromate (PCC): A milder and more selective oxidant that is less likely to cause over-oxidation.[6][7]

  • Sodium Hypochlorite (Bleach): A cost-effective and readily available oxidizing agent.[7]

  • Swern Oxidation: A mild oxidation using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, suitable for sensitive substrates.[7]

Q4: How can I monitor the progress of the oxidation reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting material (2-tert-butylcyclohexanol) and a reference standard of the product (this compound), if available. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Gas Chromatography (GC) can also be used for more quantitative monitoring.[4]

Q5: What are the recommended purification methods for this compound?

A5: After the work-up procedure, the crude product can be purified by several methods. Column chromatography is a common technique for separating the desired ketone from unreacted starting material and non-volatile impurities.[5] Distillation under reduced pressure can also be an effective method for purification.[12]

Data Presentation

Table 1: Influence of Catalyst and Conditions on the Stereoselectivity of 2-tert-Butylphenol Hydrogenation

CatalystHydrogen Pressure (bar)Temperature (°C)Reported cis:trans Ratio
Raney-Cobalt5015094:6[3]
Ruthenium4010092.5:7.5[3]
Raney-Nickel (untreated)808580:20[3]
Raney-Nickel (treated with NaBH₄)808592:8[3]
Palladium and Ruthenium (two stages)>20070-200up to 90:10[3]

Experimental Protocols

Protocol 1: Hydrogenation of 2-tert-Butylphenol

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • 2-tert-butylphenol

  • Selected catalyst (e.g., Raney-Cobalt)

  • Solvent (if required)

  • High-pressure autoclave

Procedure:

  • Load the autoclave with 2-tert-butylphenol and the catalyst.

  • Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen), followed by purges with hydrogen gas.[1]

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 bar).[3]

  • Heat the reaction mixture to the target temperature (e.g., 150°C) with vigorous stirring.[3]

  • Maintain the temperature and pressure for the required reaction time, monitoring hydrogen uptake if possible.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-tert-butylcyclohexanol.

Protocol 2: Oxidation of 2-tert-Butylcyclohexanol with Jones Reagent

This protocol is adapted from general procedures for Jones oxidation.[5]

Materials:

  • 2-tert-butylcyclohexanol

  • Acetone (B3395972)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether or dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-tert-butylcyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the excess Jones reagent by adding isopropyl alcohol dropwise until the brown color disappears.[5]

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 times).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation cluster_purification Purification start 2-tert-Butylphenol hydrogenation Catalytic Hydrogenation (e.g., Raney-Co, H₂) start->hydrogenation Reactant alcohol 2-tert-Butylcyclohexanol hydrogenation->alcohol Product oxidation Oxidation (e.g., Jones Reagent) alcohol->oxidation Intermediate ketone This compound oxidation->ketone Product purify Purification (e.g., Column Chromatography) ketone->purify Crude Product final_product Pure this compound purify->final_product Final Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingFlow cluster_hydrogenation Hydrogenation Issues cluster_oxidation Oxidation Issues start Low Yield of This compound incomplete_hydro Incomplete Hydrogenation? start->incomplete_hydro incomplete_ox Incomplete Oxidation? start->incomplete_ox side_products Side Product Formation? start->side_products check_catalyst Check Catalyst Activity and Loading incomplete_hydro->check_catalyst check_conditions Verify H₂ Pressure, Temperature, and Time incomplete_hydro->check_conditions check_oxidant Verify Oxidant Potency and Molar Ratio incomplete_ox->check_oxidant control_temp Control Reaction Temperature incomplete_ox->control_temp side_products->control_temp mild_oxidant Consider Milder Oxidizing Agent (e.g., PCC) side_products->mild_oxidant

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylcyclohexanone. The primary synthetic route addressed is the alkylation of cyclohexanone (B45756) with a tert-butyl electrophile.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes?

A: A low yield of this compound is a common issue and can stem from several factors, primarily related to competing side reactions and reaction conditions. The most prevalent side reaction is the elimination of the tert-butyl halide to form isobutylene (B52900).

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Dominance of Elimination Side Reaction The cyclohexanone enolate is a strong base and can induce E2 elimination of the tert-butyl halide, a tertiary alkyl halide prone to elimination. This regenerates the cyclohexanone starting material. To favor substitution, use a less hindered base for enolate formation and consider a tert-butyl electrophile with a better leaving group that is less prone to elimination under the reaction conditions, if available.
Incomplete Enolate Formation If the base is not strong enough or is not used in a sufficient stoichiometric amount, the deprotonation of cyclohexanone will be incomplete, leading to a lower concentration of the nucleophile. Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in a stoichiometric amount.
Presence of Water Water will quench the enolate, protonating it back to cyclohexanone. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
Low Reactivity of Alkylating Agent While tert-butyl halides are reactive, their steric bulk can hinder the SN2 reaction. Ensure the reaction is given sufficient time to proceed.

Problem 2: Presence of Significant Amounts of Byproducts

Q: My product mixture contains significant impurities alongside this compound. How can I identify and minimize them?

A: The primary byproducts in this synthesis are typically unreacted cyclohexanone, and di-tert-butylated cyclohexanones. Their formation is influenced by reaction stoichiometry and conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Polyalkylation The mono-alkylated product, this compound, can be deprotonated to form an enolate, which can undergo a second alkylation to yield di-tert-butylated products (e.g., 2,6-di-tert-butylcyclohexanone). To minimize polyalkylation, use a slight excess of the starting ketone (cyclohexanone) relative to the alkylating agent. This ensures the alkylating agent is consumed before significant di-alkylation can occur.
Unreacted Cyclohexanone This is often due to the competing elimination reaction or incomplete reaction. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to ensure completion. Purification via column chromatography can separate the product from the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the major side reaction to be aware of when synthesizing this compound via enolate alkylation?

A1: The most significant side reaction is the E2 elimination of the tert-butyl halide by the cyclohexanone enolate, which acts as a strong base. This reaction produces isobutylene and regenerates cyclohexanone, significantly reducing the yield of the desired substitution product.

Q2: How can I control for polyalkylation?

A2: To control for polyalkylation, it is recommended to use an excess of the nucleophile (cyclohexanone) relative to the electrophile (tert-butyl halide). This increases the probability that the electrophile will react with the more abundant cyclohexanone enolate rather than the enolate of the mono-alkylated product.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components like the starting material, product, and byproducts, and for monitoring reaction progress.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.[2]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the carbonyl group in the product and the absence of hydroxyl groups from any potential side reactions or incomplete conversion of precursors.[2]

Q4: What purification methods are most effective for isolating this compound?

A4: Column chromatography is a highly effective method for separating this compound from unreacted starting material and di-alkylated byproducts due to their different polarities.[1] Distillation can also be used, but may be less effective if the boiling points of the components are close.

Experimental Protocols

Representative Protocol: Alkylation of Cyclohexanone with a tert-Butyl Halide

Materials:

  • Cyclohexanone

  • tert-Butyl bromide (or chloride)

  • Lithium Diisopropylamide (LDA) solution in an appropriate solvent (e.g., THF/hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and ethyl acetate (B1210297) for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of LDA solution to the cooled THF.

  • Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution, ensuring the temperature remains at -78 °C. Allow the solution to stir for 1-2 hours to ensure complete enolate formation.

  • Slowly add tert-butyl bromide (0.8-0.9 equivalents to minimize polyalkylation) to the enolate solution.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by TLC or GC-MS.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Anhydrous THF and Glassware enolate Enolate Formation: Cyclohexanone + LDA @ -78 °C prep->enolate alkylation Alkylation: + tert-Butyl Halide @ -78 °C enolate->alkylation quench Quench Reaction with NH4Cl (aq) alkylation->quench extraction Aqueous Workup & Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

side_reactions Key Side Reactions in this compound Synthesis cluster_substitution Desired Reaction (Substitution) cluster_elimination Side Reaction 1 (Elimination) cluster_polyalkylation Side Reaction 2 (Polyalkylation) start Cyclohexanone Enolate + tert-Butyl Halide substitution_product This compound start->substitution_product SN2 elimination_products Cyclohexanone + Isobutylene start->elimination_products E2 mono_enolate This compound Enolate substitution_product->mono_enolate Deprotonation poly_product Di-tert-butylcyclohexanone mono_enolate->poly_product Alkylation

Caption: Competing reactions in the synthesis of this compound.

References

Technical Support Center: Purification of 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of 2-tert-butylcyclohexanone from reaction byproducts.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is contaminated with the starting material, 2-tert-butylcyclohexanol (B1585498). How can I remove it?

A1: Incomplete oxidation is a common issue, especially with sterically hindered alcohols.[1] To remove the unreacted 2-tert-butylcyclohexanol, you have two primary options:

  • Fractional Distillation: There is a significant difference in the boiling points between this compound and 2-tert-butylcyclohexanol. Careful fractional distillation should effectively separate the lower-boiling ketone from the higher-boiling alcohol.

  • Column Chromatography: 2-tert-butylcyclohexanol is more polar than this compound due to the hydroxyl group. Chromatography on silica (B1680970) gel will allow for the separation of the less polar ketone from the more polar alcohol. The ketone will elute first.

To prevent this issue in the future, ensure your oxidizing agent is fresh and used in sufficient molar excess. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed is also recommended.[2]

Q2: I am struggling to separate the cis and trans isomers of this compound. What is the best approach?

A2: The separation of diastereomers like cis- and trans-2-tert-butylcyclohexanone can be challenging due to their similar physical properties.[3]

  • Fractional Distillation: The boiling points of the cis and trans isomers are often very close, making separation by standard distillation difficult.[2][4] While precision distillation with a high-efficiency column (like a spinning band or Vigreux column) might achieve some enrichment, it is often not sufficient for complete separation.[2][4]

  • Column Chromatography: This is generally the most effective method. The cis isomer, with the hydroxyl group in an axial position, tends to be slightly more polar than the trans isomer.[3] This difference in polarity allows for separation on a silica gel column. The less polar trans isomer is expected to elute before the more polar cis isomer.[3]

Q3: My product yield is low after purification. What are the potential causes and solutions?

A3: Low yield can result from several factors during the reaction and purification steps.

  • Incomplete Reaction: As mentioned in Q1, ensure the oxidation goes to completion.

  • Side Reactions: Strong oxidizing agents can sometimes lead to side reactions like C-C bond cleavage.[1] Consider using milder oxidizing agents if this is suspected.

  • Inefficient Extraction: During the workup, ensure the product is fully recovered from the aqueous phase by performing multiple extractions with a suitable organic solvent.[2]

  • Purification Losses: For distillation, ensure the apparatus is well-sealed to prevent the loss of the volatile product.[2] When performing column chromatography, avoid using an overly polar eluent which can lead to broad bands and poor separation.

Q4: I am observing colored impurities in my product. What are they and how can I remove them?

A4: Colored impurities can arise from over-oxidation of the ketone or from side reactions involving the oxidizing agent (e.g., chromium salts if using Jones reagent).[1] A proper aqueous workup, including washes with a reducing agent solution (like sodium bisulfite) if a chromium-based oxidant was used, can help remove some of these. If the colored impurities persist, column chromatography is the most effective method for their removal.

Data Presentation

The following table summarizes key quantitative data for this compound and its common byproducts to aid in the selection and optimization of purification methods.

CompoundIsomerBoiling Point (°C)NotesElution Order (Normal Phase Chromatography)
This compound Mixture62.5 °C @ 4 mmHgLiterature value for the mixture of isomers.1 (less polar)
transLikely slightly lower BP than cisThe trans isomer is generally less polar.Elutes before cis
cisLikely slightly higher BP than transThe cis isomer is generally more polar.[5][6][7]Elutes after trans
2-tert-butylcyclohexanol Mixture209 °C @ 760 mmHgStarting material; significantly higher boiling point.2 (more polar)
trans-The trans isomer is generally less polar than the cis.Elutes before cis
cis-The cis isomer is generally more polar than the trans.Elutes after trans

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from less volatile impurities like the starting material, 2-tert-butylcyclohexanol.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Add the crude this compound mixture and a few boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin heating the mixture. As the liquid boils, a ring of condensate will slowly rise through the fractionating column.

  • Adjust the heating rate to maintain a slow and steady distillation. The temperature should stabilize at the boiling point of the lowest-boiling component.

  • Collect the fraction that distills at a constant temperature, which will be the purified this compound.

  • If separating from a higher-boiling impurity, the temperature will rise sharply after the ketone has distilled over. At this point, stop the distillation or change the receiving flask to collect the impurity.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from both more polar impurities (like 2-tert-butylcyclohexanol) and for separating the cis and trans isomers.

Materials:

  • Crude this compound mixture

  • Glass chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Sand

  • Glass wool or cotton

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed without air bubbles. Add another thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elute the Column: Begin adding the eluent to the top of the column, maintaining a constant flow. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Collect Fractions: Collect the eluting solvent in a series of fractions. The less polar components will elute first. The expected elution order is: trans-2-tert-butylcyclohexanone, followed by cis-2-tert-butylcyclohexanone, and finally any unreacted 2-tert-butylcyclohexanol.

  • Monitor Fractions: Analyze the collected fractions using TLC or GC to determine which contain the pure desired product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow crude_mixture Crude Reaction Mixture (Ketone, Alcohol, Isomers) distillation Fractional Distillation crude_mixture->distillation Primary Purification pure_ketone_mixture Purified Ketone (cis/trans Mixture) distillation->pure_ketone_mixture Distillate byproducts High-Boiling Byproducts (e.g., 2-tert-butylcyclohexanol) distillation->byproducts Residue chromatography Column Chromatography pure_trans Pure trans-Isomer chromatography->pure_trans Early Fractions pure_cis Pure cis-Isomer chromatography->pure_cis Later Fractions pure_ketone_mixture->chromatography Isomer Separation

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing 2-tert-butylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2-tert-butylcyclohexanone, with a specific focus on controlling the cis/trans isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What are the cis and trans isomers of this compound, and which is more stable?

A1: The cis and trans isomers of this compound refer to the relative stereochemistry of the tert-butyl group at the C2 position and the carbonyl group. In the more stable chair conformation, the bulky tert-butyl group strongly prefers an equatorial position to minimize steric strain.

  • Trans-isomer: The tert-butyl group is in the equatorial position. This is the thermodynamically more stable isomer because it minimizes steric hindrance.[1]

  • Cis-isomer: For the tert-butyl group to be cis to the adjacent carbonyl group's substituent (in this case, the implicit hydrogen for alkylation at C2), it would be forced into a higher-energy axial position in a simple chair, or the ring would adopt a less stable twist-boat conformation.[2] The product formed faster under certain conditions is known as the kinetic product.[3][4][5]

Q2: How do reaction conditions affect the final cis/trans ratio?

A2: The cis/trans ratio is determined by whether the reaction is under kinetic or thermodynamic control.[3][6]

  • Kinetic Control favors the formation of the product that is formed fastest (the kinetic product), which often corresponds to the cis-isomer in this synthesis. These conditions are typically irreversible and involve:

    • Low temperatures (e.g., -78°C) to prevent equilibration.[7]

    • Strong, sterically hindered bases (e.g., Lithium Diisopropylamide, LDA) for rapid and irreversible deprotonation.[7]

    • Aprotic, non-coordinating solvents like Tetrahydrofuran (THF).[7]

  • Thermodynamic Control favors the formation of the most stable product (the thermodynamic product), which is the trans-isomer. These conditions allow the initial products to equilibrate and include:

    • Higher reaction temperatures and longer reaction times.[1]

    • Weaker bases or protic solvents that allow for equilibrium between the isomers via an enol or enolate intermediate.[1][3]

Q3: What analytical techniques are used to determine the cis/trans ratio?

A3: A combination of techniques is recommended for accurate determination of the isomer ratio and product purity:[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates the isomers and provides their relative quantities based on peak integration, while also confirming their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. The chemical shifts and coupling constants of the protons alpha to the carbonyl group and the tert-butyl groups are distinct for each isomer, allowing for ratio determination through signal integration.

  • Infrared (IR) Spectroscopy: Confirms the presence of the ketone functional group, typically showing a strong absorbance around 1715 cm⁻¹.[8]

Troubleshooting Guide

Problem 1: Poor Stereoselectivity (Incorrect or Low cis/trans Ratio)

  • Potential Cause: The reaction conditions are favoring the undesired control pathway (e.g., thermodynamic control when the kinetic product is desired).

  • Suggested Solution:

    • To Favor the cis (Kinetic) Isomer:

      • Base and Temperature: Use a strong, bulky base like LDA at very low temperatures (-78°C) to rapidly and irreversibly form the kinetic enolate.[7]

      • Solvent: Employ anhydrous, aprotic solvents such as THF to avoid proton exchange that could lead to equilibration.[7]

      • Alkylation: Add the alkylating agent quickly after enolate formation to "trap" the kinetic product before it can rearrange.[7]

    • To Favor the trans (Thermodynamic) Isomer:

      • Isomerization: If your synthesis yields a mixture rich in the cis isomer, you can isomerize it to the more stable trans isomer.[1] This is achieved by heating the mixture in the presence of a catalytic amount of strong acid (e.g., HCl) or base (e.g., sodium methoxide) in a suitable solvent like methanol.[1]

      • Reaction Conditions: Use conditions that facilitate equilibrium, such as higher temperatures, longer reaction times, and a weaker base.[1]

Problem 2: Low Overall Yield

  • Potential Cause 1: Incomplete Reaction.

  • Suggested Solution: Monitor the reaction's progress using TLC or GC to ensure the starting material is fully consumed. If the reaction stalls, especially in sterically hindered systems, extending the reaction time or slightly increasing the temperature (if targeting the thermodynamic product) may be necessary.[7]

  • Potential Cause 2: Side Reactions.

  • Suggested Solution: Ensure all reagents are pure and the system is under an inert atmosphere (e.g., nitrogen or argon). Scrupulously dry all glassware, solvents, and reagents, as water can quench the enolate intermediate.[7] Maintaining low temperatures during enolate formation and alkylation is critical to minimize side reactions.[7]

  • Potential Cause 3: Product Loss During Workup.

  • Suggested Solution: Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous phase. During purification by column chromatography, choose a solvent system that provides good separation without excessive band broadening.[7][9]

Problem 3: Difficulty Separating the cis and trans Isomers

  • Potential Cause: The isomers have very similar physical properties, leading to co-elution in chromatography or co-precipitation during crystallization.

  • Suggested Solution:

    • Column Chromatography: This is a primary method for separation. Since the cis isomer is generally slightly more polar, it will have a stronger interaction with the silica (B1680970) gel.[9]

      • Use a long column for better resolution.

      • Employ a low-polarity solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures) and use gradient elution, starting with a very low polarity to elute the less polar trans isomer first.[9]

    • Fractional Crystallization: This technique can be effective if one isomer forms a more stable crystal lattice. The trans isomer may pack more efficiently and crystallize out of a concentrated solution upon slow cooling.[1][9]

Data Presentation

Table 1: Effect of Reagents and Conditions on Stereoselectivity in Cyclohexanone Derivatives

Starting Material Reagent/Condition Key Parameter Predominant Product Isomer Ratio (cis:trans) Reference
4-tert-butylcyclohexanone (B146137) L-Selectride / THF Bulky reducing agent cis-4-tert-butylcyclohexanol 92:8 [10]
4-tert-butylcyclohexanone NaBH₄ / EtOH Small reducing agent trans-4-tert-butylcyclohexanol 12:88 [10]
2-tert-butylphenol (B146161) Raney-Cobalt catalyst Hydrogenation cis-2-tert-butylcyclohexanol (B1618334) 94:6 [11]
2-tert-butylphenol Raney-Nickel-Iron catalyst Hydrogenation cis-2-tert-butylcyclohexanol 95:5 [11]

| 2,4-Di-tert-butylcyclohexanol | Jones Reagent / Acetone | Oxidation | cis-2,4-Di-tert-butylcyclohexanone | 92:8 (crude) |[1][7] |

Experimental Protocols

Protocol 1: Synthesis Favoring cis-Isomer (Kinetic Control)

This protocol is based on the general principles for forming a kinetic enolate for subsequent alkylation.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: In the flask, prepare a solution of diisopropylamine (B44863) in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add an equimolar amount of n-butyllithium (n-BuLi) to the diisopropylamine solution to form LDA in situ. After stirring for 30 minutes, slowly add a solution of 4-tert-butylcyclohexanone (1 equivalent) in anhydrous THF, ensuring the temperature remains at -78°C. Stir for 1-2 hours to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide) dropwise to the enolate solution, maintaining the temperature at -78°C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography to isolate the cis-isomer.

Protocol 2: Isomerization to Favor trans-Isomer (Thermodynamic Control)

This protocol describes the isomerization of a cis/trans mixture to enrich the thermodynamically more stable trans isomer.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the mixture of cis- and trans-2-tert-butylcyclohexanone in methanol.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (B1231860) (NaOMe), to the solution.

  • Equilibration: Heat the mixture to reflux. The base will facilitate the formation of the enolate, allowing the isomers to equilibrate.

  • Monitoring: Monitor the progress of the isomerization over time by taking small aliquots from the reaction mixture and analyzing the cis/trans ratio using GC-MS or NMR.

  • Workup: Once the equilibrium has been reached (i.e., the isomer ratio is no longer changing), cool the reaction to room temperature. Neutralize the base by adding a weak acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product enriched in the trans-isomer.

  • Purification: Further purify the product by column chromatography or fractional crystallization if required.[9]

Visualizations

G cluster_start Starting Material cluster_control Control Pathways cluster_conditions_kinetic Kinetic Conditions cluster_conditions_thermo Thermodynamic Conditions Start 4-tert-butylcyclohexanone Enolate Enolate Intermediate Start->Enolate Deprotonation Kinetic cis-Isomer (Kinetic Product) Enolate->Kinetic Alkylation (Fast, Irreversible) Thermodynamic trans-Isomer (Thermodynamic Product) Enolate->Thermodynamic Alkylation (Slower, Reversible) Kinetic->Enolate Equilibration (Requires Energy) K_Cond • Strong, Bulky Base (LDA) • Low Temp (-78°C) • Aprotic Solvent (THF) T_Cond • Weaker Base / Catalyst • Higher Temp / Reflux • Protic Solvent

Caption: Kinetic vs. Thermodynamic control pathways in this compound synthesis.

G A 1. Reactant Preparation (Dry Solvents & Reagents) B 2. Enolate Formation (Base Addition at Low Temp) A->B C 3. Alkylation (Add Electrophile) B->C D 4. Reaction Quench (e.g., aq. NH4Cl) C->D E 5. Workup & Extraction (Separate Organic/Aqueous Layers) D->E F 6. Purification (Column Chromatography or Crystallization) E->F G 7. Analysis (GC-MS, NMR) Determine cis/trans Ratio F->G

Caption: General experimental workflow for synthesis, purification, and analysis.

References

Challenges in the alkylation of cyclohexanone to form 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-tert-Butylcyclohexanone

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am attempting to synthesize this compound by direct alkylation of cyclohexanone (B45756) enolate with a tert-butyl halide (e.g., tert-butyl bromide), but I am getting very low to no yield of the desired product. What is going wrong?

A1: The direct alkylation of a cyclohexanone enolate with a tertiary alkyl halide like tert-butyl bromide is notoriously challenging and generally not a viable synthetic route. The primary reasons for failure are a combination of two major competing factors: steric hindrance and E2 elimination.

  • Steric Hindrance: The tert-butyl group is exceptionally bulky. For the desired S(_N)2 reaction to occur, the nucleophilic enolate must attack the carbon atom bearing the leaving group. The three methyl groups of the tert-butyl electrophile create a significant steric shield around this carbon, making it extremely difficult for the cyclohexanone enolate to approach and form a new carbon-carbon bond.

  • Competing E2 Elimination: The cyclohexanone enolate is not only a potent nucleophile but also a strong base. Tertiary alkyl halides are highly susceptible to elimination reactions. Instead of attacking the carbon atom (S(_N)2 pathway), the enolate is more likely to act as a base and abstract a proton from a β-carbon of the tert-butyl halide. This results in the formation of isobutylene (B52900) gas and the regeneration of cyclohexanone, leading to a very low yield of the alkylated product. This E2 pathway is kinetically and thermodynamically favored over the sterically hindered S(_N)2 reaction.

Q2: How can I visualize the competition between the desired S(_N)2 reaction and the problematic E2 elimination?

A2: The following diagram illustrates the two competing pathways. The E2 pathway is significantly favored due to the steric bulk of the tert-butyl group and the basicity of the enolate.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_sn2 Desired SN2 Pathway (Disfavored) cluster_e2 Favored E2 Pathway enolate Cyclohexanone Enolate sn2_ts Sterically Hindered Transition State enolate->sn2_ts Nucleophilic Attack e2_ts E2 Transition State enolate->e2_ts Proton Abstraction tbu_halide tert-Butyl Halide tbu_halide->sn2_ts tbu_halide->e2_ts product This compound (Very Low/No Yield) sn2_ts->product isobutylene Isobutylene e2_ts->isobutylene cyclohexanone Cyclohexanone (Regenerated) e2_ts->cyclohexanone

Caption: Competing S(_{N})2 and E2 pathways in the alkylation of cyclohexanone with a tert-butyl halide.

Q3: Since direct alkylation is not feasible, what is the recommended synthetic route to obtain this compound?

A3: A more reliable and higher-yielding approach is a two-step synthesis starting from 2-tert-butylphenol (B146161). This method avoids the problematic direct alkylation step. The general workflow is:

  • Hydrogenation: The aromatic ring of 2-tert-butylphenol is reduced to a cyclohexane (B81311) ring using a catalyst such as Raney Nickel or Rhodium on carbon under a hydrogen atmosphere. This reaction typically produces a mixture of cis- and trans-2-tert-butylcyclohexanol.

  • Oxidation: The resulting secondary alcohol (2-tert-butylcyclohexanol) is then oxidized to the desired ketone, this compound. Common and effective oxidizing agents for this transformation include Jones reagent (chromic acid) or conditions for a Swern oxidation.

Q4: What kind of yields and reaction conditions can I expect for the recommended two-step synthesis?

A4: The yields for this two-step process are generally good. Below is a summary of typical reaction conditions and expected outcomes for each step.

Parameter Hydrogenation of 2-tert-Butylphenol Oxidation of 2-tert-Butylcyclohexanol (B1585498)
Starting Material 2-tert-Butylphenol2-tert-Butylcyclohexanol (mixture of isomers)
Key Reagents H₂, Raney Nickel or Rh/CJones Reagent (CrO₃, H₂SO₄, Acetone) or Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)
Typical Solvent Ethanol, Isopropanol (B130326), or no solventAcetone (B3395972) (for Jones), Dichloromethane (B109758) (for Swern)
Temperature 80-150°C[1]0°C to room temperature (for Jones), -78°C to room temperature (for Swern)[2]
Pressure (for Hydrogenation) 20-80 barN/A
Reaction Time 2-13 hours[1]1-4 hours (for Jones)[3], 1-2 hours (for Swern)[2]
Typical Yield High conversion to the alcohol is expected.Good to excellent (can be >80-90%).
Product 2-tert-ButylcyclohexanolThis compound

Q5: I am having trouble with the oxidation of the sterically hindered 2-tert-butylcyclohexanol. The reaction is sluggish or incomplete. What can I do?

A5: The oxidation of sterically hindered secondary alcohols can indeed be challenging. If you are experiencing issues with a Jones oxidation, consider the following:

  • Reagent Quality: Ensure your Jones reagent is freshly prepared and active.

  • Reaction Time and Temperature: While the reaction is typically initiated at a low temperature to control exothermicity, you may need to allow it to warm to room temperature and stir for a longer period to ensure complete conversion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Alternative Reagents: If Jones oxidation proves ineffective, a Swern oxidation is an excellent alternative for hindered alcohols as it is often milder and highly efficient.[2] Other options include using pyridinium (B92312) chlorochromate (PCC).

Experimental Protocols

The following are representative protocols for the recommended two-step synthesis of this compound.

Protocol 1: Hydrogenation of 2-tert-Butylphenol

This protocol is adapted from general procedures for the hydrogenation of substituted phenols.[1]

Materials:

  • 2-tert-butylphenol

  • Raney Nickel (or 5% Rh/C), water-wet

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave

Procedure:

  • In a suitable high-pressure autoclave, add 2-tert-butylphenol and ethanol.

  • Carefully add the Raney Nickel catalyst under a stream of inert gas to prevent ignition. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

  • Begin stirring and heat the reaction mixture to the target temperature (e.g., 130°C).

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-13 hours.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 2-tert-butylcyclohexanol. The product can be used directly in the next step or purified by distillation or crystallization.

Protocol 2: Oxidation of 2-tert-Butylcyclohexanol using Jones Reagent

This protocol is a general procedure for Jones oxidation of a secondary alcohol.[3]

Materials:

  • 2-tert-butylcyclohexanol

  • Acetone

  • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water)

  • Isopropanol

  • Diethyl ether or Dichloromethane

Procedure:

  • Dissolve 2-tert-butylcyclohexanol in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 10°C. An immediate color change from orange to green/brown should be observed.

  • Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench the excess Jones reagent by adding isopropanol dropwise until the orange color disappears and the solution remains green/brown.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation.

Visualized Experimental Workflow

The following diagram outlines the recommended synthetic pathway.

G start 2-tert-Butylphenol step1 Hydrogenation (H₂, Raney Ni or Rh/C) start->step1 intermediate 2-tert-Butylcyclohexanol step1->intermediate step2 Oxidation (Jones Reagent or Swern) intermediate->step2 end This compound step2->end purification Purification (Distillation or Chromatography) end->purification final_product Pure this compound purification->final_product

Caption: Recommended workflow for the synthesis of this compound.

References

Preventing rearrangement reactions during 2-tert-butylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butylcyclohexanone. The focus is on preventing rearrangement reactions and controlling stereochemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is most reliably achieved via a two-step process: catalytic hydrogenation of 2-tert-butylphenol (B146161) to 2-tert-butylcyclohexanol (B1585498), followed by oxidation to the desired ketone.

Issue 1: Low Yield or Incomplete Conversion During Hydrogenation of 2-tert-butylphenol

Potential Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the catalyst (e.g., Raney Nickel, Rhodium on Carbon) is fresh and has been stored under appropriate conditions to prevent deactivation. For Raney catalysts, ensure proper activation procedures were followed.
Insufficient Hydrogen Pressure Verify that the autoclave or hydrogenation apparatus is properly sealed and maintaining the target pressure. Different catalysts require different pressures for optimal performance; consult literature for the specific catalyst being used.[1][2]
Sub-optimal Temperature The reaction temperature is critical. For instance, with a Raney Ni/Fe catalyst, a temperature of 100-130°C is recommended.[1] Lower temperatures may lead to slow or incomplete reactions.
Catalyst Poisoning Ensure the starting material (2-tert-butylphenol) and solvent are of high purity. Sulfur-containing compounds and other impurities can poison the catalyst, reducing its efficacy.

Issue 2: Undesired cis/trans Isomer Ratio of 2-tert-butylcyclohexanol

Potential Cause Troubleshooting Suggestion
Incorrect Catalyst Choice The choice of catalyst and reaction conditions significantly influences the stereochemical outcome. High cis-isomer selectivity is often desired. Raney Ni/Fe and Raney-Cobalt catalysts are reported to give high cis:trans ratios (up to 95:5 and 94:6, respectively).[1]
Non-optimal Reaction Conditions Adjusting temperature and pressure can influence the isomer ratio. For example, hydrogenation of 2-tert-butylphenol with a Raney Ni/Fe catalyst at 100-130°C and 20 bar H₂ favors the cis-isomer.[1]
Isomerization During Workup Avoid acidic conditions during the workup of the alcohol, as this can lead to epimerization at the hydroxyl-bearing carbon.

Issue 3: Rearrangement of the tert-butyl Group

Potential Cause Troubleshooting Suggestion
Use of Strong Acid The presence of strong acids, especially at elevated temperatures, can induce a Wagner-Meerwein rearrangement, leading to the migration of the tert-butyl group and the formation of thermodynamically more stable isomers like 3- or 4-tert-butylcyclohexanone.[3][4][5]
Acidic Oxidation Conditions While many oxidation protocols are effective, some, like Jones oxidation, are performed under strongly acidic conditions. If rearrangement is observed, switch to a milder, non-acidic oxidation method such as Swern oxidation or using Pyridinium chlorochromate (PCC).[6]
Acidic Purification Conditions Avoid using acidic media during purification steps like chromatography. Use neutral silica (B1680970) or alumina (B75360) and ensure all glassware is free from acidic residues. Washing the organic extract with a neutral buffer solution before final drying and solvent removal can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to this compound to avoid rearrangements?

A1: The most reliable and industrially practiced method is a two-step synthesis starting from 2-tert-butylphenol.[7] This route avoids the formation of carbocation intermediates on the cyclohexane (B81311) ring, which are the primary cause of rearrangements. The two steps are:

  • Catalytic Hydrogenation: 2-tert-butylphenol is hydrogenated to form 2-tert-butylcyclohexanol.

  • Oxidation: The resulting 2-tert-butylcyclohexanol is oxidized to this compound.

Q2: Why is direct Friedel-Crafts alkylation of cyclohexene (B86901) or cyclohexanone (B45756) not recommended?

A2: Direct Friedel-Crafts alkylation with a tert-butylating agent (like tert-butyl chloride and a Lewis acid) would generate a secondary carbocation on the cyclohexane ring. This intermediate is highly prone to hydride shifts and Wagner-Meerwein rearrangements to form a more stable tertiary carbocation, leading to a mixture of products, including rearranged isomers.

Q3: Can the tert-butyl group migrate after the ketone is formed?

A3: Yes, under strongly acidic conditions, the carbonyl oxygen can be protonated. The resulting intermediate can facilitate a carbocation-like rearrangement (a Wagner-Meerwein shift) of the adjacent tert-butyl group.[3][5][8] This will lead to the formation of an equilibrium mixture of isomers, likely favoring the thermodynamically more stable 4-tert-butylcyclohexanone. Therefore, it is crucial to avoid acidic conditions during workup and purification.

Q4: How can I control the stereochemistry of the 2-tert-butylcyclohexanol intermediate?

A4: The cis/trans ratio of the alcohol intermediate is primarily controlled by the choice of hydrogenation catalyst and the reaction conditions. The table below summarizes reported data for the hydrogenation of 2-tert-butylphenol.

CatalystTemperature (°C)H₂ Pressure (bar)cis:trans RatioReference
Raney Nickel-Iron100-1302095:5[1]
Raney Cobalt1505094:6[1]
Ruthenium1004092.5:7.5[1]
Raney Nickel (untreated)858080:20[1]
Raney Nickel (NaBH₄ treated)858092:8[1]

Q5: Which oxidation method is best for converting 2-tert-butylcyclohexanol to the ketone without causing side reactions?

A5: While Jones oxidation is effective, its strong acidity can be a risk for rearrangement. Milder, non-acidic methods are preferable to ensure the integrity of the product.

Oxidation MethodKey ReagentsTypical ConditionsAdvantages/Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)Anhydrous, low temperature (-78°C)Adv: Mild, non-acidic, high yield. Disadv: Requires careful temperature control, unpleasant odor.[6]
PCC Oxidation Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂, Room Temp.Adv: Mild, convenient. Disadv: PCC is a chromium-based reagent with toxicity concerns.[6]
Hypochlorite Oxidation NaOCl, Acetic Acid0°CAdv: Inexpensive reagents. Disadv: Acetic acid is used, which may pose a slight risk.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol (B1618334) [1]

This protocol is adapted from patent literature describing a high-yield synthesis of the cis-isomer.

  • Preparation: In a stirred autoclave equipped with a gassing stirrer, charge 2-tert-butylphenol (520 g), 2-tert-butylcyclohexyl acetate (B1210297) (80 g, as a co-catalyst/stabilizer), and Raney Nickel-Iron catalyst (17 g).

  • Reaction: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize with hydrogen to 20 bar. Heat the mixture to 130°C and maintain for 10 hours, then reduce the temperature to 100°C for an additional 3 hours.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The resulting crude product is a mixture of cis- and trans-2-tert-butylcyclohexanol (typically a 95:5 ratio) and can be used directly in the next step or purified by distillation.

Protocol 2: Swern Oxidation of 2-tert-Butylcyclohexanol [6]

This is a general procedure for Swern oxidation, adapted for this specific substrate.

  • Preparation of Activating Agent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (B109758) (CH₂Cl₂) and cool to -78°C (dry ice/acetone bath). Slowly add oxalyl chloride (1.5 equivalents), followed by a solution of anhydrous DMSO (2.2 equivalents) in CH₂Cl₂, keeping the temperature below -60°C. Stir for 15 minutes.

  • Addition of Alcohol: Slowly add a solution of 2-tert-butylcyclohexanol (1.0 equivalent) in CH₂Cl₂, ensuring the temperature remains below -60°C. Stir for 30 minutes.

  • Reaction Quench: Add triethylamine (5.0 equivalents) dropwise and allow the reaction mixture to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on neutral silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation cluster_purification Purification start 2-tert-Butylphenol alcohol 2-tert-Butylcyclohexanol (cis/trans mixture) start->alcohol H₂ / Catalyst (e.g., Raney Ni/Fe) 100-130°C, 20 bar ketone This compound (Final Product) alcohol->ketone Mild Oxidation (e.g., Swern, PCC) Avoid Strong Acid purified Purified Product ketone->purified Vacuum Distillation or Neutral Chromatography

Caption: Recommended synthetic workflow for this compound.

Rearrangement_Mechanism Potential Acid-Catalyzed Rearrangement Pathway ketone This compound protonated Protonated Ketone ketone->protonated H⁺ (Strong Acid) [AVOID THIS STEP] carbocation1 Carbocation Intermediate (Adjacent to t-Bu) protonated->carbocation1 Tautomerization rearranged_carbocation Rearranged Carbocation (More Stable) carbocation1->rearranged_carbocation [1,2]-Shift (Wagner-Meerwein) rearranged_product 3- or 4-tert-Butylcyclohexanone (Rearrangement Product) rearranged_carbocation->rearranged_product -H⁺

References

Troubleshooting low conversion in the oxidation of 2-tert-butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion in the oxidation of 2-tert-butylcyclohexanol (B1585498) to 2-tert-butylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: My oxidation of 2-tert-butylcyclohexanol is showing low or no conversion. What are the most common initial checks?

A1: When troubleshooting low conversion, begin by verifying the following:

  • Reagent Quality: Ensure the oxidizing agent is fresh and has been stored correctly. Many oxidizing agents are sensitive to moisture and air. The purity of the 2-tert-butylcyclohexanol is also critical; ensure it is free from non-alcoholic impurities.

  • Reaction Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of the oxidizing agent is a frequent cause of incomplete reactions.

  • Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature for the specific oxidizing agent being used. Some oxidation reactions, like the Swern oxidation, require very low temperatures (e.g., -78 °C) to be effective.[1][2]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Q2: I'm using a chromic acid-based oxidant (like Jones reagent) and my conversion is low. What could be the issue?

A2: Low conversion with chromic acid oxidants can stem from several factors:

  • Improper Reagent Preparation: Jones reagent is typically prepared in situ from chromium trioxide and sulfuric acid.[3] Incorrect preparation can lead to a less effective oxidant.

  • pH of the Reaction Mixture: Chromic acid oxidations are sensitive to pH. The reaction is typically carried out in acidic conditions.

  • Presence of Quenching Agents: Ensure that no unintended quenching agents, such as isopropyl alcohol, are present in the reaction mixture until the reaction is complete.[4][5]

Q3: I'm attempting a Swern oxidation and observing a significant amount of starting material. What should I investigate?

A3: The Swern oxidation is a multi-step process where issues can arise at several points:

  • Anhydrous Conditions: The Swern oxidation is highly sensitive to moisture. Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Temperature Control: The formation of the active electrophile and the subsequent reaction with the alcohol must be carried out at very low temperatures (typically -78 °C) to prevent the decomposition of the reactive intermediates.[1][2][6]

  • Order of Addition: The order of addition of reagents is crucial. Typically, oxalyl chloride is added to a solution of DMSO, followed by the alcohol, and finally the tertiary amine base.

Q4: I am using sodium hypochlorite (B82951) (bleach) for the oxidation and the reaction is sluggish. Why might this be?

A4: While cost-effective, bleach oxidations can be temperamental:

  • pH Adjustment: The pH of the reaction mixture is critical. The oxidation is often carried out in the presence of a weak acid like acetic acid.

  • Concentration of Hypochlorite: The concentration of commercial bleach can vary. It is advisable to use a fresh bottle of bleach and, if possible, to titrate it to determine the exact concentration of sodium hypochlorite.

  • Phase Transfer Catalyst: For reactions in a biphasic system, the use of a phase transfer catalyst may be necessary to achieve a reasonable reaction rate.

Q5: Does the stereochemistry of the 2-tert-butylcyclohexanol starting material affect the reaction rate?

A5: Yes, the stereochemistry of the hydroxyl group has a significant impact on the rate of oxidation. The cis-isomer, where the hydroxyl group is in an axial position, generally reacts faster than the trans-isomer, where the hydroxyl group is in an equatorial position. This is due to the relief of steric strain in the transition state for the axial alcohol.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for various methods of oxidizing a substituted cyclohexanol, providing a baseline for what can be expected in a successful experiment.

Oxidizing AgentSubstrateKey Reaction ConditionsCrude Yield (%)Purified Yield (%)Final cis/trans RatioReference
Jones Reagent2,4-Di-tert-butylcyclohexanolAcetone (B3395972), 5 °C, 1.5 h~99%~80%94/6[4]

Experimental Protocols

Below are detailed methodologies for common oxidation procedures adaptable for 2-tert-butylcyclohexanol.

Protocol 1: Chromic Acid (Jones) Oxidation

This protocol is adapted from the oxidation of 2,4-di-tert-butylcyclohexanol.[4][5][7]

Materials:

  • 2-tert-butylcyclohexanol

  • Acetone

  • Jones reagent (prepared from chromium trioxide and sulfuric acid)

  • Isopropyl alcohol

  • Sodium carbonate

Procedure:

  • In a suitable reactor, dissolve the 2-tert-butylcyclohexanol in acetone.

  • Cool the solution to 5°C using an ice bath.

  • Slowly add the Jones reagent dropwise to the cooled solution over approximately 1.5 hours, ensuring the temperature is maintained at 5°C.

  • After the addition is complete, continue stirring and monitor the reaction's progress using TLC until the starting material is consumed.

  • Quench any excess Jones reagent by adding isopropyl alcohol until the brown color of the reagent disappears.

  • Allow the mixture to stand, then separate the acetone solution.

  • Neutralize the acetone solution with sodium carbonate.

  • Filter the solution to remove any solids.

  • Distill off the acetone under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation.

Protocol 2: Swern Oxidation

This is a general procedure for the Swern oxidation of a secondary alcohol.[1][2][6]

Materials:

Procedure:

  • Set up a three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C.

  • To the flask, add anhydrous DCM followed by the dropwise addition of oxalyl chloride.

  • Slowly add a solution of anhydrous DMSO in DCM, keeping the internal temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of 2-tert-butylcyclohexanol in DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine dropwise, and then allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 3: Sodium Hypochlorite (Bleach) Oxidation

This is a cost-effective oxidation method.[1]

Materials:

  • 2-tert-butylcyclohexanol

  • Sodium hypochlorite solution (household bleach, ~5-8%)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In an Erlenmeyer flask, dissolve the 2-tert-butylcyclohexanol in diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add the sodium hypochlorite solution to the stirred solution of the alcohol.

  • Add glacial acetic acid dropwise.

  • Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting the oxidation of 2-tert-butylcyclohexanol.

G Troubleshooting Low Conversion start Low Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_procedure Confirm Correct Experimental Procedure start->check_procedure reagent_issue Inactive/Impure Reagents or Incorrect Stoichiometry check_reagents->reagent_issue Problem Found conditions_issue Suboptimal Temperature or Insufficient Reaction Time check_conditions->conditions_issue Problem Found procedure_issue Incorrect Order of Addition or Presence of Moisture check_procedure->procedure_issue Problem Found solution_reagents Use Fresh Reagents and Recalculate Stoichiometry reagent_issue->solution_reagents solution_conditions Optimize Temperature and Monitor with TLC conditions_issue->solution_conditions solution_procedure Follow Protocol Strictly, Ensure Anhydrous Conditions procedure_issue->solution_procedure end Successful Conversion solution_reagents->end solution_conditions->end solution_procedure->end

Caption: A flowchart for troubleshooting low conversion.

G General Oxidation Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup cluster_3 Purification dissolve Dissolve 2-tert-butylcyclohexanol in Solvent cool Cool to Reaction Temperature dissolve->cool add_oxidant Add Oxidizing Agent cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: A generalized experimental workflow for oxidation.

G Stereoisomer Reactivity cis cis-2-tert-butylcyclohexanol (axial -OH) product This compound cis->product Faster Reaction trans trans-2-tert-butylcyclohexanol (equatorial -OH) trans->product Slower Reaction

Caption: Relative reaction rates of stereoisomers.

References

Scaling up the synthesis of 2-tert-butylcyclohexanone for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the pilot plant production of 2-tert-butylcyclohexanone. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically a two-stage process involving the hydrogenation of 2-tert-butylphenol (B146161) followed by the oxidation of the resulting 2-tert-butylcyclohexanol (B1585498).

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of 2-tert-Butylcyclohexanol (Hydrogenation Step) Incomplete Hydrogenation: Insufficient catalyst activity, low hydrogen pressure, or non-optimal temperature can lead to incomplete conversion of 2-tert-butylphenol.[1]- Catalyst Activity: Ensure the catalyst is fresh and active. For Raney-Nickel catalysts, pre-treatment may be necessary to achieve high cis-isomer selectivity.[2] - Hydrogen Pressure: Operate at the recommended pressure range (e.g., 10-100 bar) to ensure sufficient hydrogen availability for the reaction.[2] - Temperature Optimization: Maintain the optimal reaction temperature (e.g., 90-130°C) to facilitate the reaction without promoting side reactions.[2]
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, reducing its effectiveness.- Purity of Starting Materials: Use high-purity 2-tert-butylphenol and solvents to avoid introducing catalyst poisons.
Unfavorable cis/trans Isomer Ratio in 2-tert-Butylcyclohexanol Incorrect Catalyst Choice: The choice of catalyst significantly influences the stereoselectivity of the hydrogenation.- Catalyst Selection: Raney-Nickel-Iron and Ruthenium catalysts are known to favor the formation of the cis-isomer.[2] For instance, using a Raney nickel-iron catalyst can yield a cis:trans ratio of up to 95:5.[2]
Reaction Conditions: Temperature and pressure can also affect the isomer ratio.- Condition Optimization: Fine-tune the reaction temperature and pressure. For example, hydrogenation with a Ruthenium catalyst at 40 bar and 100°C can produce a cis:trans ratio of 92.5:7.5.[2]
Low Yield of this compound (Oxidation Step) Incomplete Oxidation: The sterically hindered secondary alcohol may be resistant to oxidation.[1]- Oxidizing Agent: Use a sufficiently strong oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid). Ensure the reagent is fresh and active.[3] - Reaction Time and Temperature: Monitor the reaction progress by TLC or GC and adjust the reaction time accordingly. While the reaction is often conducted at low temperatures (e.g., 0-5°C) to control exothemicity, allowing it to warm to room temperature for a sufficient period can drive the reaction to completion.[1]
Side Reactions: Over-oxidation or other side reactions can consume the desired product.[1]- Controlled Addition: Add the oxidizing agent slowly and maintain a low temperature to control the reaction rate and minimize side reactions.[1]
Product Purification Challenges Close Boiling Points of Isomers: The cis and trans isomers of this compound may have very close boiling points, making separation by standard distillation difficult.[3]- Fractional Distillation: Use a high-efficiency distillation column for separation. - Chromatography: Column chromatography can be an effective method for separating diastereomers.[3]
Formation of Impurities: The presence of unreacted starting materials or byproducts can complicate purification.- Optimize Reaction Completion: Ensure each reaction step goes to completion to minimize the carry-over of starting materials. - Washing and Extraction: Implement appropriate aqueous washes during workup to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A1: A widely used, scalable two-step synthesis starts with 2-tert-butylphenol.[4][5] The first step is the catalytic hydrogenation of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol.[4][5] The second step is the oxidation of the 2-tert-butylcyclohexanol to the final product, this compound.[4][6]

Q2: How can I control the stereochemistry to favor the cis-isomer of 2-tert-butylcyclohexanol during hydrogenation?

A2: The choice of catalyst is critical for stereocontrol. Using a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate (B1210297) has been shown to produce a high cis:trans isomer ratio of up to 95:5.[2] Other catalysts like Raney-Cobalt and Ruthenium have also been reported to yield high cis-selectivity.[2]

Q3: What are the key safety precautions for the pilot plant synthesis of this compound?

A3: Key safety considerations include:

  • Hydrogenation: This step involves high pressures and flammable hydrogen gas. Ensure the reactor is properly rated and maintained for the intended pressures and that adequate ventilation and safety protocols for handling flammable gases are in place.[1]

  • Oxidation: The use of strong oxidizing agents like Jones reagent requires careful handling. Jones reagent is highly corrosive and a known carcinogen. All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Solvents: Flammable organic solvents should be used in well-ventilated areas away from ignition sources.

Q4: Can I use a different oxidizing agent instead of Jones reagent?

A4: While Jones reagent is a common choice, other oxidizing agents can be used. Milder and more selective oxidizing agents may be considered to minimize side reactions, especially if the substrate is sensitive to the harsh conditions of Jones oxidation.[7] The choice of oxidant should be carefully evaluated and optimized for the specific scale and equipment of the pilot plant.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-tert-Butylphenol

This protocol describes the conversion of 2-tert-butylphenol to 2-tert-butylcyclohexanol.

Materials:

  • 2-tert-Butylphenol

  • Raney Nickel-Iron Catalyst

  • 2-tert-Butylcyclohexyl Acetate (as co-catalyst/stabilizer)

  • Hydrogen Gas

Equipment:

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with 2-tert-butylphenol, Raney nickel-iron catalyst, and 2-tert-butylcyclohexyl acetate. A typical mass ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate is between 7:1 and 9:1.[2]

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas, to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-20 bar).[2]

  • Heat the mixture to the reaction temperature (e.g., 90-130°C) and stir vigorously.[2]

  • Maintain these conditions for the required duration (e.g., 5-20 hours), monitoring hydrogen uptake to gauge reaction progress.[2]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting crude 2-tert-butylcyclohexanol can be purified by distillation.

Data Presentation for Hydrogenation
ParameterValueReference
Catalyst Raney Nickel-Iron[2]
Hydrogen Pressure 10 - 20 bar[2]
Reaction Temperature 90 - 130 °C[2]
Reaction Time 5 - 20 hours[2]
cis/trans Ratio up to 95:5[2]
Protocol 2: Oxidation of 2-tert-Butylcyclohexanol

This protocol describes the oxidation of 2-tert-butylcyclohexanol to this compound using Jones reagent. This protocol is adapted from procedures for similar sterically hindered alcohols.[1]

Materials:

  • 2-tert-Butylcyclohexanol

  • Acetone (B3395972)

  • Jones Reagent (CrO₃ in H₂SO₄)

  • Isopropyl Alcohol

  • Sodium Carbonate

Equipment:

  • Jacketed reactor with overhead stirrer and addition funnel

  • Cooling system

Procedure:

  • In the reactor, dissolve 2-tert-butylcyclohexanol in acetone.

  • Cool the solution to 0-5°C using the cooling system.

  • Slowly add Jones reagent dropwise from the addition funnel, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring and monitor the reaction by TLC or GC until the starting material is consumed. The reaction may be allowed to warm to room temperature to ensure completion.

  • Quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the brown color disappears.

  • Neutralize the reaction mixture with a solution of sodium carbonate.

  • Filter the mixture to remove chromium salts.

  • Remove the acetone by distillation under reduced pressure.

  • The crude this compound can be purified by fractional distillation.

Data Presentation for Oxidation (Adapted from similar compounds)
ParameterValueReference
Oxidizing Agent Jones Reagent[1][6]
Solvent Acetone[6]
Reaction Temperature 0 - 5 °C (addition)[1][6]
Purification Fractional Distillation[3]

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_end Final Product 2_tert_butylphenol 2-tert-Butylphenol Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni-Fe, H2, 90-130°C, 10-20 bar) 2_tert_butylphenol->Hydrogenation Purification1 Catalyst Filtration Hydrogenation->Purification1 2_tert_butylcyclohexanol 2-tert-Butylcyclohexanol (mixture of cis and trans isomers) Purification1->2_tert_butylcyclohexanol Oxidation Oxidation (e.g., Jones Reagent, Acetone, 0-5°C) 2_tert_butylcyclohexanol->Oxidation Workup Quenching, Neutralization, Filtration Oxidation->Workup Purification2 Fractional Distillation Workup->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analytical methods for detecting impurities in 2-tert-butylcyclohexanone. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

The impurities in this compound largely depend on the synthetic route. A common method is the oxidation of 2-tert-butylcyclohexanol (B1585498), which itself is often synthesized from 2-tert-butylphenol (B146161).[1][2] Potential impurities can therefore originate from both the starting materials and the reaction byproducts.

Potential Impurities in this compound:

  • Unreacted Starting Material: The most common impurity is likely the precursor alcohol, 2-tert-butylcyclohexanol, due to incomplete oxidation.

  • Isomeric Impurities:

    • Cis- and trans-isomers of 2-tert-butylcyclohexanol may be present in the starting material, which could lead to their presence in the final product if the oxidation rates differ.

    • Positional isomers, such as 4-tert-butylcyclohexanone, could arise if the initial synthesis of the precursor, 2-tert-butylphenol, was not completely regioselective.

  • Over-oxidation Products: While the oxidation of a secondary alcohol to a ketone is generally selective, harsh oxidation conditions could potentially lead to ring-opening byproducts.

  • Byproducts from Precursor Synthesis: Impurities from the synthesis of 2-tert-butylphenol, such as other isomers like 4-tert-butylphenol (B1678320) or di-tert-butylated phenols, could be carried through the synthesis.[3]

Q2: Which analytical methods are recommended for detecting these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying volatile and semi-volatile impurities, such as the starting alcohol, isomeric ketones, and other byproducts.[4] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is suitable for separating this compound from less volatile or thermally sensitive impurities.[4][7] Since the ketone chromophore is weak, detection at low wavelengths (e.g., 210 nm) is often necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and for characterizing any isolated impurities.[4][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the carbonyl group in the final product and the absence of the hydroxyl group from the starting alcohol.[4][8]

Q3: Can you provide a starting point for a GC method for purity analysis?

Yes, the following is a general-purpose GC method that can serve as a starting point for the analysis of this compound. This method will likely need to be optimized for your specific instrument and the impurities of interest.

Q4: Can you provide a starting point for an HPLC method for purity analysis?

A reversed-phase HPLC method is a good starting point for analyzing this compound and its potential impurities.

Q5: How can I confirm the identity of an unknown impurity?

Confirming the identity of an unknown impurity typically involves a combination of techniques:

  • GC-MS Analysis: The mass spectrum of the unknown peak can be compared to spectral libraries (like NIST) for a tentative identification.[6] The fragmentation pattern provides clues to the molecule's structure.

  • Isolation: If the impurity is present in a sufficient quantity, it can be isolated using techniques like preparative HPLC or column chromatography.[9]

  • NMR Spectroscopy: Once isolated, ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the identity of the impurity.[4][8]

Quantitative Data

The following tables provide representative data for the proposed analytical methods. Note: These values are illustrative and will vary depending on the specific instrumentation, experimental conditions, and the nature of the impurities.

Table 1: Representative GC-FID Data for Impurity Analysis of this compound

CompoundExpected Elution OrderRepresentative Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
4-tert-butylcyclohexanone19.50.1 - 0.50.5 - 2.0
This compound 2 10.2 --
trans-2-tert-butylcyclohexanol310.80.1 - 0.50.5 - 2.0
cis-2-tert-butylcyclohexanol (B1618334)411.20.1 - 0.50.5 - 2.0
2-tert-butylphenol512.50.2 - 1.01.0 - 5.0

Table 2: Representative HPLC-UV Data for Impurity Analysis of this compound

CompoundExpected Elution OrderRepresentative Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
2-tert-butylcyclohexanol13.50.5 - 2.02.0 - 10.0
This compound 2 4.8 --
2-tert-butylphenol36.20.2 - 1.01.0 - 5.0

Experimental Protocols

Protocol 1: GC-MS/FID Method for Impurity Profiling

This protocol provides a starting point for the gas chromatographic analysis of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[10]

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS).[7]

    • MS Conditions (if used): Electron Ionization (EI) at 70 eV, source temperature 230 °C, mass range m/z 40-400.[8][11]

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent like ethyl acetate (B1210297) or dichloromethane.

  • If quantitative analysis is required, prepare calibration standards of known impurities at various concentrations.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase (50:50 acetonitrile:water).

  • If quantitative analysis is required, prepare calibration standards of known impurities at various concentrations in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Troubleshooting Guide

GC Analysis Issues

Q: My this compound peak is tailing. What are the likely causes and solutions?

A: Peak tailing for ketones is a common issue often caused by interactions with active sites in the GC system.[4][12]

  • Possible Causes:

    • Active Sites in the Inlet: Silanol groups on the surface of a contaminated glass wool liner can interact with the polar ketone.[4][12]

    • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[4][12]

    • Improper Column Installation: An incorrect column depth in the inlet can cause peak distortion.[12]

    • Poor Column Cut: A jagged column cut can disrupt the sample band.[4]

  • Solutions:

    • Inlet Maintenance: Replace the inlet liner and septum. Using a deactivated liner is recommended.

    • Column Maintenance: Trim the first 10-20 cm from the inlet of the column.

    • Check Column Installation: Ensure the column is installed at the correct depth according to the manufacturer's instructions.

    • Proper Column Cut: Ensure a clean, 90-degree cut of the column.

Q: I am seeing ghost peaks in my GC chromatogram. Where are they coming from?

A: Ghost peaks are extraneous peaks that can appear in your chromatogram.

  • Possible Causes:

    • Contaminated Syringe: Residue from previous injections.

    • Septum Bleed: Degradation of the inlet septum at high temperatures.

    • Carryover: Adsorption of analytes from a previous, more concentrated sample in the inlet or column.

  • Solutions:

    • Syringe Washing: Thoroughly rinse the syringe with a clean solvent before each injection.

    • Use High-Quality Septa: Use low-bleed septa rated for your injector temperature.

    • Blank Injections: Run a blank solvent injection after a high-concentration sample to check for carryover.

Q: My retention times are shifting between injections. How can I fix this?

A: Retention time shifts can compromise peak identification.

  • Possible Causes:

    • Leaks in the System: Leaks in the inlet or fittings can cause fluctuations in the carrier gas flow.

    • Unstable Oven Temperature: Poor temperature control will affect retention times.[1]

    • Inconsistent Carrier Gas Flow: A faulty gas regulator or controller.

  • Solutions:

    • Leak Check: Perform a leak check of the GC system, paying close attention to the septum and column fittings.

    • Verify Oven Temperature: Ensure the oven temperature is stable and accurate.

    • Check Gas Flow: Verify the carrier gas flow rate with a calibrated flow meter.

HPLC Analysis Issues

Q: My baseline is noisy in my HPLC analysis. What should I check?

A: A noisy baseline can interfere with the detection and integration of small impurity peaks.

  • Possible Causes:

    • Air Bubbles in the System: Air trapped in the pump, detector, or tubing.[12]

    • Contaminated Mobile Phase: Impurities in the solvents or additives.[13]

    • Detector Lamp Issue: An aging or failing detector lamp.

  • Solutions:

    • Degas Mobile Phase: Thoroughly degas the mobile phase before use. Purge the pump to remove any trapped air.[12]

    • Use High-Purity Solvents: Use HPLC-grade solvents and high-purity additives.

    • Check Detector Lamp: Check the lamp's energy and replace it if necessary.

Q: I am observing drifting retention times in my HPLC method. What are the common causes?

A: Drifting retention times can make peak identification unreliable.

  • Possible Causes:

    • Column Not Equilibrated: Insufficient time for the column to equilibrate with the mobile phase.

    • Changing Mobile Phase Composition: Inaccurate mixing of the mobile phase components or evaporation of a volatile solvent.[14]

    • Temperature Fluctuations: The column temperature is not well-controlled.

  • Solutions:

    • Equilibrate the Column: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before starting the analysis.

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

Q: My peak shape is broad in my HPLC chromatogram. How can I improve it?

A: Broad peaks can reduce resolution and sensitivity.

  • Possible Causes:

    • Column Contamination or Void: A buildup of contaminants on the column frit or a void at the column inlet.[15]

    • Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[13]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector and detector.

  • Solutions:

    • Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column.

    • Match Sample Solvent: Dissolve the sample in the mobile phase whenever possible.[13]

    • Minimize Tubing: Use tubing with a small internal diameter and keep the length to a minimum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter gc_hplc GC-MS or HPLC-UV Injection filter->gc_hplc separation Chromatographic Separation gc_hplc->separation detection Detection (MS, FID, or UV) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration report Generate Impurity Profile Report integration->report

Caption: Experimental workflow for the analysis of impurities in this compound.

impurity_sources cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources phenol 2-tert-butylphenol alcohol 2-tert-butylcyclohexanol phenol->alcohol Hydrogenation ketone This compound (Product) alcohol->ketone Oxidation phenol_impurities Isomeric Phenols phenol_impurities->phenol unreacted_alcohol Unreacted Alcohol unreacted_alcohol->alcohol isomeric_alcohol Isomeric Alcohols isomeric_alcohol->alcohol over_oxidation Over-oxidation Byproducts over_oxidation->ketone

Caption: Logical relationships of potential impurity sources during synthesis.

troubleshooting_workflow start Problem: Peak Tailing in GC check_liner Step 1: Inspect Inlet Liner Is it visibly dirty or discolored? start->check_liner replace_liner Solution: Replace Inlet Liner Use a deactivated liner if possible. check_liner->replace_liner Yes check_column Step 2: Inspect Column Inlet Is there discoloration? check_liner->check_column No end Problem Resolved replace_liner->end trim_column Solution: Trim 10-20 cm from Column Inlet check_column->trim_column Yes check_installation Step 3: Verify Column Installation Is it at the correct depth? check_column->check_installation No trim_column->end reinstall_column Solution: Re-install Column Correctly check_installation->reinstall_column No check_installation->end Yes reinstall_column->end

Caption: Troubleshooting workflow for peak tailing in GC analysis of ketones.

References

Strategies to control stereoselectivity in reactions involving 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective synthesis involving 2-tert-butylcyclohexanone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges in controlling stereochemical outcomes.

Section 1: Diastereoselective Reduction of the Carbonyl Group

The reduction of this compound yields two diastereomeric alcohols: cis-2-tert-butylcyclohexanol (B1618334) (axial-OH) and trans-2-tert-butylcyclohexanol (equatorial-OH). The choice of reducing agent is the primary factor in controlling this outcome, governed by the principle of steric approach control.

Frequently Asked Questions (FAQs)

Q1: How can I selectively synthesize trans-2-tert-butylcyclohexanol (equatorial alcohol)?

A1: To favor the formation of the thermodynamically more stable trans (equatorial) alcohol, you should use a small, unhindered hydride reagent. Reagents like Sodium Borohydride (B1222165) (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) preferentially attack the carbonyl from the more sterically accessible axial face.[1][2][3][4][5] This axial attack trajectory avoids steric clash with the bulky tert-butyl group and leads to the formation of the equatorial alcohol.

Q2: How can I selectively synthesize cis-2-tert-butylcyclohexanol (axial alcohol)?

A2: To form the kinetically favored cis (axial) alcohol, you must use a sterically demanding (bulky) hydride reagent.[3] Reagents such as L-Selectride® (Lithium tri-sec-butylborohydride) are too large to approach from the axial face due to severe 1,3-diaxial interactions with the axial hydrogens.[1][2] Consequently, they attack from the equatorial face, resulting in the formation of the axial alcohol.[1][6][7]

Troubleshooting Guide

Problem: My reduction is producing a nearly 1:1 mixture of diastereomers and lacks selectivity.

  • Potential Cause 1: Incorrect Reducing Agent. The size of the hydride reagent is the most critical factor. A reagent of intermediate bulk might not provide high selectivity.

    • Solution: For the trans product, ensure you are using a classic small hydride like NaBH₄. For the cis product, L-Selectride® or K-Selectride® are the industry standard for achieving high selectivity.[7]

  • Potential Cause 2: Reaction Temperature. While steric effects dominate, temperature can influence selectivity. Higher temperatures can sometimes lead to lower diastereomeric ratios.

    • Solution: For reductions with bulky reagents like L-Selectride®, it is critical to maintain low temperatures (e.g., -78 °C) to maximize kinetic control.[1][3] For NaBH₄ reductions, performing the reaction at 0 °C is common practice.[3]

Data Presentation: Reductant vs. Stereochemical Outcome

The following table summarizes the expected diastereomeric ratios for the reduction of hindered cyclohexanones based on the choice of reducing agent. The data for 2,4-di-tert-butylcyclohexanone (B78126) is used as a close proxy.

Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Conditions
Sodium Borohydride (NaBH₄)trans (equatorial-OH)~15:85Methanol (B129727), 0 °C to RT
Lithium Aluminum Hydride (LiAlH₄)trans (equatorial-OH)~10:90THF or Et₂O, 0 °C to RT
L-Selectride®cis (axial-OH)>98:2THF, -78 °C
[Data adapted from comparative studies on sterically hindered cyclohexanones.][3]

Visualization: Hydride Attack Trajectory

G Diagram 1: Control of Stereoselectivity in Hydride Reduction cluster_main Diagram 1: Control of Stereoselectivity in Hydride Reduction cluster_ax Axial Attack cluster_eq Equatorial Attack Ketone This compound Small_Hydride Small Hydride (e.g., NaBH₄) Ketone->Small_Hydride Less Hindered Approach Bulky_Hydride Bulky Hydride (e.g., L-Selectride®) Ketone->Bulky_Hydride Forced Equatorial Approach Trans_Product trans-Alcohol (Equatorial OH) Small_Hydride->Trans_Product Major Pathway Cis_Product cis-Alcohol (Axial OH) Bulky_Hydride->Cis_Product Major Pathway

Caption: Decision workflow for selecting a reducing agent.

Experimental Protocols

Protocol 1: Synthesis of trans-2-tert-butylcyclohexanol using NaBH₄ [3]

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 20 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0 eq) portion-wise to the stirred solution over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ until gas evolution ceases.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or GC-MS.

Protocol 2: Synthesis of cis-2-tert-butylcyclohexanol using L-Selectride® [1]

  • Setup: In a flame-dried, round-bottom flask under an inert nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous THF (approx. 10 mL per gram of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of L-Selectride®: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor reaction completion by TLC.

  • Quenching: At -78 °C, carefully quench the reaction by the slow, dropwise addition of water, followed by 3 M NaOH and 30% H₂O₂ (caution: exothermic).

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Analysis: Purify by column chromatography and determine the diastereomeric ratio.

Section 2: Regioselective Enolate Formation and Alkylation

For an unsymmetrical ketone like this compound, two different regioisomeric enolates can be formed: the kinetic enolate (less substituted) and the thermodynamic enolate (more substituted). Controlling which enolate is formed is crucial for subsequent stereoselective alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: How do I selectively form the kinetic enolate?

A1: Formation of the kinetic enolate is achieved by using a strong, sterically hindered, non-nucleophilic base at very low temperatures.[8] Lithium diisopropylamide (LDA) is the classic choice.[9] The reaction should be run at -78 °C in an aprotic solvent like THF.[8][10] These conditions ensure rapid and irreversible deprotonation at the less sterically hindered α-carbon (C6).[9]

Q2: Is it possible to form the thermodynamic enolate of this compound?

A2: While technically possible, forming the thermodynamic enolate (at C2) is extremely difficult and generally not a practical synthetic route. The severe steric hindrance from the adjacent tert-butyl group makes the C2 proton highly inaccessible. Any conditions that might favor thermodynamic control (weaker base, higher temperatures) would likely lead to complex mixtures or side reactions before significant thermodynamic enolate formation occurs. For this substrate, kinetic control is almost always preferred and observed.

Troubleshooting Guide

Problem: My alkylation reaction is giving low yields or unreacted starting material.

  • Potential Cause 1: Incomplete Enolate Formation. The base may not be strong enough or may have degraded.

    • Solution: Use freshly prepared or newly purchased LDA. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions, as LDA is highly reactive with water and oxygen.

  • Potential Cause 2: Enolate Equilibration. The reaction temperature was allowed to rise before the electrophile was added.

    • Solution: Maintain the temperature at -78 °C throughout the deprotonation and alkylation steps. Add the alkylating agent rapidly to the formed kinetic enolate to "trap" it before it can potentially equilibrate.[10]

Visualization: Kinetic vs. Thermodynamic Enolate Pathways

G Diagram 2: Enolate Formation Pathways cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control (Disfavored) Ketone This compound Kinetic_Conditions LDA, THF -78 °C Ketone->Kinetic_Conditions Thermo_Conditions NaH, THF Reflux Ketone->Thermo_Conditions Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Conditions->Kinetic_Enolate Fast, Irreversible Deprotonation at C6 Thermo_Enolate Thermodynamic Enolate (More Substituted) Thermo_Conditions->Thermo_Enolate Slow, Reversible Deprotonation at C2 (Sterically Hindered)

Caption: Conditions governing kinetic vs. thermodynamic enolate formation.

Section 3: Stereoselectivity in the Wittig Reaction

The Wittig reaction converts the ketone into an alkene. With a sterically hindered ketone like this compound, reaction success and stereoselectivity depend heavily on the choice of the phosphorus ylide.

Frequently Asked Questions (FAQs)

Q1: I need to perform a Wittig reaction on this compound. Which type of ylide should I use?

A1: Due to the significant steric hindrance, you should use a non-stabilized ylide.[11][12] Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group, like in methylenetriphenylphosphorane (B3051586), Ph₃P=CH₂) are significantly more reactive than stabilized ylides (where the group is electron-withdrawing).[13] Stabilized ylides often fail to react or give very poor yields with hindered ketones.[11][12][14]

Troubleshooting Guide

Problem: My Wittig reaction has a very low yield or is not proceeding at all.

  • Potential Cause 1: Ylide is not reactive enough. You may be using a stabilized or semi-stabilized ylide.

    • Solution: Switch to a highly reactive, non-stabilized ylide. For introducing a simple methylene (B1212753) group, methylenetriphenylphosphorane is the reagent of choice.[12]

  • Potential Cause 2: Incomplete ylide formation. The base used to deprotonate the phosphonium (B103445) salt may be inadequate, or conditions may not be anhydrous.

    • Solution: Use a very strong, non-nucleophilic base like potassium tert-butoxide or NaHMDS in an anhydrous aprotic solvent (e.g., THF, diethyl ether, benzene).[15] Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.

  • Potential Cause 3: Steric hindrance is too great. The ketone is exceptionally bulky.

    • Solution: If a standard Wittig reaction fails, consider alternative olefination methods designed for hindered ketones, such as the Horner-Wadsworth-Emmons (HWE) reaction or the Peterson olefination, which sometimes offer better success with challenging substrates.[12][14]

Experimental Protocol

Protocol 3: Methylenation of this compound using a Non-Stabilized Ylide [15]

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous diethyl ether. With vigorous stirring, add potassium tert-butoxide (1.1 eq) as a solid. Stir the resulting bright yellow-orange suspension at room temperature for 1 hour to ensure complete formation of the ylide.

  • Addition of Ketone: To the freshly prepared ylide suspension, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature overnight. The disappearance of the ylide's color is often an indicator of reaction progress. Monitor by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. The primary byproduct is triphenylphosphine (B44618) oxide, which can be removed by careful column chromatography on silica (B1680970) gel.

References

Validation & Comparative

Comparative Reactivity of 2-tert-butylcyclohexanone and 4-tert-butylcyclohexanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-reactivity relationships of cyclic ketones is fundamental. This guide provides a comparative analysis of the reactivity of 2-tert-butylcyclohexanone and 4-tert-butylcyclohexanone (B146137), focusing on how the position of the bulky tert-butyl group influences stereochemical outcomes and reaction rates. This analysis is supported by available experimental data and detailed experimental protocols for key transformations.

The tert-butyl group, with its significant steric bulk, serves as a conformational lock on the cyclohexane (B81311) ring. In both this compound and 4-tert-butylcyclohexanone, the chair conformation with the tert-butyl group in the equatorial position is overwhelmingly favored to minimize steric strain. This fixed conformation provides a rigid framework to study the influence of steric hindrance on the reactivity of the carbonyl group. While extensive quantitative data exists for the well-studied 4-tert-butylcyclohexanone, direct comparative experimental data for this compound is less common. Therefore, this guide will also draw upon data from the more sterically hindered 2,4-di-tert-butylcyclohexanone (B78126) to infer the reactivity patterns of the 2-substituted isomer.

Nucleophilic Addition: The Influence of Steric Hindrance on Hydride Reduction

The reduction of cyclohexanones to their corresponding alcohols is a classic reaction to probe the steric environment of the carbonyl group. The stereochemical outcome is largely dependent on the trajectory of the incoming nucleophile (hydride) and the steric bulk of the reducing agent.

4-tert-butylcyclohexanone serves as a textbook example of stereoselectivity in cyclic systems.[1] The two faces of the carbonyl group, axial and equatorial, are sterically distinct. Small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) preferentially attack from the axial face to avoid torsional strain with the axial hydrogens at C-2 and C-6, leading to the thermodynamically more stable equatorial alcohol (trans product).[2] Conversely, bulky reducing agents like L-Selectride® are sterically hindered from the axial approach and therefore attack from the more open equatorial face, yielding the axial alcohol (cis product) as the major isomer.[3][4]

For This compound , the tert-butyl group at the adjacent C-2 position introduces significant steric shielding to one face of the carbonyl group. This is expected to dramatically influence the diastereoselectivity of the reduction. It is strongly predicted that even small hydride reagents will face increased hindrance to axial attack, leading to a lower proportion of the trans (equatorial) alcohol compared to the 4-substituted isomer.[1] Conversely, bulky reagents like L-Selectride® are expected to show an even greater preference for equatorial attack, leading almost exclusively to the cis (axial) alcohol.[1] While direct comparative data is scarce, studies on cis-2,4-di-tert-butylcyclohexanone support this, where the 2-tert-butyl group directs incoming nucleophiles to the opposite, less hindered equatorial face, resulting in high diastereoselectivity for the axial alcohol, regardless of the reducing agent's size.[1]

Quantitative Data: Stereoselective Reduction of 4-tert-butylcyclohexanone
Reducing AgentPredominant IsomerDiastereomeric Ratio (cis:trans)Reference
Sodium Borohydride (NaBH₄)trans~15:85[5]
Lithium Aluminum Hydride (LiAlH₄)trans~10:90[5]
L-Selectride®cis>98:2[5]

Enolate Formation and Reactivity

The formation of enolates from unsymmetrical ketones like this compound is governed by kinetic and thermodynamic control. The regioselectivity of deprotonation is influenced by the steric accessibility of the α-protons.

In This compound , the α-proton at C-6 is significantly less sterically hindered than the α-proton at C-2, which is shielded by the adjacent tert-butyl group. Therefore, under kinetic control (strong, bulky base like LDA at low temperature), the formation of the less substituted enolate (at C-6) is highly favored.[6] Under thermodynamic control (weaker base, higher temperature), the more substituted and generally more stable enolate (at C-2) would be expected to form, although the steric hindrance from the tert-butyl group would still play a significant role.[6]

For 4-tert-butylcyclohexanone , the two α-carbons (C-2 and C-6) are equivalent, so only one enolate is formed. The stereoselectivity of the subsequent alkylation of this enolate is governed by the approach of the electrophile. Alkylation tends to occur from the axial direction to allow the ring to transition to a chair conformation in the product.[7]

Other Nucleophilic Additions: Grignard and Wittig Reactions

The principles of steric hindrance observed in hydride reductions also apply to other nucleophilic additions, such as Grignard and Wittig reactions.

For 4-tert-butylcyclohexanone , Grignard reagents will add to the carbonyl, with the stereoselectivity being influenced by the size of the Grignard reagent.

In the case of This compound , the steric hindrance from the adjacent tert-butyl group is expected to significantly reduce the reaction rate for both Grignard and Wittig reactions compared to the 4-substituted isomer. For the Wittig reaction, the use of more reactive ylides and harsher conditions might be necessary to achieve good conversion.[8] The approach of the bulky phosphorus ylide would be severely hindered, potentially leading to lower yields. Similarly, the addition of Grignard reagents would be impeded, and the stereochemical outcome would be highly dependent on the steric bulk of the organometallic reagent.

Experimental Protocols

Reduction of 4-tert-butylcyclohexanone with Sodium Borohydride

Materials:

Procedure:

  • Dissolve 4-tert-butylcyclohexanone (1.0 eq) in methanol in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of 1 M HCl at 0°C until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to separate the diastereomers.

Representative Protocol: Reduction of this compound (adapted from 2,4-di-tert-butylcyclohexanone) with L-Selectride®

Materials:

  • This compound (or 2,4-di-tert-butylcyclohexanone)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • L-Selectride® (1.0 M solution in THF)

  • Water

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of water.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic).

  • Stir the mixture for 1 hour at room temperature.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

reduction_pathway cluster_4tert 4-tert-butylcyclohexanone cluster_2tert This compound cluster_reagents Reducing Agents cluster_products4 Products (4-substituted) cluster_products2 Products (2-substituted) ketone4 4-tert-butyl- cyclohexanone trans4 trans-4-tert-butylcyclohexanol (equatorial OH) ketone4->trans4 Axial Attack (Major) ketone4->trans4 Axial Attack (Minor) cis4 cis-4-tert-butylcyclohexanol (axial OH) ketone4->cis4 Equatorial Attack (Minor) ketone4->cis4 Equatorial Attack (Major) ketone2 2-tert-butyl- cyclohexanone trans2 trans-2-tert-butylcyclohexanol (equatorial OH) ketone2->trans2 Axial Attack (Hindered) cis2 cis-2-tert-butylcyclohexanol (axial OH) ketone2->cis2 Equatorial Attack (Favored) ketone2->cis2 Equatorial Attack (Highly Favored) nabh4 NaBH4 (small) nabh4->ketone4 nabh4->ketone2 lselectride L-Selectride (bulky) lselectride->ketone4 lselectride->ketone2

Caption: Steric effects on the stereochemical outcome of hydride reduction.

enolate_formation cluster_ketone This compound cluster_conditions Reaction Conditions cluster_enolates Enolate Products ketone 2-tert-butyl- cyclohexanone kinetic_enolate Kinetic Enolate (less substituted) ketone->kinetic_enolate Deprotonation at C-6 thermo_enolate Thermodynamic Enolate (more substituted) ketone->thermo_enolate Deprotonation at C-2 (Sterically Hindered) kinetic Kinetic Control (LDA, -78°C) kinetic->ketone thermodynamic Thermodynamic Control (NaOEt, RT) thermodynamic->ketone

Caption: Regioselectivity of enolate formation from this compound.

Conclusion

The reactivity of tert-butylcyclohexanones is profoundly influenced by the position of the tert-butyl group. 4-tert-butylcyclohexanone serves as an excellent model for demonstrating predictable stereochemical control based on the steric bulk of the attacking nucleophile. In contrast, this compound presents a more sterically hindered environment at the carbonyl group, which is expected to decrease overall reactivity and significantly alter the stereochemical outcomes of nucleophilic additions. While direct quantitative comparisons are limited in the literature, the principles of steric hindrance, supported by data from related compounds, provide a strong framework for predicting the reactivity of these important synthetic intermediates. Further quantitative studies directly comparing the two isomers under identical conditions would be highly valuable to the scientific community.

References

A Comparative Guide to GC-MS and HPLC for the Purity Validation of 2-tert-butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. 2-tert-butylcyclohexanone, a key intermediate in various chemical syntheses, is no exception. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), two powerful analytical techniques for validating the purity of this compound. We present supporting experimental protocols and performance data to aid in method selection and implementation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound.[1] It combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry, allowing for both quantification of the main compound and identification of volatile impurities.[2]

Common Impurities in this compound

Based on the synthesis of structurally similar cyclohexanones, common impurities may include:

  • Unreacted starting materials: Such as 2-tert-butylcyclohexanol, if the ketone is synthesized via oxidation.

  • Isomers: Positional isomers or stereoisomers formed during synthesis.

  • Over-oxidation products: Such as dicarboxylic acids, which may result from ring-opening.[3]

  • By-products from side reactions: Depending on the specific synthetic route.[3]

GC-MS is particularly effective at separating these volatile and semi-volatile impurities and providing mass spectra that can be used for their structural elucidation.[4]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • If an internal standard is required for precise quantification, add it to the solution at a known concentration.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or similar
Mass Spectrometer Agilent 5975C or similar
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Oven Program Initial 80 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min[1]
Injection Volume 1 µL
MS Source Electron Ionization (EI) at 70 eV[2][5]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Mass Range m/z 40-400[2]
Data Acquisition Full Scan Mode

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and their retention times.[6] The mass spectrum for this compound will show a characteristic fragmentation pattern, with notable ions at m/z 98, 57, and 41.[7][8]

GC_MS_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) GCVial GC Vial SamplePrep->GCVial Autosampler Autosampler Injection GCVial->Autosampler GCColumn GC Column Separation (Based on Volatility) Autosampler->GCColumn Ionization MS Ionization (Electron Ionization, 70 eV) GCColumn->Ionization MassAnalyzer Mass Analyzer (Separation by m/z) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Spectra) Detector->DataSystem Analysis Data Analysis (Purity Calculation & Impurity ID) DataSystem->Analysis

GC-MS Analytical Workflow for Purity Validation.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC-MS is highly effective, HPLC is a valuable alternative, particularly for analyzing samples containing non-volatile or thermally labile impurities.[9] Since this compound is a non-polar compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.[1]

Experimental Protocol: RP-HPLC Analysis

This protocol provides a general guideline for RP-HPLC analysis.

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV Detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore
Injection Volume 10 µL

Performance Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC depends on the specific analytical requirements, such as the nature of expected impurities, required sensitivity, and the need for structural confirmation.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Reversed-Phase HPLC (RP-HPLC)
Analyte Volatility EssentialNot required
Specificity Very High (Mass spectrum provides a unique fingerprint)Moderate to High (Dependent on chromatographic resolution)
Sensitivity (LOD) High (0.01 - 0.1 µg/mL)[1]Moderate (0.05 - 0.5 µg/mL with UV detection)[1]
Precision (%RSD) < 2%[1]< 2%[1]
Accuracy (% Recovery) 98 - 102%[1]95 - 105%[1]
Impurity Identification Excellent (Structural information from mass spectra)Limited (Based on retention time comparison with standards)
Sample Throughput ModerateHigh

digraph "Method_Selection" {
graph [fontname="Arial", fontsize=12, splines=true, overlap=false, ranksep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Purity Analysis of\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; VolatilityCheck [label="Are all expected\nimpurities volatile & \nthermally stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseGCMS [label="GC-MS is Preferred\n(High Specificity & ID capabilities)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderHPLC [label="Consider HPLC\n(Analyzes non-volatile impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ID_Needed [label="Is structural ID of\nunknown impurities critical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseHPLC [label="HPLC is Suitable\n(Good for known impurities & quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> VolatilityCheck; VolatilityCheck -> UseGCMS [label=" Yes"]; VolatilityCheck -> ConsiderHPLC [label="No / Unknown "]; ConsiderHPLC -> ID_Needed; ID_Needed -> UseGCMS [label=" Yes"]; ID_Needed -> UseHPLC [label="No "]; }

Decision guide for selecting an analytical method.

Conclusion

For the comprehensive purity validation of this compound, GC-MS stands out as the superior method . Its high specificity, sensitivity, and unparalleled ability to identify unknown volatile and semi-volatile impurities through mass spectral data provide a level of confidence that is essential in research and drug development. HPLC serves as a robust and valuable alternative, particularly when non-volatile impurities are suspected or when the primary goal is the rapid quantification of the main component against known impurities without the need for extensive structural elucidation. Ultimately, the choice of method should be guided by the specific analytical goals and the potential impurity profile of the sample.

References

A Comparative Guide to ¹H and ¹³C NMR Spectroscopy of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous differentiation of cis and trans isomers. This guide provides a detailed comparison of their ¹H and ¹³C NMR spectral features, supported by experimental data, and outlines the necessary protocols for this analysis. The fundamental differences in the spatial arrangement of atoms in cis and trans isomers lead to distinct electronic environments, which are reflected in their NMR spectra.

Key Spectroscopic Differentiators

The primary parameters used to distinguish between cis and trans isomers in NMR spectroscopy are chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE).

¹H NMR Spectroscopy

Vicinal Coupling Constants (³JHH): The most reliable and pronounced difference between cis and trans isomers of alkenes is the magnitude of the vicinal coupling constant between the vinylic protons. This difference is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons.[1]

  • Trans isomers , with a dihedral angle of approximately 180°, exhibit a larger coupling constant, typically in the range of 11-19 Hz .[2]

  • Cis isomers , having a dihedral angle of about 0°, show a smaller coupling constant, generally between 5-14 Hz .[2]

Chemical Shifts (δ): The chemical shifts of vinylic protons can also provide valuable information.

  • Protons in a trans configuration are often observed at a lower field (more deshielded) compared to their cis counterparts.[3] This is due to the differing electronic environments and anisotropic effects of nearby substituents.[4] For instance, in cis and trans-stilbene, the vinylic protons of the trans isomer are more deshielded due to the influence of two aromatic rings, whereas in the cis isomer, they are primarily influenced by one.[2]

  • In certain systems, such as bianthrones, a consistent downfield shift of specific protons (e.g., H-10/10') is a clear indicator of the trans isomer.[5]

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is dependent on the distance between nuclei.[6]

  • In cis isomers, the vinylic protons are closer in proximity, resulting in a stronger NOE enhancement when one is irradiated.

  • In trans isomers, the protons are further apart, leading to a weaker or negligible NOE.

¹³C NMR Spectroscopy

Chemical Shifts (δ): The chemical shifts of the carbon atoms in the double bond and the adjacent substituents also differ between cis and trans isomers.

  • Alkenyl carbons typically resonate in the range of 100-170 ppm.[2]

  • A key factor influencing the ¹³C chemical shift is the "gamma-gauche" or steric effect. In a cis isomer, bulky substituents are closer together, leading to steric hindrance. This steric compression causes an increase in electron density around the carbons, resulting in a more shielded (upfield, lower ppm) signal compared to the less sterically hindered trans isomer.

Data Presentation: A Comparative Summary

The following table summarizes the typical ¹H and ¹³C NMR spectral parameters for distinguishing between cis and trans isomers.

Parameter Isomer Typical Range/Observation Rationale
¹H Vicinal Coupling Constant (³JHH) cis5 - 14 HzDihedral angle of ~0° (Karplus Relationship)[2]
trans11 - 19 HzDihedral angle of ~180° (Karplus Relationship)[2]
¹H Chemical Shift (δ) of Vinylic Protons cisMore upfield (shielded)Different electronic environment and anisotropic effects[3]
transMore downfield (deshielded)Different electronic environment and anisotropic effects[3]
¹³C Chemical Shift (δ) of Substituent Carbons cisMore upfield (shielded)Steric hindrance (gamma-gauche effect)
transMore downfield (deshielded)Less steric hindrance
Nuclear Overhauser Effect (NOE) cisStronger NOE between vinylic protonsProtons are closer in space[6]
transWeaker or no NOE between vinylic protonsProtons are further apart[6]

Mandatory Visualization

Karplus_Relationship Karplus Relationship: Dihedral Angle vs. Coupling Constant cluster_cis Cis Isomer cluster_trans Trans Isomer cis_angle Dihedral Angle ≈ 0° cis_j ³JHH ≈ 5-14 Hz cis_angle->cis_j Leads to trans_angle Dihedral Angle ≈ 180° trans_j ³JHH ≈ 11-19 Hz trans_angle->trans_j Leads to

Caption: The Karplus relationship between dihedral angle and coupling constant.

NMR_Workflow Experimental Workflow for Isomer Differentiation Sample Sample Preparation (Dissolve in Deuterated Solvent) Acquisition NMR Data Acquisition (¹H, ¹³C, COSY, NOESY) Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis H1_Analysis ¹H NMR Analysis - Measure ³JHH - Compare Chemical Shifts Analysis->H1_Analysis C13_Analysis ¹³C NMR Analysis - Compare Chemical Shifts - Note Steric Effects Analysis->C13_Analysis NOE_Analysis NOE Analysis - Identify Through-Space Correlations Analysis->NOE_Analysis Conclusion Structure Elucidation (Assign Cis or Trans Geometry) H1_Analysis->Conclusion C13_Analysis->Conclusion NOE_Analysis->Conclusion

Caption: Workflow for NMR analysis of cis and trans isomers.

Experimental Protocols

A standard protocol for acquiring and analyzing NMR spectra to differentiate between cis and trans isomers is as follows:

  • Sample Preparation:

    • Dissolve 1-10 mg of the purified isomeric mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Transfer the solution to a clean NMR tube. The final concentration should be sufficient to obtain a good signal-to-noise ratio.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure the spectral width is adequate to encompass all proton signals.

    • Optimize the acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio and accurate integration.

    • Carefully measure the coupling constants (³JHH) of the vinylic protons. Modern NMR processing software allows for precise measurement of these values.[1]

    • Analyze the chemical shifts of the vinylic protons and compare them to expected values for cis and trans isomers.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

    • Compare the chemical shifts of the alkenyl carbons and any sterically affected carbons in the substituents to differentiate the isomers.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm proton-proton couplings, including the vicinal coupling between the vinylic protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations. A cross-peak between the vinylic protons is a strong indication of a cis geometry.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can aid in the complete assignment of the molecule's structure.

By systematically applying these NMR techniques and carefully analyzing the resulting spectral data, researchers can confidently and accurately determine the stereochemistry of cis and trans isomers, a critical step in chemical research and drug development.

References

A Comparative Guide to Cross-Validation of Spectroscopic Data for Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with substituted cyclohexanones, accurate quantitative analysis is crucial for ensuring product quality, monitoring reaction kinetics, and establishing structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, when coupled with chemometric models, provide powerful tools for this purpose. A critical step in building robust and reliable chemometric models is cross-validation, which assesses the model's predictive performance and prevents overfitting.

This guide provides a comparative overview of common cross-validation methods for spectroscopic data of substituted cyclohexanones, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate validation strategy.

Data Presentation: A Comparative Analysis of Cross-Validation Methods

Chemometric models, such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression, are often employed to correlate spectroscopic data with a property of interest (e.g., concentration, purity, or biological activity). The reliability of these models is evaluated using cross-validation. Here, we compare two widely used methods: Leave-One-Out Cross-Validation (LOOCV) and k-Fold Cross-Validation.

To illustrate this comparison, consider a hypothetical scenario where the concentration of 4-phenylcyclohexanone (B41837) is quantified in a series of 20 samples using ¹H-NMR spectroscopy. A PLS model is built to correlate the spectral data with the known concentrations. The performance of the model is then assessed using both LOOCV and 5-Fold Cross-Validation.

Cross-Validation MethodDescriptionAdvantagesDisadvantages
Leave-One-Out (LOOCV) In each iteration, one sample is left out as the validation set, and the model is trained on the remaining n-1 samples. This process is repeated n times, where n is the total number of samples.- Utilizes the maximum amount of training data in each iteration, leading to a less biased estimate of the model's performance.[1] - The process is deterministic, meaning it will produce the same result every time it is run on the same dataset.- Can be computationally expensive for large datasets as the model is built n times. - The test sets are highly correlated with each other, which can lead to a high variance in the performance estimate.
k-Fold Cross-Validation The dataset is randomly divided into k subsets (or "folds") of approximately equal size. In each of the k iterations, one-fold is used as the validation set, and the remaining k-1 folds are used for training. The results are then averaged over the k iterations.- Computationally less expensive than LOOCV for large datasets. - Provides a good balance between bias and variance in the performance estimate.- The performance estimate can be sensitive to how the folds are split, especially with small datasets. - The choice of the number of folds (k) can influence the results.

Table 1: Comparison of Cross-Validation Methods.

The performance of these cross-validation methods is quantified using several key metrics, which are summarized in the table below based on our hypothetical 4-phenylcyclohexanone analysis.

Performance MetricFormulaLOOCV Result5-Fold CV ResultInterpretation
Root Mean Square Error of Cross-Validation (RMSECV) sqrt(Σ(y_pred - y_actual)² / n)0.08 M0.10 MRepresents the average prediction error in the units of the measured property. Lower values indicate a better model performance.
Coefficient of Determination in Cross-Validation (Q²) 1 - (Σ(y_pred - y_actual)²) / (Σ(y_actual - y_mean)²)0.950.92Indicates the proportion of variance in the dependent variable that is predictable from the independent variables. Values closer to 1 indicate a more predictive model.
R² (Calibration) 1 - (Σ(y_fit - y_actual)²) / (Σ(y_actual - y_mean)²)0.980.97Measures how well the model fits the training data. A large difference between R² and Q² can be an indicator of overfitting.

Table 2: Quantitative Performance Metrics for Cross-Validation of a PLS Model for 4-Phenylcyclohexanone Concentration.

Experimental Protocols

Accurate and reproducible spectroscopic data is fundamental for building reliable chemometric models. The following are detailed methodologies for acquiring quantitative spectroscopic data for substituted cyclohexanones.

Quantitative ¹H-NMR Spectroscopy

1. Sample Preparation:

  • Calibration and Validation Sets: Prepare a series of calibration and validation standards of the substituted cyclohexanone (B45756) in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The concentration range should encompass the expected concentration of the unknown samples. For instance, for the 4-phenylcyclohexanone example, standards could be prepared from 0.1 M to 2.0 M.

  • Internal Standard: Add a known amount of a suitable internal standard to each sample. The internal standard should be a stable compound with a simple spectrum (ideally a singlet) that does not overlap with the analyte signals. 1,4-Dioxane or maleic acid are common choices.

  • Sample Handling: Accurately weigh the substituted cyclohexanone and the internal standard using an analytical balance. Dissolve the solids in a precise volume of the deuterated solvent in a volumetric flask. Transfer an exact volume of the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Pulse Sequence: Employ a standard single-pulse experiment.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all nuclei. This is critical for accurate integration. A typical starting value is 30 seconds.

    • Pulse Angle: Use a 90° pulse angle to maximize the signal intensity.

    • Number of Scans (ns): Adjust the number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]

    • Acquisition Time (aq): Ensure a sufficiently long acquisition time to allow the FID to decay completely, which prevents truncation artifacts and ensures high digital resolution.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the characteristic signals of the substituted cyclohexanone and the internal standard. The concentration of the analyte can then be calculated based on the integral ratios and the known concentration of the internal standard.

Quantitative Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

1. Sample Preparation:

  • Calibration and Validation Sets: Prepare a set of calibration and validation samples with known concentrations of the substituted cyclohexanone in a suitable solvent that has minimal interference in the spectral region of interest. The choice of solvent will depend on the solubility of the cyclohexanone derivative.

  • Homogenization: Ensure that all liquid samples are homogeneous before analysis.

2. FT-IR Data Acquisition:

  • Spectrometer: Use a modern FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal before analyzing each sample.

  • Sample Application: Apply a small, consistent volume of the sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The absorbance spectrum is automatically calculated by the instrument software by ratioing the single beam spectrum of the sample against the background spectrum.

    • Perform baseline correction and normalization if necessary.

    • Select the spectral regions that show the most significant variation with concentration for building the chemometric model. For substituted cyclohexanones, the carbonyl (C=O) stretching region (around 1700 cm⁻¹) is often a key area of interest.

Mandatory Visualization

experimental_workflow Experimental Workflow for Cross-Validation of Spectroscopic Data cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_model Chemometric Modeling & Validation cluster_eval Performance Evaluation prep_cal Prepare Calibration Set (Known Concentrations) acq_nmr Quantitative ¹H-NMR prep_cal->acq_nmr acq_ftir ATR-FT-IR prep_cal->acq_ftir prep_val Prepare Validation Set (Known Concentrations) prep_val->acq_nmr prep_val->acq_ftir build_model Build PLS/PCR Model (using Calibration Set) acq_nmr->build_model acq_ftir->build_model x_val Cross-Validation build_model->x_val eval_metrics Calculate Performance Metrics (RMSECV, Q²) x_val->eval_metrics model_assess Assess Model Predictive Ability eval_metrics->model_assess

Caption: Workflow for spectroscopic data acquisition and chemometric model validation.

cross_validation_logic Logical Flow of Cross-Validation Methods cluster_loocv Leave-One-Out Cross-Validation (LOOCV) cluster_kfold k-Fold Cross-Validation loocv_start Start with n samples loocv_iter For each sample i from 1 to n loocv_start->loocv_iter loocv_train Train model on samples {1, ..., i-1, i+1, ..., n} loocv_iter->loocv_train loocv_end Average performance over all n iterations loocv_iter->loocv_end loocv_test Test model on sample i loocv_train->loocv_test loocv_test->loocv_iter kfold_start Divide n samples into k folds kfold_iter For each fold j from 1 to k kfold_start->kfold_iter kfold_train Train model on k-1 folds kfold_iter->kfold_train kfold_end Average performance over all k iterations kfold_iter->kfold_end kfold_test Test model on fold j kfold_train->kfold_test kfold_test->kfold_iter

Caption: Comparison of the logical steps in LOOCV and k-Fold cross-validation.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for 2-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the oxidation of secondary alcohols to ketones is a fundamental transformation. The choice of oxidizing agent is critical, influencing reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of three common oxidizing agents—Jones reagent, Pyridinium Chlorochromate (PCC), and the Swern oxidation protocol—for the conversion of the sterically hindered secondary alcohol, 2-tert-butylcyclohexanol (B1585498), to 2-tert-butylcyclohexanone.

The steric bulk of the tert-butyl group in 2-tert-butylcyclohexanol presents a notable challenge, potentially impeding the reaction and leading to incomplete conversion with certain reagents.[1] This comparison aims to provide a clear, data-driven overview to inform the selection of the most suitable method for this specific substrate.

Comparative Performance of Oxidizing Agents

The efficacy of each oxidizing agent is evaluated based on reaction yield, conditions, and practical considerations such as reagent toxicity and ease of workup. The following table summarizes quantitative data for the oxidation of 2-tert-butylcyclohexanol.

Oxidizing AgentKey ReagentsTypical Yield (%)Reaction ConditionsKey Advantages & Disadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone (B3395972)~85%0-5°C to room temp., 1.5-4 hAdvantages: Inexpensive, powerful oxidant.[2] Disadvantages: Highly acidic, uses toxic Cr(VI), can lead to side reactions with sensitive substrates, difficult workup.[1]
PCC Oxidation Pyridinium Chlorochromate (PCC), CH₂Cl₂90-95% (representative)Room temp., 1-2 hAdvantages: Milder than Jones reagent, selective, high yields.[3] Disadvantages: Uses toxic Cr(VI), reagent can be tar-like, requiring an adsorbent like Celite or silica (B1680970) gel for easier handling.[4]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (B128534)90-98% (representative)-78°C to room temp., ~1 hAdvantages: Metal-free, very mild conditions, high yields, suitable for sensitive substrates.[5] Disadvantages: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct, generates CO and CO₂ gas.[5][6]

Experimental Workflow

The general workflow for comparing the efficacy of these oxidizing agents involves parallel reaction execution followed by product analysis and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Prepare separate solutions of 2-tert-butylcyclohexanol jones Jones Oxidation (0°C to RT) start->jones Add substrate to respective reactions pcc PCC Oxidation (RT) start->pcc Add substrate to respective reactions swern Swern Oxidation (-78°C to RT) start->swern Add substrate to respective reactions reagent_prep Prepare Jones Reagent, PCC slurry, and Swern activating agent quench Quench Reactions jones->quench pcc->quench swern->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Analyze purified fractions (GC-MS, NMR, IR) purify->analyze compare Compare Yields, Purity, and Byproducts analyze->compare

Caption: General experimental workflow for comparing oxidizing agents.

Detailed Experimental Protocols

The following protocols are adapted for the oxidation of 2-tert-butylcyclohexanol.

Jones Oxidation

The Jones reagent is a strong oxidant prepared from chromium trioxide and sulfuric acid.[2]

  • Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute the mixture with distilled water to a final volume of 100 mL.

  • Procedure:

    • Dissolve 10 mmol of 2-tert-butylcyclohexanol in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath (0-5°C).

    • Slowly add the prepared Jones reagent dropwise to the stirred solution. Maintain the temperature below 10°C. The color of the solution will change from orange to green.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the excess oxidant by adding isopropanol (B130326) dropwise until the orange/brown color disappears and a green color persists.

    • Dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based oxidant, often used for the selective oxidation of primary alcohols to aldehydes, but it is also highly effective for oxidizing secondary alcohols to ketones.[3]

  • Procedure:

    • To a round-bottom flask containing 30 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂), add 15 mmol of Pyridinium Chlorochromate (PCC). To prevent the formation of a tar-like substance, it is advisable to add an adsorbent such as Celite or silica gel to the flask.[4]

    • To this stirred suspension, add a solution of 10 mmol of 2-tert-butylcyclohexanol in 10 mL of anhydrous dichloromethane in one portion.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with 50 mL of diethyl ether.

    • Pass the mixture through a short pad of silica gel or Celite to filter out the chromium byproducts, washing with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography if necessary.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, offering a metal-free and mild alternative.[5]

  • Procedure:

    • In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 20 mmol of oxalyl chloride in 50 mL of anhydrous dichloromethane and cool the solution to -78°C (a dry ice/acetone bath).

    • Slowly add a solution of 40 mmol of anhydrous DMSO in 10 mL of anhydrous dichloromethane to the oxalyl chloride solution. Stir for 15 minutes.

    • Add a solution of 10 mmol of 2-tert-butylcyclohexanol in 10 mL of anhydrous dichloromethane dropwise, maintaining the temperature at -78°C. Stir for 30 minutes.

    • Add 50 mmol of triethylamine (Et₃N) dropwise to the reaction mixture.

    • After stirring for an additional 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Conclusion

The choice of oxidizing agent for the conversion of 2-tert-butylcyclohexanol to this compound depends on the specific requirements of the synthesis.

  • Jones oxidation is a powerful and cost-effective method, but its harsh acidic conditions and the use of toxic chromium may not be suitable for complex molecules with acid-sensitive functional groups.[1][2]

  • PCC oxidation offers a milder alternative, providing high yields under less acidic conditions, though it still involves a chromium-based reagent.[3]

  • Swern oxidation stands out as a highly efficient, metal-free option that proceeds under very mild conditions, making it ideal for substrates with sensitive functionalities.[5] However, it requires cryogenic temperatures and produces a malodorous byproduct.[5][6]

For syntheses where functional group tolerance and mild conditions are paramount, the Swern oxidation is often the preferred method despite its operational complexities. For large-scale, robust conversions where cost is a significant factor and the substrate is stable to acidic conditions, Jones oxidation may be considered. PCC oxidation provides a good balance between reactivity and mildness.

References

A Comparative Analysis of Kinetic and Stereochemical Outcomes in the Reduction of 2-tert-Butylcyclohexanone and Other Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, understanding the kinetics and stereoselectivity of ketone reductions is fundamental to designing efficient and predictable synthetic pathways. The steric environment around the carbonyl group profoundly influences reaction rates and the spatial orientation of the resulting hydroxyl group. This guide provides a comparative analysis of the reduction of 2-tert-butylcyclohexanone against other substituted cyclohexanones, supported by experimental data, to illuminate the principles of steric hindrance and stereocontrol in these critical transformations.

The reduction of cyclic ketones, such as cyclohexanones, can yield two diastereomeric alcohol products, typically designated by the axial or equatorial position of the new hydroxyl group. The ratio of these products is dictated by the interplay of "steric approach control," where the reducing agent attacks from the less hindered face, and "product development control," which favors the formation of the more stable product.[1] The choice of reducing agent, from small reagents like sodium borohydride (B1222165) to bulky ones like L-Selectride, further modulates this selectivity.[2][3]

Comparative Kinetic Data: Reduction of Substituted Cyclohexanones

The rate at which a ketone is reduced is highly sensitive to its substitution pattern. The following table summarizes second-order rate constants for the sodium borohydride reduction of various alkyl-substituted cyclohexanones, providing a quantitative basis for comparison. The data highlights how steric hindrance, particularly from bulky groups near the carbonyl, can significantly retard the reaction rate.

Ketone SubstrateReducing AgentSolventTemperature (°C)Rate Constant (k) (10⁻² M⁻¹ sec⁻¹)Relative Rate (Cyclohexanone = 1.00)
Cyclohexanone (B45756)NaBH₄Isopropyl Alcohol02.351.00
2-MethylcyclohexanoneNaBH₄Isopropyl Alcohol00.420.18
This compound NaBH₄Isopropyl Alcohol0Very Slow~0
3-MethylcyclohexanoneNaBH₄Isopropyl Alcohol01.790.76
3-tert-ButylcyclohexanoneNaBH₄Isopropyl Alcohol01.420.60
4-MethylcyclohexanoneNaBH₄Isopropyl Alcohol02.941.25
4-tert-ButylcyclohexanoneNaBH₄Isopropyl Alcohol02.941.25
2,2-DimethylcyclohexanoneNaBH₄Isopropyl Alcohol00.1030.04
3,3,5,5-TetramethylcyclohexanoneNaBH₄Isopropyl Alcohol00.00340.0014

Note: The rate for this compound is exceptionally slow under these conditions due to severe steric hindrance, preventing a precise measurement in the cited study. Data sourced from Rickborn and Wuesthoff (1970).[4]

Stereoselectivity in Ketone Reduction

While kinetics quantify the speed of reaction, stereoselectivity defines the three-dimensional outcome. The bulky tert-butyl group, especially in the 4-position, "locks" the cyclohexane (B81311) ring into a specific chair conformation, making it an excellent model for studying the direction of hydride attack.[5]

Ketone SubstrateReducing AgentProduct Ratio (trans:cis)Major Product
4-tert-ButylcyclohexanoneSodium Borohydride (NaBH₄)2.4 : 1.0trans (Equatorial-OH)[3]
4-tert-ButylcyclohexanoneLithium Aluminum Hydride (LiAlH₄)9.5 : 1.0trans (Equatorial-OH)[3]
4-tert-ButylcyclohexanoneL-Selectride1 : 20cis (Axial-OH)[3]
2-MethylcyclohexanoneSodium Borohydride (NaBH₄)-trans (Thermodynamic product favored)[6]

With small hydride reagents like NaBH₄, attack occurs preferentially from the axial direction to avoid steric clashes with axial hydrogens, leading to the more stable equatorial alcohol (the trans product in the case of 4-tert-butylcyclohexanone).[3][5] Conversely, a sterically demanding reagent like L-Selectride is forced to approach from the more open equatorial face, resulting in the formation of the less stable axial alcohol (the cis product).[3]

Experimental Protocols

Reproducibility in kinetic and stereochemical studies hinges on meticulous experimental design. Below are detailed methodologies for the reduction of substituted cyclohexanones.

Kinetic Analysis of Sodium Borohydride Reduction

This protocol is adapted from the methodology described by Rickborn and Wuesthoff for determining second-order rate constants.[4]

1. Materials and Reagents:

  • Substituted cyclohexanone (e.g., 4-tert-butylcyclohexanone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous isopropyl alcohol (solvent)

  • Standardized hydrochloric acid (for quenching)

  • Internal standard (e.g., a long-chain alkane) for gas chromatography (GC) analysis

  • Constant temperature bath (0 °C)

2. Reaction Setup:

  • Equilibrate separate solutions of the ketone and sodium borohydride in isopropyl alcohol to 0 °C in a constant temperature bath.

  • Initiate the reaction by rapidly mixing the two solutions. Start a timer immediately.

3. Monitoring the Reaction:

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a standardized solution of hydrochloric acid to neutralize the unreacted NaBH₄.

  • Add an internal standard to the quenched aliquot.

4. Analysis:

  • Analyze the quenched samples using gas chromatography (GC).

  • Quantify the concentration of the remaining ketone relative to the internal standard.

  • Plot the appropriate concentration-time data (e.g., 1/[Ketone] vs. time for a second-order reaction) to determine the rate constant from the slope of the resulting line.

Workflow for Kinetic and Stereochemical Analysis

The following diagram outlines the general workflow for conducting a comparative study of ketone reduction.

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Ketone, Reducing Agent) setup_bath Equilibrate Solutions in Constant Temp Bath prep_reagents->setup_bath mix Initiate Reaction (Mix Solutions) setup_bath->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Aliquots (e.g., with Acid) sample->quench add_std Add Internal Standard quench->add_std gc_analysis Analyze by GC/NMR add_std->gc_analysis data_proc Process Data (Concentration vs. Time) gc_analysis->data_proc calc Calculate Rate Constant & Product Ratio data_proc->calc

Caption: Experimental workflow for the kinetic and stereochemical study of ketone reduction.

Comparative Discussion

The data presented unequivocally demonstrates the profound impact of steric hindrance on the reduction of cyclohexanones.

  • This compound vs. Other Ketones: The presence of a bulky tert-butyl group on the carbon adjacent (alpha) to the carbonyl in this compound presents a formidable steric barrier. This effectively shields the carbonyl carbon from nucleophilic attack by the hydride reagent, causing the reaction rate to be dramatically slower than that of cyclohexanone or even ketones with substituents further from the reaction center, like 4-tert-butylcyclohexanone.[4] In the latter, the distant tert-butyl group primarily serves to lock the ring conformation without significantly hindering access to the carbonyl.[5]

  • Axial vs. Equatorial Substitution: The rate data for methyl-substituted cyclohexanones reveals that an axial substituent in the 3-position (as in cis-3,5-dimethylcyclohexanone, which has one axial methyl) can also slow the reaction by sterically hindering the approach of the nucleophile. In contrast, equatorial substituents, such as in 4-methylcyclohexanone, can slightly accelerate the reaction compared to the unsubstituted ring, possibly due to electronic effects.[4]

  • Stereochemical Implications: The reduction of this compound, though slow, is expected to be highly stereoselective. The bulky alpha-substituent would strongly direct the hydride to the face opposite the tert-butyl group. This principle of "steric approach control" is the dominant factor in determining the stereochemical outcome for hindered ketones.[1]

References

A Comparative Guide to Enantiomeric Excess Determination for Chiral Derivatives of 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral derivatives of 2-tert-butylcyclohexanone, accurate determination of enantiomeric excess (ee) is a critical step in synthesis, purification, and final product characterization. This guide provides a comparative overview of three primary analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral shift reagents. Additionally, a fourth, more rapid screening method, Circular Dichroism (CD) Spectroscopy, is also discussed.

Comparison of Analytical Techniques

The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the specific derivative, the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureChiral Gas Chromatography (GC-FID)Chiral High-Performance Liquid Chromatography (HPLC-UV)NMR with Chiral Shift ReagentCircular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with a chiral shift reagent, leading to distinct NMR signals.Differential absorption of left and right circularly polarized light by a chiral molecule, often after derivatization and complexation.
Stationary Phase Derivatized cyclodextrins (e.g., β-cyclodextrin) on a polysiloxane backbone.Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) on a silica (B1680970) support.Not applicable.Not applicable.
Mobile Phase Inert gas (e.g., Helium, Hydrogen).Organic solvents (e.g., Hexane/Isopropanol).Deuterated solvent (e.g., CDCl₃).Acetonitrile (B52724).
Typical Resolution High (baseline separation often achievable).Very high (excellent separation factors).Variable, depends on the substrate and reagent concentration.Not a separation technique; ee is calculated from signal intensity.
Analysis Time 10-30 minutes per sample.15-45 minutes per sample.5-15 minutes per sample.< 5 minutes per sample.
Sample Prep. Simple dissolution in a volatile solvent.Dissolution in the mobile phase, filtration.Dissolution in a deuterated solvent, addition of shift reagent.Derivatization to a hydrazone, followed by complexation with a copper(I) reagent.
Detection Flame Ionization Detector (FID).UV-Vis Detector (e.g., 254 nm).¹H NMR Spectrometer.CD Spectropolarimeter.
Advantages High resolution, suitable for volatile compounds.Broad applicability, high resolution, robust methods.Rapid, no need for a chiral column, provides structural information.Very rapid, suitable for high-throughput screening.
Limitations Compound must be volatile and thermally stable.Higher solvent consumption, can be slower.Lower accuracy and precision compared to chromatography, potential for signal overlap.Indirect method requiring derivatization, lower accuracy than chromatography.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Chiral Gas Chromatography (GC-FID)

This method is ideal for the analysis of volatile and thermally stable derivatives of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase of permethylated β-cyclodextrin.

Reagents:

  • Helium (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

  • Hexane (solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This is a versatile and widely used method for the separation of a broad range of chiral compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Chiral column: 250 mm x 4.6 mm ID, 5 µm particle size, with a stationary phase of amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the this compound derivative in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: 90:10 (v/v) n-Hexane/Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

NMR Spectroscopy with Chiral Shift Reagent

This method allows for a rapid determination of enantiomeric excess without the need for a chiral stationary phase.[1]

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃).

  • Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) as the chiral shift reagent.[2]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Shift Reagent: Add a small amount (e.g., 5 mg) of Eu(hfc)₃ to the NMR tube. Gently shake the tube to dissolve the reagent.

  • Acquire Subsequent Spectra: Acquire ¹H NMR spectra after each addition of the shift reagent. Monitor the separation of a specific proton signal (e.g., a proton alpha to the carbonyl) into two distinct signals corresponding to the two enantiomers. Continue adding small portions of the shift reagent until baseline separation of the chosen signals is achieved.

  • Data Analysis: Integrate the areas of the two separated signals. Calculate the enantiomeric excess using the formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100

Circular Dichroism (CD) Spectroscopy

This is a high-throughput method for the rapid determination of enantiomeric excess of α-chiral cyclohexanones.[3][4]

Instrumentation:

  • CD spectropolarimeter.

  • Quartz cuvettes.

Reagents:

  • Acetonitrile (spectroscopic grade).

  • 1-Methyl-1-(2-pyridyl)hydrazine (for derivatization).

  • [Cu(CH₃CN)₄]PF₆

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP).

  • The chiral copper(I) complex, [Cu(I)((S)-BINAP)(CH₃CN)₂]PF₆, is prepared from [Cu(CH₃CN)₄]PF₆ and (S)-BINAP.

Procedure:

  • Derivatization: React the α-chiral this compound derivative with 1-methyl-1-(2-pyridyl)hydrazine to form the corresponding hydrazone. This introduces a bidentate chelating site for the copper(I) complex.

  • Sample Preparation for CD:

    • Prepare a stock solution of the chiral copper(I) complex in acetonitrile (e.g., 400 µM).

    • Prepare a stock solution of the derivatized cyclohexanone (B45756) in acetonitrile.

  • CD Measurement:

    • Place the solution of the copper(I) complex in a quartz cuvette.

    • Record the CD spectrum (e.g., from 300 to 450 nm).

    • Add a known amount of the derivatized cyclohexanone solution to the cuvette and record the CD spectrum again. The complexation will induce a change in the metal-to-ligand charge transfer (MLCT) band.

  • Calibration and Data Analysis:

    • Create a calibration curve by measuring the change in molar ellipticity at a specific wavelength (e.g., 350 nm) for samples with known enantiomeric excess.

    • Determine the enantiomeric excess of unknown samples by comparing their change in molar ellipticity to the calibration curve.

Workflow and Logic Diagrams

To visualize the experimental workflows, the following diagrams are provided in DOT language.

Enantiomeric_Excess_Determination_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Chiral this compound Derivative Prep_GC Dissolve in Hexane Sample->Prep_GC Prep_HPLC Dissolve in Mobile Phase & Filter Sample->Prep_HPLC Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_CD Derivatize & Complex Sample->Prep_CD GC Chiral GC-FID Prep_GC->GC HPLC Chiral HPLC-UV Prep_HPLC->HPLC NMR NMR Spectroscopy Prep_NMR->NMR CD CD Spectroscopy Prep_CD->CD Data_GC Integrate Peaks GC->Data_GC Data_HPLC Integrate Peaks HPLC->Data_HPLC Data_NMR Integrate Signals NMR->Data_NMR Data_CD Measure Ellipticity CD->Data_CD Result Enantiomeric Excess (%) Data_GC->Result Data_HPLC->Result Data_NMR->Result Data_CD->Result

Caption: General workflow for enantiomeric excess determination.

Method_Selection_Logic Start Start: Need to Determine ee High_Throughput High-Throughput Screening? Start->High_Throughput CD_Method Use Circular Dichroism High_Throughput->CD_Method Yes Volatile Is the Compound Volatile & Thermally Stable? High_Throughput->Volatile No GC_Method Use Chiral GC Volatile->GC_Method Yes NMR_Available Is Rapid Result Needed without Chiral Column? Volatile->NMR_Available No HPLC_Method Use Chiral HPLC NMR_Available->HPLC_Method No NMR_Method Use NMR with Chiral Shift Reagent NMR_Available->NMR_Method Yes

Caption: Decision tree for selecting an ee determination method.

References

The Crowded Ring: A Comparative Analysis of Steric Hindrance in Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular geometry and reactivity is paramount. In the realm of cyclic organic compounds, the substituted cyclohexanone (B45756) motif is a ubiquitous scaffold. The steric hindrance imposed by substituents on the cyclohexane (B81311) ring profoundly influences the accessibility of the carbonyl group, thereby dictating reaction rates, product distributions, and stereochemical outcomes. This guide provides an objective comparison of these steric effects, supported by experimental data, to aid in the rational design of synthetic pathways and the prediction of reaction feasibility.

The reactivity of the carbonyl group in cyclohexanones is primarily governed by the ability of a nucleophile to approach the electrophilic carbonyl carbon. Substituents on the ring, particularly at the α-positions (C2 and C6), can sterically impede this approach. The magnitude of this steric hindrance is directly related to the size and conformational orientation of the substituent.

Quantifying Steric Hindrance: A-Values

A useful quantitative measure for the steric bulk of a substituent is its conformational A-value. The A-value represents the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in the axial position and the conformation where it is in the more stable equatorial position on a cyclohexane ring. A larger A-value signifies a greater preference for the equatorial position, which is a direct consequence of increased steric strain in the axial orientation. This strain arises from unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring.

SubstituentA-value (kcal/mol)
-H0
-CH₃ (Methyl)1.74
-CH₂CH₃ (Ethyl)1.79
-CH(CH₃)₂ (Isopropyl)2.15
-C(CH₃)₃ (tert-Butyl)~5.0
-Ph (Phenyl)3.0

Table 1: Conformational A-values for common substituents on a cyclohexane ring. These values provide a direct measure of the steric bulk of the substituent. A higher A-value indicates a greater steric presence.[1][2][3]

As the table illustrates, the steric demand increases with the branching and size of the alkyl group, culminating in the very bulky tert-butyl group, which effectively "locks" the cyclohexane ring in a conformation where it occupies the equatorial position.

Comparative Reactivity in Nucleophilic Addition Reactions

To illustrate the practical consequences of steric hindrance, we will compare the outcomes of three common nucleophilic addition reactions to substituted cyclohexanones: reduction with sodium borohydride (B1222165), cyanohydrin formation, and Grignard reactions.

Sodium Borohydride Reduction

The reduction of a ketone to an alcohol using a hydride source like sodium borohydride (NaBH₄) is a fundamental transformation. The rate and stereochemical outcome of this reaction are highly sensitive to steric hindrance around the carbonyl group. Nucleophilic attack by the hydride ion (H⁻) can occur from two faces of the carbonyl plane: the axial face or the equatorial face.

Generally, for unhindered cyclohexanones, axial attack is favored, leading to the equatorial alcohol, as this pathway avoids torsional strain with the adjacent equatorial hydrogens in the transition state. However, as steric bulk increases at the α-position, the axial face becomes more shielded, leading to a greater proportion of equatorial attack and the formation of the axial alcohol.

Cyclohexanone Derivative% Axial Attack (leading to Equatorial Alcohol)% Equatorial Attack (leading to Axial Alcohol)Reference
Cyclohexanone8614[4]
2-Methylcyclohexanone (B44802)7921[1][2]
2,2-Dimethylcyclohexanone3367[1][2]
3,3,5-Trimethylcyclohexanone (B147574)946[1][2]
4-tert-Butylcyclohexanone9010[5]

Table 2: Stereoselectivity of sodium borohydride reduction of various substituted cyclohexanones in isopropanol. The data illustrates how α-substitution significantly impacts the direction of hydride attack.[1][2][4][5]

The data clearly shows that as methyl groups are added to the α-positions (e.g., 2-methylcyclohexanone and 2,2-dimethylcyclohexanone), the percentage of attack from the more sterically hindered axial face decreases. Conversely, substituents at the 3- or 4-positions, which are more remote from the immediate vicinity of the carbonyl group, have a less pronounced effect on the stereochemical outcome of the reduction of the ketone itself, as seen with 3,3,5-trimethylcyclohexanone and 4-tert-butylcyclohexanone.

Cyanohydrin Formation

The addition of hydrogen cyanide to a ketone to form a cyanohydrin is an equilibrium process. The position of this equilibrium is highly sensitive to steric hindrance. While cyclohexanone itself forms a cyanohydrin in good yield, highly substituted cyclohexanones, where the carbonyl group is sterically shielded, often fail to react or provide only very low yields of the product.[6][7]

For instance, 2,2,6-trimethylcyclohexanone (B1581249) does not form a cyanohydrin in appreciable amounts. The three methyl groups in the α and α' positions create a sterically congested environment that disfavors the approach of the cyanide nucleophile to the carbonyl carbon. This steric hindrance raises the energy of the tetrahedral intermediate and the cyanohydrin product, shifting the equilibrium back towards the starting ketone.

KetoneCyanohydrin FormationSteric Hindrance
CyclohexanoneGood yieldLow
2-MethylcyclohexanoneModerate to good yieldModerate
2,2,6-TrimethylcyclohexanoneNo significant reactionHigh

Table 3: Qualitative comparison of cyanohydrin formation with substituted cyclohexanones. Increased steric hindrance around the carbonyl group significantly disfavors the formation of the cyanohydrin product.[6][7]

Grignard Reaction

Grignard reagents (RMgX) are potent carbon-based nucleophiles that add to ketones to form tertiary alcohols. The stereochemical outcome of the Grignard reaction with substituted cyclohexanones is a classic example of the interplay between steric effects of the substrate and the nucleophile.

The reaction of 2-methylcyclohexanone with various Grignard reagents demonstrates that the steric bulk of the incoming nucleophile plays a crucial role in determining the diastereomeric ratio of the products. The two possible products are the cis- and trans-1-alkyl-2-methylcyclohexanols. The cis product results from axial attack of the Grignard reagent, while the trans product arises from equatorial attack.

Grignard Reagent (RMgX)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)Predominant AttackReference
CH₃MgBr (Methyl)Diethyl Ether2571:29Axial[8]
CH₃CH₂MgBr (Ethyl)Diethyl Ether2558:42Axial[8]
(CH₃)₂CHMgBr (Isopropyl)Diethyl Ether2532:68Equatorial[8]
(CH₃)₃CMgBr (tert-Butyl)Diethyl Ether2515:85Equatorial[8]
PhMgBr (Phenyl)Diethyl Ether2529:71Equatorial[8]

Table 4: Diastereoselectivity in the Grignard reaction of 2-methylcyclohexanone with various Grignard reagents. The data shows a clear trend where increasing the steric bulk of the Grignard reagent shifts the reaction from predominantly axial attack to equatorial attack.[8]

This trend can be rationalized by considering the two possible modes of attack on the more stable conformation of 2-methylcyclohexanone, where the methyl group is equatorial. Axial attack by a small nucleophile is sterically less demanding than equatorial attack, which would lead to greater torsional strain. However, as the nucleophile becomes bulkier, the 1,3-diaxial interactions in the transition state for axial attack become prohibitively large, forcing the reaction to proceed via the more open equatorial trajectory.

Experimental Protocols

Detailed methodologies for the key experiments discussed are provided below to facilitate replication and further investigation.

Sodium Borohydride Reduction of 2-Methylcyclohexanone

Materials:

  • 2-Methylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (test tubes, beakers, separatory funnel, round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a large test tube, dissolve 0.9 mL of 2-methylcyclohexanone in 4 mL of methanol.

  • Cool the test tube in an ice-water bath.

  • Carefully add 200 mg of sodium borohydride in small portions to the cooled solution. Observe the vigorous bubbling.

  • After the bubbling subsides, remove the test tube from the ice bath and allow it to stir at room temperature for 20 minutes.

  • To decompose the intermediate borate (B1201080) salts, add 5 mL of 3 M sodium hydroxide solution.

  • Transfer the reaction mixture to a separatory funnel.

  • Add approximately 15 mL of water to the separatory funnel.

  • Extract the aqueous layer three times with 5 mL portions of dichloromethane, collecting the organic layers in a 50-mL Erlenmeyer flask.

  • Dry the combined organic extracts with a scoop of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane solvent using a rotary evaporator.

  • Weigh the round-bottom flask containing the product to determine the actual yield.

  • Analyze the product mixture (cis- and trans-2-methylcyclohexanol) by gas chromatography (GC) and/or ¹H NMR spectroscopy to determine the diastereomeric ratio.

Cyanohydrin Formation with Cyclohexanone

Materials:

  • Cyclohexanone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Standard laboratory glassware

Procedure: Caution: Hydrogen cyanide (HCN) is a highly toxic gas. This experiment must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place a solution of 10 g of sodium cyanide in 25 mL of water.

  • Cool the flask in an ice bath.

  • From the dropping funnel, add a solution of 10 g of cyclohexanone in 25 mL of diethyl ether to the cyanide solution with vigorous stirring.

  • While maintaining the temperature at 0-5 °C, add a solution of 7.5 g of concentrated sulfuric acid in 25 mL of water dropwise from the dropping funnel over a period of about 30 minutes.

  • After the addition is complete, continue stirring in the ice bath for another 30 minutes, then at room temperature for 1 hour.

  • Transfer the reaction mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with two 20 mL portions of diethyl ether.

  • Combine the ether extracts and wash them with 20 mL of water, followed by 20 mL of brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation to yield the crude cyanohydrin product.

  • The product can be purified by distillation under reduced pressure.

Grignard Reaction of 2-Methylcyclohexanone with Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Bromomethane (B36050) (or a solution of methylmagnesium bromide in a suitable solvent)

  • Anhydrous diethyl ether

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

  • Standard anhydrous reaction setup (flame-dried glassware, drying tube, nitrogen atmosphere)

Procedure:

  • Preparation of the Grignard Reagent (if not using a commercial solution):

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of bromomethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously (indicated by bubbling and a cloudy appearance). If it does not, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has started, continue the dropwise addition of the bromomethane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

  • Reaction with 2-Methylcyclohexanone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of 2-methylcyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter or decant the solution and remove the solvent by rotary evaporation.

    • The crude product can be purified by column chromatography on silica (B1680970) gel.

    • Analyze the product by ¹H NMR or GC to determine the diastereomeric ratio of cis- and trans-1,2-dimethylcyclohexanol.

Visualizing Reaction Pathways and Steric Effects

Graphviz diagrams are provided to illustrate the logical relationships and workflows described in this guide.

Steric_Hindrance_Concept cluster_substituent Substituent Properties cluster_reaction Reaction Consequences Substituent Cyclohexanone Substituent Size Size/Bulk Substituent->Size Position Position (α, β, etc.) Substituent->Position A_Value A-Value Size->A_Value determines Steric_Hindrance Steric Hindrance Position->Steric_Hindrance influences A_Value->Steric_Hindrance quantifies Reactivity Reaction Rate/ Equilibrium Position Steric_Hindrance->Reactivity affects Stereoselectivity Stereoselectivity (Axial vs. Equatorial Attack) Steric_Hindrance->Stereoselectivity controls

Conceptual relationship between substituent properties and their effects on reactivity.

Nucleophilic_Addition_Workflow cluster_reaction Reaction & Analysis cluster_outcome Experimental Outcome Start Substituted Cyclohexanone Reaction Perform Nucleophilic Addition Reaction Start->Reaction Nucleophile Select Nucleophile (e.g., NaBH₄, NaCN, RMgX) Nucleophile->Reaction Workup Aqueous Workup & Purification Reaction->Workup Analysis Analyze Product Mixture (GC, NMR) Workup->Analysis Rate Determine Reaction Rate or Yield Analysis->Rate Ratio Determine Diastereomeric Ratio Analysis->Ratio Conclusion Draw Conclusions on Steric Effects Rate->Conclusion Correlate with Steric Hindrance Ratio->Conclusion Correlate with Steric Hindrance

Experimental workflow for studying steric effects in nucleophilic additions to cyclohexanones.

Axial_vs_Equatorial_Attack Cyclohexanone Substituted Cyclohexanone (Carbonyl C=O) Axial_Attack Axial Attack (Less hindered for small Nu) Cyclohexanone:f1->Axial_Attack small nucleophile Equatorial_Attack Equatorial Attack (Favored for bulky Nu) Cyclohexanone:f1->Equatorial_Attack bulky nucleophile Equatorial_Alcohol Equatorial Alcohol (Often thermodynamic product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (Often kinetic product) Equatorial_Attack->Axial_Alcohol

Facial selectivity in nucleophilic addition to a substituted cyclohexanone.

References

A Comparative Guide to the Synthesis of 2-tert-butylcyclohexanone: Established Pathways vs. a Novel Radical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of substituted cyclohexanones is a critical endeavor. 2-tert-butylcyclohexanone, a key intermediate, can be synthesized through various methodologies. This guide provides a detailed comparison between a well-established two-step synthesis involving hydrogenation and oxidation, and a novel, more direct one-step radical addition route. We will objectively compare their performance based on experimental data, provide detailed protocols, and visualize the synthetic workflows.

Quantitative Data Comparison

The following table summarizes the key performance indicators for both the established and a novel synthetic route to this compound and related 2-alkyl-cyclohexanones.

ParameterEstablished Route: Hydrogenation & OxidationNovel Route: Radical Addition
Starting Materials 2-tert-butylphenol (B146161), Hydrogen, Oxidizing Agent (e.g., Jones Reagent)Cyclohexanone (B45756), Isobutylene, Radical Initiator (e.g., tert-butyl peroxybenzoate)
Number of Steps 21
Reported Yield Can be high (up to 90% for similar phenol (B47542) alkylations and subsequent steps are generally efficient)76.6% (for 2-amyl-cyclopentanone, indicative of the general reaction class)[1]
Reaction Temperature Hydrogenation: ~100°C; Oxidation: 0-10°C80-180°C (typically at reflux)[1]
Reaction Time Hydrogenation: ~2-6 hours; Oxidation: ~2-4 hours5-12 hours[1]
Key Reagents Pd/C catalyst, Acetone (B3395972), Chromic acidtert-butyl peroxybenzoate
Process Simplicity Multi-step, requires isolation of intermediateOne-step, shorter process flow[1]

Experimental Protocols

Established Route: Hydrogenation of 2-tert-butylphenol and Subsequent Oxidation

This synthetic strategy is a well-documented pathway for producing substituted cyclohexanones from phenolic precursors.[2][3][4]

Step 1: Hydrogenation of 2-tert-butylphenol to 2-tert-butylcyclohexanol (B1585498)

  • Apparatus : A high-pressure autoclave reactor.

  • Procedure :

    • The reactor is charged with 2-tert-butylphenol, a suitable solvent (e.g., ethanol), and a catalytic amount of Palladium on carbon (Pd/C).

    • The vessel is sealed and purged multiple times with hydrogen gas to remove any air.

    • The reaction mixture is heated to approximately 100°C under a hydrogen pressure of about 4500 Torr.[5]

    • The reaction is stirred vigorously for 2-6 hours.[5]

    • After completion, the reactor is cooled, and the hydrogen gas is carefully vented.

    • The reaction mixture is filtered to remove the Pd/C catalyst.

    • The solvent is removed under reduced pressure to yield crude 2-tert-butylcyclohexanol.

Step 2: Oxidation of 2-tert-butylcyclohexanol to this compound

  • Apparatus : A round-bottom flask with a magnetic stirrer, placed in an ice bath.

  • Procedure :

    • The crude 2-tert-butylcyclohexanol (1 equivalent) is dissolved in acetone.

    • The solution is cooled to 0-10°C in an ice bath.

    • Jones reagent (a solution of chromic acid in sulfuric acid) is added dropwise to the stirred solution, maintaining the low temperature.[6][7]

    • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2-4 hours.

    • The excess Jones reagent is quenched by the dropwise addition of isopropanol (B130326) until the brown color disappears.[6][7]

    • The acetone is removed under reduced pressure.

    • Water is added to the residue, and the product is extracted with diethyl ether.

    • The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield crude this compound, which can be further purified by distillation or column chromatography.

Novel Route: One-Step Radical Addition to Cyclohexanone

This method provides a more direct synthesis from cyclohexanone itself.[1]

  • Apparatus : A reaction flask equipped with a reflux condenser, thermometer, and stirring mechanism.

  • Procedure :

    • The reaction flask is charged with cyclohexanone (acting as both reactant and solvent) and the radical initiator, tert-butyl peroxybenzoate.

    • The mixture is heated to reflux with stirring.

    • Isobutylene (or another suitable alkene) is added portion-wise over several hours.

    • The reaction is continued at reflux for an additional 7 hours after the addition is complete.

    • After the reaction period, excess cyclohexanone is reclaimed by distillation.

    • The remaining crude product is purified by vacuum distillation to yield this compound.

Visualizing the Synthetic Pathways

The logical flow and comparative simplicity of the novel route versus the established method are illustrated in the following diagram.

G cluster_0 Established Two-Step Route cluster_1 Novel One-Step Route A 2-tert-butylphenol B 2-tert-butylcyclohexanol (Intermediate) A->B Hydrogenation (H2, Pd/C) C This compound (Final Product) B->C Oxidation (Jones Reagent) D Cyclohexanone + Isobutylene E This compound (Final Product) D->E Radical Addition (tert-butyl peroxybenzoate)

Caption: A comparison of the established two-step synthesis and the novel one-step radical addition route.

Discussion on Stereoselectivity: Kinetic vs. Thermodynamic Control

A significant consideration in the synthesis of substituted cyclohexanones is the stereochemistry of the final product, particularly the formation of cis and trans isomers.

  • Kinetic Control : Reactions under kinetic control favor the product that is formed fastest, which is often the less stable isomer.[8][9] This is typically achieved at lower temperatures and with shorter reaction times.[8] In the context of alkylating cyclohexanone enolates, the axial attack is often kinetically favored.[10][11]

  • Thermodynamic Control : Thermodynamic control is favored by higher temperatures and longer reaction times, allowing the reaction to reach equilibrium and form the most stable product.[8][12] For this compound, the trans isomer, where the bulky tert-butyl group is in the equatorial position to minimize steric hindrance, is generally the more thermodynamically stable product.[13]

The established oxidation route can yield a mixture of isomers, with the initial ratio often reflecting the stereochemistry of the precursor alcohol.[6] Subsequent isomerization under acidic or basic conditions can be employed to enrich the more stable trans isomer.[13] The stereochemical outcome of the novel radical addition route would require further investigation to determine if it proceeds under kinetic or thermodynamic control and the resulting isomeric ratio.

This comparative guide highlights a promising, more direct synthetic strategy for this compound, offering a streamlined alternative to the established multi-step methods. The choice of synthesis will ultimately depend on the specific requirements for yield, purity, stereochemistry, and process scalability.

References

Safety Operating Guide

Proper Disposal of 2-tert-Butylcyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-tert-Butylcyclohexanone is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring compliance with regulatory standards and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a combustible liquid and vapor that may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. While comprehensive toxicological properties have not been fully investigated, it is prudent to treat this compound with a high degree of caution.[1]

Hazardous Waste Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[1] Due to its characteristics, this compound should be managed as a hazardous waste. This necessitates that it is not disposed of in regular trash or down the sewer system.[2]

Quantitative Data for Related Compounds

PropertyValueSource Compound
Molecular FormulaC10H18O4-tert-Butylcyclohexanone
Molecular Weight154.25 g/mol 4-tert-Butylcyclohexanone
Hazard StatementHarmful if swallowed.[3][4]4-tert-Butylcyclohexanone
Environmental HazardToxic to aquatic life with long-lasting effects.[3] Harmful to aquatic life with long lasting effects.[4]4-tert-Butylcyclohexanone

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Collection and Container Management:

  • Designated Container: Use a dedicated, properly labeled, and sealed container for this compound waste. The container should be in good condition, free of leaks, and constructed of a compatible material such as high-density polyethylene.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[2][5] Chemical formulas or abbreviations are not acceptable.[5] The label should also include the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.[2]

  • Closed Container Policy: Keep the waste container securely closed at all times, except when adding waste.[5][6]

2. Waste Storage in the Laboratory:

  • Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory, close to the point of generation to minimize transport.[5]

  • Secondary Containment: The storage area must have secondary containment to prevent spills from reaching drains.[5]

  • Segregation: Segregate this compound waste from incompatible materials, particularly strong oxidizing agents.[1][5]

3. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Used gloves, absorbent pads, and other materials grossly contaminated with this compound must be disposed of as hazardous waste in the same designated container.[5]

  • Glassware: Contaminated labware and glassware should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical.[6]

  • Empty Containers: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][6] The rinsate must be collected and treated as hazardous waste.[5][6] After triple-rinsing, the container can be disposed of in the regular trash after the label has been defaced.[5][7]

4. Arranging for Final Disposal:

  • Container Capacity: Do not fill the waste container beyond 90% capacity.[5]

  • Contacting EHS: Once the container is full or has reached the maximum allowed storage time (which can be as short as 90 days in some jurisdictions), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Characterize as Hazardous Waste A->B K Contaminated Materials (PPE, Glassware) A->K L Empty Containers A->L C Select Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Collect Waste in Closed Container D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F H Container Full or Time Limit Reached? E->H G Segregate from Incompatible Materials F->G H->E No I Contact EHS for Waste Pickup H->I Yes J Final Disposal by Licensed Facility I->J K->E M Triple-Rinse with Appropriate Solvent L->M N Collect Rinsate as Hazardous Waste M->N O Dispose of Defaced Container in Trash M->O N->E

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 2-tert-Butylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for 2-tert-Butylcyclohexanone, ensuring the protection of laboratory personnel and compliance with safety regulations.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(1,1-Dimethylethyl)Cyclohexanone[1]

  • CAS Number: 1728-46-7[1]

Immediate Safety and Hazard Information

This compound is a combustible liquid and vapor that can cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1] It may also lead to central nervous system depression.[1] The full toxicological properties of this chemical have not been completely investigated.[1]

Key Hazards:

  • Flammability: Combustible liquid and vapor.[1]

  • Irritation: May cause eye, skin, respiratory, and digestive tract irritation.[1]

  • Central Nervous System: May cause depression of the central nervous system.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartEquipmentSpecifications
Eyes Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hands Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended.
Body Laboratory CoatA standard laboratory coat should be worn to protect against splashes and spills.[1]
Respiratory Fume Hood or Ventilated EnclosureAll handling should be performed in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[1] If exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Remove and wash contaminated clothing before reuse.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[1]

Storage Protocol:

  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[1]

  • Incompatibles: Store away from incompatible substances, such as strong oxidizing agents.[1]

  • Safety Equipment: Ensure an eyewash facility and a safety shower are readily accessible in the storage and handling areas.[1]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed to mitigate risks and ensure environmental protection.

Spill Cleanup Protocol:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition.[1]

  • Ventilate: Ensure adequate ventilation of the spill area.[1]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

  • Collection: Use a spark-proof tool to collect the absorbed material and place it into a suitable, labeled container for disposal.[1]

  • Prevention: Prevent runoff from entering storm sewers and ditches.[1]

Disposal Protocol:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations for complete classification.[1]

  • Waste Collection: Designate a specific, properly labeled, and sealed container for this compound waste.

  • Contaminated Materials: Any materials, such as gloves or absorbent pads, that are grossly contaminated with this compound must also be disposed of as hazardous waste in the same designated container.[2]

  • Empty Containers: Empty containers may retain product residue and can be dangerous.[1] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[1] Triple-rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol), collecting the rinsate as hazardous waste.[2] After triple-rinsing and defacing the label, the container can be disposed of as regular trash.[2]

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company once it is full (no more than 90% capacity) or has reached the maximum storage time.[2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (Fume Hood) prep_ppe->prep_setup handling_transfer Transfer this compound prep_setup->handling_transfer handling_use Use in experimental procedure handling_transfer->handling_use cleanup_decontaminate Decontaminate work area handling_use->cleanup_decontaminate disposal_collect Collect waste in a labeled, sealed container handling_use->disposal_collect cleanup_store Store chemical in a cool, dry, well-ventilated area cleanup_decontaminate->cleanup_store cleanup_remove_ppe Remove and dispose of/clean PPE cleanup_store->cleanup_remove_ppe disposal_contact Contact EHS for hazardous waste pickup disposal_collect->disposal_contact

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butylcyclohexanone
Reactant of Route 2
2-tert-Butylcyclohexanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.